2-Ethyl-4,6-dihydroxypyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-4-7-5(9)3-6(10)8-4/h3H,2H2,1H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXPKEZRCKCOID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334473 | |
| Record name | 2-Ethyl-4,6-dihydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3709-98-6 | |
| Record name | 2-Ethyl-4,6-dihydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Ethyl-4,6-dihydroxypyrimidine
This technical guide provides a comprehensive overview of 2-Ethyl-4,6-dihydroxypyrimidine, a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development. The document covers its chemical and physical properties, synthesis protocols, and potential for biological activity, based on available scientific literature.
Chemical Identity and Properties
This compound, also known by its tautomeric name 2-ethyl-6-hydroxypyrimidin-4(3H)-one, is a derivative of the pyrimidine core structure.[1] The pyrimidine ring is a fundamental scaffold in numerous biologically active molecules, including nucleobases, vitamins, and a wide array of synthetic drugs.[3][4] The presence of an ethyl group at the 2-position and hydroxyl groups at the 4- and 6-positions influences its physicochemical properties and reactivity.
Like other hydroxypyrimidines, this compound exists in tautomeric forms, primarily as an equilibrium between the dihydroxy and the keto-enol (hydroxypyrimidinone) forms. This tautomerism is crucial as it affects hydrogen bonding capabilities, solubility, and interactions with biological targets.
Table 1: Physicochemical Properties of this compound and the Parent Compound
| Property | This compound | 4,6-Dihydroxypyrimidine (Parent Compound) |
| CAS Number | 3709-98-6 | 1193-24-4[5][6] |
| Molecular Formula | C₆H₈N₂O₂[1] | C₄H₄N₂O₂[5][7] |
| Molecular Weight | 140.14 g/mol [1] | 112.09 g/mol [5][7] |
| IUPAC Name | 2-ethyl-4-hydroxy-1H-pyrimidin-6-one[1] | Pyrimidine-4,6-diol[6] |
| Melting Point | Data not available | >300 °C[6][7][8] |
| Boiling Point | Data not available | 358.5 °C (at 760 mmHg)[7] |
| Water Solubility | Data not available | 2.5 g/L (20 °C)[8] |
| LogP (Computed) | -0.4[1] | -2.8 (at 25 °C)[8] |
| pKa (Predicted) | Data not available | 5.70 ± 0.10[8] |
Note: Experimental data for this compound is limited. Data for the parent compound, 4,6-dihydroxypyrimidine, is provided for reference. Computed values are from PubChem.
Synthesis of this compound
The most common and direct method for synthesizing 2-substituted-4,6-dihydroxypyrimidines is the condensation of a 1,3-dicarbonyl compound, such as a malonic ester, with an appropriate amidine.[9] For the title compound, this involves the reaction of diethyl malonate with ethylamidine.
References
- 1. This compound | C6H8N2O2 | CID 520836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2abiotech.net [2abiotech.net]
- 3. benchchem.com [benchchem.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 4,6-Dihydroxypyrimidine | 1193-24-4 [chemicalbook.com]
- 7. tdchem.com [tdchem.com]
- 8. chembk.com [chembk.com]
- 9. bu.edu.eg [bu.edu.eg]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Ethyl-4,6-dihydroxypyrimidine
This technical guide provides a comprehensive overview of the molecular formula, weight, and other physicochemical properties of this compound. It also outlines a generalized synthetic approach and discusses potential biological activities based on structurally related compounds, offering a valuable resource for researchers in medicinal chemistry and drug development.
Core Molecular Information
This compound is a pyrimidine derivative with the molecular formula C6H8N2O2 .[1] Its molecular weight is 140.14 g/mol .[1] The compound is also known by other names, including 2-ethyl-4-hydroxy-1H-pyrimidin-6-one, reflecting its tautomeric nature.
Physicochemical Data
A summary of the key computed physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the design of potential drug candidates.
| Property | Value | Reference |
| Molecular Formula | C6H8N2O2 | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| IUPAC Name | 2-ethyl-4-hydroxy-1H-pyrimidin-6-one | [1] |
| CAS Number | 3709-98-6 | [1] |
| Canonical SMILES | CCC1=NC(=CC(=O)N1)O | [1] |
| InChI Key | CBXPKEZRCKCOID-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 61.7 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Complexity | 218 | [1] |
| XLogP3-AA | -0.4 | [1] |
Synthesis and Experimental Protocols
Generalized Synthesis Protocol for 4,6-Dihydroxypyrimidine Derivatives:
-
Reaction: The core of the synthesis is a cyclocondensation reaction. A dialkyl malonate is reacted with formamide in the presence of an alkali metal alkoxide, such as sodium methoxide or sodium ethoxide.[2][3]
-
Reagents and Solvents:
-
Procedure:
-
The alkali metal alkoxide is typically prepared in situ or used as a commercially available solution in the corresponding alcohol.
-
Formamide and the dialkyl malonate are added to the alkoxide solution. The order and rate of addition can be critical for optimizing the yield and purity of the product.[2][3]
-
The reaction mixture is heated, often to reflux, for a period of time to drive the condensation and cyclization.
-
Upon completion, the reaction mixture is cooled, and the product is typically precipitated by acidification.
-
The crude product can then be purified by recrystallization.
-
Disclaimer: This is a generalized protocol for the synthesis of 4,6-dihydroxypyrimidine derivatives. The specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for the synthesis of this compound.
Potential Biological Activity
Direct experimental evidence for the biological activity of this compound is limited in the available literature. However, the pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds. Based on the activities of structurally related molecules, the following are potential areas of investigation for this compound:
-
Urease Inhibition: Several pyrimidine derivatives, including dihydropyrimidine-2-thiones and spiro-pyrimidinones, have demonstrated potent urease inhibitory activity.[4][5][6] Urease is a key enzyme in the pathogenesis of infections by bacteria such as Helicobacter pylori. The structural features of this compound make it a candidate for investigation as a potential urease inhibitor.
-
Nitric Oxide (NO) Production Inhibition: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is associated with various inflammatory conditions. A number of pyrimidine-based compounds have been identified as inhibitors of NO production.[7][8][9] Therefore, this compound could be explored for its anti-inflammatory potential via the inhibition of NO synthesis.
It is important to note that these are potential activities based on the broader class of pyrimidine derivatives, and dedicated experimental studies are required to confirm any biological effects of this compound.
Visualizations
To illustrate a potential synthetic route, the following diagram outlines a generalized workflow for the synthesis of 4,6-dihydroxypyrimidine derivatives.
Caption: Generalized workflow for the synthesis of 4,6-dihydroxypyrimidine derivatives.
References
- 1. This compound | C6H8N2O2 | CID 520836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Dihydropyrimidine based hydrazine dihydrochloride derivatives as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Green Synthesis and Urease Inhibitory Activity of Spiro-Pyrimidinethiones/Spiro-Pyrimidinones-Barbituric Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green Synthesis and Urease Inhibitory Activity of Spiro-Pyrimidinethiones/Spiro-Pyrimidinones-Barbituric Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of novel nitric oxide production inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2-Ethyl-4,6-dihydroxypyrimidine from Diethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Ethyl-4,6-dihydroxypyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary synthetic route detailed is the Pinner-type condensation reaction, which involves the cyclization of diethyl malonate with propionamidine hydrochloride in the presence of a strong base. This document outlines the core chemical principles, a detailed experimental protocol derived from analogous and well-established pyrimidine syntheses, and presents relevant quantitative data. The guide is intended to serve as a practical resource for researchers in organic synthesis and pharmaceutical development.
Introduction
Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, forming the core structure of nucleobases and a wide array of pharmacologically active compounds. The 4,6-dihydroxypyrimidine scaffold, in particular, is a versatile intermediate for the synthesis of more complex molecules, including fungicides and other agrochemicals. The introduction of an ethyl group at the 2-position modifies the electronic and steric properties of the pyrimidine ring, offering a vector for tuning biological activity and molecular interactions.
The most direct and widely employed method for constructing the 2-substituted-4,6-dihydroxypyrimidine core is the cyclocondensation reaction between a malonic ester and an appropriate amidine. This guide focuses on the synthesis of this compound (CAS: 3709-98-6) from diethyl malonate and propionamidine hydrochloride, facilitated by a strong alkoxide base such as sodium ethoxide.
Reaction Principle and Mechanism
The synthesis proceeds via a base-catalyzed nucleophilic addition-elimination reaction. The mechanism can be summarized in the following key steps:
-
Deprotonation: Sodium ethoxide, a strong base, deprotonates the α-carbon of diethyl malonate, which is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This generates a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The propionamidine hydrochloride is neutralized by the base to form free propionamidine. The diethyl malonate enolate then acts as a nucleophile, attacking one of the electrophilic imine carbons of propionamidine.
-
Cyclization: An intramolecular nucleophilic attack occurs where a nitrogen atom from the amidine attacks one of the ester carbonyl carbons.
-
Elimination: The reaction cascade proceeds with the elimination of two molecules of ethanol, leading to the formation of the stable, aromatic pyrimidine ring.
-
Acidification: The resulting pyrimidine is typically formed as its sodium salt. A final acidification step is required to protonate the hydroxyl groups and precipitate the final product.
The overall reaction is illustrated below:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
Disclaimer: The following protocol is a representative procedure adapted from well-established syntheses of analogous 4,6-dihydroxypyrimidine derivatives, particularly the condensation of malonic esters with amidines or isoureas.[1][2] Researchers should perform their own risk assessment and optimization.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |
| Diethyl Malonate | 160.17 | 105-53-3 | Reagent grade, anhydrous |
| Propionamidine HCl | 108.56 | 17355-68-3 | --- |
| Sodium Metal | 22.99 | 7440-23-5 | Stored under mineral oil |
| Ethanol | 46.07 | 64-17-5 | Absolute, anhydrous |
| Diethyl Ether | 74.12 | 60-29-7 | Anhydrous |
| Hydrochloric Acid | 36.46 | 7647-01-0 | Concentrated |
| Water | 18.02 | 7732-18-5 | Deionized |
Equipment
-
Three-necked round-bottom flask (e.g., 500 mL)
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Mechanical or magnetic stirrer
-
Dropping funnel
-
Heating mantle
-
Ice bath
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
Reaction Procedure
The synthesis can be visualized as a two-stage process: the condensation reaction followed by product workup and isolation.
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Method:
-
Preparation of Sodium Ethoxide: In a dry 500 mL three-necked flask equipped with a stirrer, reflux condenser, and nitrogen inlet, add 250 mL of absolute ethanol. Carefully add sodium metal (e.g., 0.21 mol) in small pieces. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation and control the rate of addition to maintain a gentle reflux. Continue stirring until all the sodium has dissolved.
-
Amidine Addition: To the freshly prepared sodium ethoxide solution, add propionamidine hydrochloride (e.g., 0.10 mol) in one portion. Stir the mixture for 15-20 minutes. A precipitate of sodium chloride will form.
-
Malonate Addition: Add diethyl malonate (e.g., 0.10 mol) dropwise to the stirred suspension over 30 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 4 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup: Dissolve the resulting solid residue in a minimum amount of cold water (e.g., 150-200 mL). Filter the solution to remove any insoluble impurities.
-
Acidification and Precipitation: Cool the clear filtrate in an ice bath. Slowly and with vigorous stirring, add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 2-3. A white or off-white precipitate of this compound will form.
-
Isolation and Drying: Allow the suspension to stir in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with small portions of cold deionized water and then cold ethanol or diethyl ether to remove residual salts and impurities. Dry the product under vacuum at 50-60°C to a constant weight.
Quantitative Data and Characterization
While a specific citable yield for this exact reaction is not available, yields for analogous pyrimidine syntheses from malonic esters typically range from 60% to 85%, depending on the purity of reagents and reaction conditions.[1][2]
| Parameter | Expected Value / Data |
| Chemical Formula | C₆H₈N₂O₂ |
| Molar Mass | 140.14 g/mol [3] |
| Appearance | White to off-white crystalline solid |
| Melting Point | >300 °C (decomposes) (Typical for dihydroxypyrimidines) |
| Theoretical Yield | Based on 0.10 mol limiting reagent: 14.01 g |
| Solubility | Sparingly soluble in cold water and common organic solvents; soluble in aqueous base. |
| ¹H NMR (DMSO-d₆) | Predicted: δ ~11.0-12.0 (br s, 2H, NH), ~5.0 (s, 1H, C5-H), ~2.5 (q, 2H, CH₂), ~1.1 (t, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | Predicted: δ ~165 (C4/C6), ~160 (C2), ~85 (C5), ~25 (CH₂), ~12 (CH₃) |
Safety and Handling
-
Sodium Metal: Highly reactive and flammable. Reacts violently with water. Handle under an inert atmosphere or mineral oil. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium Ethoxide: Corrosive and flammable. Handle in a fume hood.
-
Hydrochloric Acid: Highly corrosive. Causes severe burns. Handle with extreme care in a fume hood.
-
Solvents: Ethanol and diethyl ether are highly flammable. Ensure all heating is done using spark-proof equipment (e.g., heating mantle, steam bath) and in a well-ventilated area.
Conclusion
The synthesis of this compound via the cyclocondensation of diethyl malonate and propionamidine is a robust and efficient method for accessing this valuable heterocyclic scaffold. The procedure, adapted from established methods for similar compounds, utilizes readily available starting materials and standard laboratory techniques. This guide provides a foundational protocol that can be optimized to achieve high yields and purity, facilitating further research and development in medicinal and materials chemistry.
References
An In-Depth Technical Guide to 2-Ethyl-4,6-dihydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Ethyl-4,6-dihydroxypyrimidine, a pyrimidine derivative of interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis, and potential biological activities, supported by experimental data and protocols.
Chemical Identity and Nomenclature
IUPAC Name: 2-ethyl-4-hydroxy-1H-pyrimidin-6-one[1]
Synonyms:
-
2-Ethyl-4,6-pyrimidinediol
-
2-ethyl-6-hydroxypyrimidin-4(3H)-one
-
4,6-dihydroxy-2-ethylpyrimidine
-
2-Ethyl-pyrimidine-4,6-diol
-
2-Ethyl-6-hydroxypyrimidin-4(1H)-one
-
4(1H)-Pyrimidinone, 2-ethyl-6-hydroxy- (9CI)[1]
CAS Number: 3709-98-6[1]
Molecular Structure:
References
Physical and chemical properties of 2-Ethyl-4,6-dihydroxypyrimidine
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethyl-4,6-dihydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This document collates available data on the compound's structure, physical characteristics, chemical reactivity, and spectroscopic profile. Detailed experimental protocols for its synthesis and analysis are also presented. Furthermore, potential biological activities are discussed based on the known pharmacology of related pyrimidine derivatives.
Chemical Structure and Tautomerism
This compound (CAS No: 3709-98-6) is a substituted pyrimidine with the molecular formula C₆H₈N₂O₂.[1] A key feature of this molecule is its existence in several tautomeric forms. The dihydroxy form can exist in equilibrium with its keto-enol isomers, primarily 2-ethyl-6-hydroxypyrimidin-4(3H)-one.[1][2] This tautomerism is crucial as it influences the compound's physicochemical properties, reactivity, and its potential interactions with biological targets.
Caption: Tautomeric forms of this compound.
Physical and Chemical Properties
Quantitative data for this compound is limited in publicly available literature. The data presented below is a combination of computed values and experimental data for the closely related parent compound, 4,6-dihydroxypyrimidine.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| IUPAC Name | 2-ethyl-4-hydroxy-1H-pyrimidin-6-one | [1] |
| CAS Number | 3709-98-6 | [1] |
| Melting Point | >300 °C (for 4,6-dihydroxypyrimidine) | [3][4][5] |
| Boiling Point | 358.5 °C at 760 mmHg (for 4,6-dihydroxypyrimidine) | [6][7] |
| Water Solubility | 2.5 g/L at 20 °C (for 4,6-dihydroxypyrimidine) | [3][8] |
| XLogP3 | -0.4 | [1] |
| pKa | Two protonation stages observed in strong acidic media. | [2][9] |
Studies on the basicity of 4,6-dihydroxypyrimidine derivatives have shown that alkyl substituents at the 2-position increase the basicity of the compound.[2][9] In a strong acidic medium (0.1–99.5% H₂SO₄), 6-hydroxy-2-ethylpyrimidine-4(3H)-one exhibits two protonation stages.[2][9]
Spectroscopic Data
Table 2: Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), a singlet for the proton at the 5-position, and broad signals for the N-H and O-H protons. |
| ¹³C NMR | Resonances for the ethyl group carbons, and distinct signals for the pyrimidine ring carbons, including those bearing the hydroxyl/oxo groups. |
| IR Spectroscopy | Characteristic absorption bands for O-H and N-H stretching (around 3100-3400 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and C=C and C=N stretching of the pyrimidine ring. |
| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to its molecular weight (140.14 g/mol ). |
Synthesis and Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 2-substituted-4,6-dihydroxypyrimidines involves the condensation of a malonic ester with an appropriate amidine or isourea derivative. The following is a representative protocol adapted from procedures for similar compounds.
Caption: A general workflow for the synthesis of this compound.
Experimental Protocol:
-
Preparation of Sodium Methoxide Solution: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in anhydrous methanol under an inert atmosphere.
-
Reaction: To the cooled sodium methoxide solution, add O-ethylisourea hydrochloride. Then, add diethyl malonate dropwise while maintaining the temperature between 0 °C and 30 °C.
-
Work-up: After the reaction is complete (monitored by TLC), acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or water.
Determination of Melting Point
The melting point can be determined using a standard melting point apparatus. A small amount of the purified compound is packed into a capillary tube and heated slowly. The temperature range over which the substance melts is recorded.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a standard NMR spectrometer (e.g., 400 MHz). The sample is typically dissolved in a deuterated solvent such as DMSO-d₆.
-
IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
-
Mass Spectrometry: Mass spectra can be acquired using techniques such as electrospray ionization (ESI) or electron impact (EI) on a mass spectrometer.
Potential Biological Activity and Applications
While specific biological activities of this compound are not extensively documented, the pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds.[10] Derivatives of dihydropyrimidines have shown a wide range of pharmacological effects.[10][11]
Caption: Potential areas of biological investigation for this compound.
-
Antimicrobial and Antifungal Activity: Many pyrimidine derivatives exhibit potent activity against various bacterial and fungal strains.[10][12]
-
Anticancer Activity: The pyrimidine ring is a core structure in many anticancer drugs, such as 5-fluorouracil.[10]
-
Anti-inflammatory Effects: Certain pyrimidine derivatives have demonstrated anti-inflammatory properties.[10]
-
Antiviral Properties: The pyrimidine core is central to several antiviral nucleoside analogs.[12]
Given these precedents, this compound represents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore its biological activity profile.
Conclusion
This compound is a heterocyclic compound with interesting chemical features, most notably its tautomeric nature. While specific experimental data on its physical properties are sparse, its chemical behavior and spectroscopic characteristics can be inferred from related compounds. The synthetic routes are accessible, making it a viable scaffold for further chemical exploration and drug discovery efforts. Future research should focus on obtaining precise experimental data for its physical properties and systematically evaluating its biological activities.
References
- 1. This compound | C6H8N2O2 | CID 520836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chembk.com [chembk.com]
- 4. 4,6-Dihydroxypyrimidine | 1193-24-4 [chemicalbook.com]
- 5. 4,6-Dihydroxypyrimidine | CAS#:1193-24-4 | Chemsrc [chemsrc.com]
- 6. 4,6-Dihydroxypyrimidine_Tiande Chemical [tdchem.com]
- 7. 4,6-Dihydroxypyrimidine_Weifang Binhai Petro-Chem Co., Ltd. [binhaishihua.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Tautomeric Forms of 2-Ethyl-4,6-dihydroxypyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric forms of 2-Ethyl-4,6-dihydroxypyrimidine, a molecule of interest in medicinal chemistry and drug development. The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is critical in understanding the chemical reactivity, biological activity, and physicochemical properties of heterocyclic compounds. This document details the potential tautomers of this compound, summarizes key quantitative data from related compounds, provides detailed experimental protocols for their characterization, and visualizes the tautomeric relationships and analytical workflows.
Introduction to Tautomerism in 4,6-Dihydroxypyrimidines
4,6-Dihydroxypyrimidine and its derivatives, including the 2-ethyl substituted variant, can exist in several tautomeric forms due to the presence of labile protons and multiple proton acceptor/donor sites within the molecule. The principal forms of tautomerism are keto-enol and lactam-lactim. The equilibrium between these tautomers is influenced by various factors such as the solvent, temperature, pH, and the nature of substituents on the pyrimidine ring.
The predominant tautomeric forms of this compound are the diketo, keto-enol, and dienol forms. The relative stability of these forms is a crucial determinant of the molecule's properties. Computational studies on related 4-hydroxypyrimidine systems suggest that the keto forms are generally more stable than the enol forms, a trend that is common for many heterocyclic systems.
Tautomeric Forms of this compound
The potential tautomeric forms of this compound are depicted below. These include the dihydroxy (enol-enol), hydroxy-keto (enol-keto), and di-keto forms.
An In-depth Technical Guide to the Spectroscopic Data of 2-Ethyl-4,6-dihydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Ethyl-4,6-dihydroxypyrimidine. Due to the limited availability of published experimental spectra for this specific compound, this guide focuses on predicted data based on established spectroscopic principles and data from structurally analogous molecules. Detailed experimental protocols for acquiring such data are also provided to serve as a practical resource for researchers.
Chemical Structure and Properties
This compound (also known as 2-ethyl-6-hydroxypyrimidin-4(3H)-one) is a heterocyclic organic compound. It exists in tautomeric forms, with the keto-enol form being predominant. The structural and physical properties are crucial for interpreting its spectroscopic data.
Chemical Formula: C6H8N2O2[1]
Molecular Weight: 140.14 g/mol [1]
IUPAC Name: 2-ethyl-4-hydroxy-1H-pyrimidin-6-one[1]
CAS Number: 3709-98-6[1]
Spectroscopic Data
The following sections present the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts are presented in the tables below. These predictions are based on the analysis of substituent effects and correlation with data for structurally similar pyrimidine derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | Broad Singlet | 1H | N-H (ring) |
| ~10.0 - 11.0 | Broad Singlet | 1H | O-H (enol) |
| ~5.1 | Singlet | 1H | H-5 (pyrimidine ring) |
| ~2.5 | Quartet | 2H | -CH₂-CH₃ |
| ~1.1 | Triplet | 3H | -CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C-4, C-6 |
| ~155 | C-2 |
| ~90 | C-5 |
| ~28 | -CH₂-CH₃ |
| ~12 | -CH₂-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 2800 | Broad, Strong | O-H and N-H stretching |
| ~2970 | Medium | C-H stretching (aliphatic) |
| ~1650 | Strong | C=O stretching (amide) |
| ~1600 | Medium | C=C and C=N stretching (ring) |
| ~1450 | Medium | C-H bending (aliphatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak in an electron ionization (EI) mass spectrum would be at m/z 140.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 140 | High | [M]⁺ (Molecular Ion) |
| 112 | Medium | [M - C₂H₄]⁺ |
| 111 | Medium | [M - C₂H₅]⁺ |
| 84 | Medium | Fragmentation of the pyrimidine ring |
Experimental Protocols
The following are detailed methodologies for the key experiments to obtain the spectroscopic data for this compound.
Synthesis of this compound
A General Synthetic Workflow is visualized below:
Caption: General synthetic pathway for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A longer acquisition time with more scans (e.g., 1024) may be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum. Co-adding 16 to 32 scans is typical to improve the signal-to-noise ratio.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (around 1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Spectrum Acquisition: Introduce the sample into the mass spectrometer. For Electron Ionization (EI), the sample is vaporized and then ionized by a beam of electrons (typically at 70 eV). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Potential Biological Activity and Signaling Pathways
Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] While specific biological data for this compound is not widely reported, its structural similarity to other biologically active pyrimidines suggests it could be a scaffold for the development of novel therapeutic agents.[2][3]
Many pyrimidine derivatives exert their effects by interacting with key cellular signaling pathways. For instance, some are known to be kinase inhibitors. A generalized kinase signaling pathway that could potentially be modulated by a pyrimidine derivative is depicted below.
Caption: A generalized MAPK/ERK signaling pathway often targeted by pyrimidine-based kinase inhibitors.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The tabulated predicted data and detailed experimental protocols offer a valuable resource for researchers working on the synthesis, characterization, and potential applications of this and related pyrimidine derivatives. Further experimental validation is necessary to confirm the predicted spectroscopic data. The exploration of its biological activities, guided by the known pharmacology of the pyrimidine scaffold, may unveil novel therapeutic opportunities.
References
Potential Biological Activity of 2-Ethyl-4,6-dihydroxypyrimidine: A Technical Guide for Future Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. This technical guide explores the potential biological activity of 2-Ethyl-4,6-dihydroxypyrimidine. While direct experimental data on the biological functions of this specific molecule is limited in current scientific literature, this document provides a comprehensive overview of the known activities of structurally related pyrimidine derivatives. By extrapolating from this existing knowledge, we propose potential therapeutic applications, outline detailed experimental protocols for future investigation, and visualize hypothetical mechanisms and workflows. This guide serves as a foundational resource to stimulate and direct future research into the pharmacological potential of this compound.
Introduction
Pyrimidine and its derivatives are of significant interest in pharmaceutical research due to their diverse and potent biological activities. They are integral components of nucleic acids and have been successfully developed into a wide range of therapeutic agents, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer drugs.[1][2][3] The 4,6-dihydroxypyrimidine core, in particular, is a versatile synthetic intermediate for various pharmaceuticals and agrochemicals.[4][5][6][7]
This guide focuses on the 2-Ethyl derivative of 4,6-dihydroxypyrimidine. Although direct studies on its biological activity are scarce, the presence of the ethyl group at the 2-position can influence its physicochemical properties, such as lipophilicity and steric hindrance, potentially modulating its interaction with biological targets. One study on 5-substituted 2-amino-4,6-dihydroxypyrimidines found that the 5-ethyl analog did not inhibit immune-activated nitric oxide production, suggesting that substitutions play a critical role in determining biological effects.[8]
Potential Biological Activities Based on Structural Analogs
Based on the extensive research into pyrimidine derivatives, several potential areas of biological activity for this compound can be hypothesized.
Anticancer Activity
The pyrimidine nucleus is a key structural motif in many anticancer drugs.[9] Derivatives of the closely related pyrido[2,3-d]pyrimidine have been investigated as anticancer agents, showing activities such as inhibition of tyrosine kinases and induction of apoptosis.[1][10] For instance, certain derivatives have demonstrated potent inhibitory effects on cancer cell lines by targeting enzymes like epidermal growth factor receptor (EGFR).[11]
Table 1: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Pyrido[2,3-d]pyrimidine derivative | PC-3 (Prostate) | IC50 | 115.38 nM | [1] |
| Pyrido[2,3-d]pyrimidine derivative | MCF-7 (Breast) | IC50 | 726.25 nM | [1] |
| Thieno[2,3-d]pyrimidine derivative | HCT-116 (Colon) | GI50 | 0.24 - 1.26 µM | [9] |
Antimicrobial and Antifungal Activity
Numerous pyrimidine derivatives have demonstrated significant antimicrobial and antifungal properties.[12][13][14] These compounds often act by interfering with essential cellular processes in microorganisms. The broad-spectrum fungicide azoxystrobin, for example, contains a pyrimidine core and is synthesized from 4,6-dihydroxypyrimidine.[7]
Anti-inflammatory Activity
Certain pyrimidine derivatives have shown promise as anti-inflammatory agents.[15] One of the mechanisms for this activity is the inhibition of nitric oxide (NO) production, a key mediator in the inflammatory process. While 2-amino-5-ethyl-4,6-dihydroxypyrimidine was found to be inactive in this regard, other derivatives have shown potent inhibition.[8]
Proposed Experimental Investigation of this compound
To elucidate the biological potential of this compound, a systematic experimental approach is proposed.
In Vitro Cytotoxicity Screening
A primary assessment of anticancer potential can be achieved through in vitro cytotoxicity assays against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, PC-3, HCT-116) in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Kinase Inhibition Assays
Given that many pyrimidine derivatives act as kinase inhibitors, it would be prudent to screen this compound against a panel of cancer-related kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., EGFR)
-
Reagents: Obtain recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, and varying concentrations of this compound in a kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the phosphorylated substrate using a suitable method, such as a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: Determine the kinase activity as a percentage of the control and calculate the IC50 value for the compound.
Antimicrobial Susceptibility Testing
To assess the potential antimicrobial properties, standard broth microdilution or disk diffusion assays can be employed.
Experimental Protocol: Broth Microdilution Assay
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) or fungi (e.g., C. albicans).
-
Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing growth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism only) and negative (medium only) controls.
-
Incubation: Incubate the plates under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Signaling Pathways for Investigation
Should this compound demonstrate anticancer activity, further investigation into its mechanism of action would be warranted. Based on the activities of related compounds, the following signaling pathways are of particular interest.
EGFR Signaling Pathway
As a common target for pyrimidine derivatives, inhibition of the EGFR signaling pathway is a plausible mechanism.
Apoptosis Induction Pathway
Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis.
Conclusion and Future Directions
While direct evidence for the biological activity of this compound is currently lacking, the extensive body of research on related pyrimidine derivatives suggests its potential as a pharmacologically active compound. The ethyl substitution at the 2-position may confer unique properties that warrant a thorough investigation. The proposed experimental workflows provide a clear path for future research to explore its potential anticancer, antimicrobial, and anti-inflammatory activities. Elucidation of its biological profile could uncover a novel therapeutic agent and further expand the already rich pharmacology of the pyrimidine family. Future studies should focus on a systematic in vitro screening followed by in vivo efficacy and toxicity studies for any promising activities identified.
References
- 1. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 2. wjarr.com [wjarr.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Page loading... [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. chembk.com [chembk.com]
- 7. innospk.com [innospk.com]
- 8. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrpr.com [ijrpr.com]
- 10. mdpi.com [mdpi.com]
- 11. jrasb.com [jrasb.com]
- 12. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 15. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
2-Ethyl-4,6-dihydroxypyrimidine: A Versatile Scaffold for Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including nucleobases, vitamins, and a multitude of synthetic drugs. Among the diverse range of pyrimidine-based scaffolds, 2-substituted-4,6-dihydroxypyrimidines represent a particularly valuable class of building blocks for the synthesis of novel therapeutic agents. This technical guide focuses on 2-Ethyl-4,6-dihydroxypyrimidine, a versatile intermediate whose structural features offer a unique starting point for the development of targeted therapies. This document provides a comprehensive overview of its synthesis, chemical properties, and its burgeoning role as a key building block in medicinal chemistry, with a focus on anticancer and antiviral applications.
Physicochemical Properties
This compound, with the chemical formula C₆H₈N₂O₂, is a heterocyclic organic compound. Its fundamental properties are summarized in the table below. The presence of hydroxyl groups allows for tautomerism, where it can exist in equilibrium with its keto forms (2-ethyl-pyrimidin-4,6-dione and 6-hydroxy-2-ethyl-pyrimidin-4(3H)-one). This tautomerism plays a crucial role in its reactivity.
| Property | Value | Reference |
| CAS Number | 3709-98-6 | [1] |
| Molecular Formula | C₆H₈N₂O₂ | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| IUPAC Name | 2-ethyl-1H-pyrimidine-4,6-dione | [1] |
| Synonyms | 2-Ethyl-4,6-pyrimidinediol, 2-ethyl-4,6-pyrimidinedione |
Synthesis of this compound
The primary synthetic route to this compound involves the cyclocondensation of an ethylamidine derivative with a malonic acid ester in the presence of a base. This is a well-established method for the formation of the pyrimidine ring.
Detailed Experimental Protocol:
This protocol is adapted from established procedures for the synthesis of analogous 2-substituted-4,6-dihydroxypyrimidines.
Materials:
-
Ethylamidine hydrochloride
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a solution of ethylamidine hydrochloride in absolute ethanol dropwise with stirring.
-
Addition of Diethyl Malonate: Following the addition of the amidine, add diethyl malonate to the reaction mixture, also dropwise, while maintaining the temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting solid residue in water.
-
Precipitation: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 4-5. The desired product, this compound, will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent such as ethanol or water.
Applications in Medicinal Chemistry
The this compound scaffold is a versatile starting point for the synthesis of a wide range of derivatives with potential therapeutic applications. The hydroxyl groups at the 4 and 6 positions are readily converted to other functional groups, most commonly chloro groups, which can then be displaced by various nucleophiles to generate diverse libraries of compounds.
As a Scaffold for Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. The pyrimidine ring is a common feature in many approved kinase inhibitors, as it can mimic the adenine ring of ATP and form key hydrogen bonding interactions in the kinase hinge region. The 2-ethyl group can be directed towards the solvent-exposed region or a hydrophobic pocket, while the 4 and 6 positions can be functionalized to achieve potency and selectivity.
Workflow for Developing Kinase Inhibitors:
Quantitative Data for Representative Pyrimidine-Based Kinase Inhibitors:
While specific data for derivatives of this compound are not widely published, the following table presents data for structurally related pyrimidine-based kinase inhibitors to illustrate the potential of this scaffold.
| Compound Class | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) | Reference |
| 2,4-Disubstituted Pyrimidines | EGFR | 10 - 100 | A549 (Lung) | 0.5 - 5 | |
| Pyrimido[4,5-d]pyrimidines | VEGFR2 | 5 - 50 | HUVEC | 0.1 - 1 | |
| 2-Anilino-4-aryl-pyrimidines | CDK2 | 20 - 200 | MCF-7 (Breast) | 1 - 10 |
As a Precursor for Antiviral Agents
Pyrimidine derivatives have a long history as antiviral agents, with many acting as nucleoside analogs that inhibit viral polymerases. Non-nucleoside pyrimidine derivatives have also shown potent antiviral activity against a range of viruses, including HIV, hepatitis B and C, and herpesviruses. The this compound core can be elaborated to generate compounds that interfere with various stages of the viral life cycle.
Signaling Pathway Inhibition by a Hypothetical Antiviral Derivative:
The diagram below illustrates a hypothetical mechanism where a derivative of this compound inhibits a viral replication pathway.
Quantitative Data for Representative Pyrimidine-Based Antiviral Agents:
| Compound Class | Virus | EC₅₀ (µM) | Assay Type | CC₅₀ (µM) | Reference |
| Dihydropyrimidinones (DHPMs) | Influenza A | 1 - 10 | CPE Reduction | >100 | |
| 2-Amino-pyrimidines | HIV-1 | 0.1 - 1 | Reverse Transcriptase Assay | >50 | |
| 4,6-Disubstituted Pyrimidines | HCV | 0.5 - 5 | Replicon Assay | >25 |
Conclusion
This compound is a readily accessible and highly versatile building block with significant potential in medicinal chemistry. Its straightforward synthesis and the reactivity of its dihydroxy-pyrimidine core allow for the generation of diverse compound libraries for screening against a wide range of biological targets. While the full potential of this specific scaffold is still being explored, the proven success of other pyrimidine derivatives as kinase inhibitors and antiviral agents provides a strong rationale for its further investigation in drug discovery programs. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists working to unlock the therapeutic promise of this and related pyrimidine building blocks.
References
An In-depth Technical Guide to 2-Ethyl-4,6-dihydroxypyrimidine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Ethyl-4,6-dihydroxypyrimidine, a heterocyclic compound belonging to the dihydroxypyrimidine class of molecules. While specific historical details of its discovery are not extensively documented in readily available literature, its structural similarity to other 2-substituted dihydroxypyrimidines allows for a thorough understanding of its synthesis, chemical properties, and potential biological activities. This document outlines a proposed synthetic pathway, summarizes key physicochemical properties, and explores the potential therapeutic applications of this compound based on the known biological activities of the broader dihydropyrimidine family, which include anticancer, antimicrobial, and antiviral properties.
Introduction
Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core structure of numerous biologically active compounds, including nucleobases in DNA and RNA. The dihydroxypyrimidine moiety, in particular, is a key pharmacophore in a variety of therapeutic agents. The substitution at the 2-position of the pyrimidine ring significantly influences the molecule's physicochemical properties and biological activity. This guide focuses on the 2-ethyl substituted variant, this compound, providing a detailed technical resource for researchers in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | PubChem[1] |
| Molecular Weight | 140.14 g/mol | PubChem[1] |
| IUPAC Name | 2-ethyl-1,5-dihydropyrimidine-4,6-dione | PubChem[1] |
| CAS Number | 3709-98-6 | PubChem[1] |
| Tautomeric Forms | Exists in keto-enol tautomeric forms, including 2-ethyl-6-hydroxypyrimidin-4(3H)-one and 2-ethyl-4-hydroxypyrimidin-6(1H)-one. | |
| Appearance | White to off-white crystalline solid (predicted) | |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO (predicted) |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
Formation of the Imidate or Amidine: The required precursor, ethyl propionimidate hydrochloride (a Pinner salt), can be synthesized from propionitrile and ethanol via the Pinner reaction.[2][3][4][5][6] Alternatively, propionamidine can be used.
-
Cyclocondensation Reaction: The imidate or amidine is then condensed with diethyl malonate in the presence of a strong base, such as sodium ethoxide, to form the dihydroxypyrimidine ring.
Detailed Experimental Protocols
The following are proposed experimental protocols based on established procedures for similar compounds.
Key Experiment 1: Synthesis of Ethyl Propionimidate Hydrochloride (Pinner Salt)
-
Materials: Propionitrile, anhydrous ethanol, dry hydrogen chloride gas.
-
Procedure:
-
A solution of propionitrile in anhydrous ethanol is cooled to 0°C in a three-necked flask equipped with a gas inlet tube, a stirrer, and a calcium chloride drying tube.
-
Dry hydrogen chloride gas is bubbled through the solution with constant stirring while maintaining the temperature at 0°C.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The precipitated ethyl propionimidate hydrochloride is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.
-
Key Experiment 2: Synthesis of this compound
-
Materials: Ethyl propionimidate hydrochloride, diethyl malonate, sodium ethoxide, absolute ethanol.
-
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Diethyl malonate is added to the sodium ethoxide solution at room temperature.
-
Ethyl propionimidate hydrochloride is then added portion-wise to the stirred solution.
-
The reaction mixture is heated to reflux and maintained for several hours, with the progress monitored by TLC.
-
After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the crude product.
-
The solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
-
Potential Biological Activity and Therapeutic Applications
Direct biological screening data for this compound is limited in the public domain. However, the broader class of dihydropyrimidine derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.
Inferred Biological Activities
Based on structure-activity relationships of related compounds, this compound is predicted to exhibit one or more of the following activities:
-
Anticancer Activity: Many dihydropyrimidine derivatives have demonstrated potent anticancer effects through various mechanisms, including the inhibition of kinases and interference with microtubule dynamics.
-
Antimicrobial Activity: The pyrimidine scaffold is present in many antimicrobial agents. This compound could potentially exhibit antibacterial and antifungal properties.
-
Antiviral Activity: Several pyrimidine analogues are established antiviral drugs. This compound could be a candidate for screening against various viral targets.
-
Central Nervous System (CNS) Activity: A complex derivative containing a 6-ethyl-4-oxo-pyrimidine moiety has been shown to have a restorative effect on brain cells in a model of chronic traumatic encephalopathy, suggesting a potential for neurological applications.[7][8]
References
- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pinner Reaction [organic-chemistry.org]
- 7. The Administration of the New Pyrimidine Derivative—4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Administration of the New Pyrimidine Derivative-4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Ethyl-4,6-dihydroxypyrimidine derivatives and analogs
An In-Depth Technical Guide to 2-Ethyl-4,6-dihydroxypyrimidine Derivatives and Analogs for Drug Development Professionals
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a wide array of therapeutic agents.[1][2] Derivatives of pyrimidine are known to possess a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] This technical guide focuses on the this compound core and its analogs, providing a comprehensive resource for researchers engaged in drug discovery and development. We will delve into the synthesis, biological activities, mechanisms of action, and key experimental protocols associated with this promising class of compounds.
The most prevalent and efficient method for constructing the 2-substituted-4,6-dihydroxypyrimidine ring system is through the cyclocondensation of an appropriate amidine-containing compound with a malonic acid ester or its derivative.[5] For the synthesis of the 2-ethyl variant, O-ethylisourea is the key precursor, which reacts with a dialkyl malonate in the presence of a base.
This process allows for the creation of the core pyrimidine structure in good yields and high purity.[5] The general workflow involves the formation of the O-ethylisourea salt, followed by condensation with the malonic ester and subsequent acidification if the free pyrimidine is desired.
Caption: General synthetic workflow for this compound.
Representative Experimental Protocol: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine
This protocol, adapted from patent literature for the closely related 2-ethoxy analog, illustrates the key steps applicable to the synthesis of this compound by substituting O-ethylisourea.[5]
Materials:
-
O-ethylisourea hydrochloride (or O-ethylisourea formed in situ)
-
Dimethyl malonate or Diethyl malonate
-
Sodium methoxide or Sodium ethoxide (as a solution in the corresponding alcohol)
-
Methanol or Ethanol (as solvent)
-
Mineral acid (e.g., HCl) for acidification
Procedure:
-
Preparation of O-Ethylisourea Salt (if not pre-formed): Dry hydrogen chloride gas (0.26 mol) is passed into absolute ethanol (75 g) at 15-20°C. Cyanamide (0.25 mol) is then added, and the mixture is stirred to form the O-ethylisourea hydrochloride solution.[5]
-
Cyclocondensation: The O-ethylisourea salt solution is reacted with a dialkyl malonate (e.g., dimethyl malonate) in the presence of a methoxide base (e.g., sodium methoxide in methanol).[6] The reaction is typically conducted at a temperature between 0°C and 30°C.[6]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Isolation of Alkali Salt: Upon completion, the reaction mixture contains the alkali salt of the pyrimidine derivative. This can be isolated by filtration or evaporation of the solvent.
-
Acidification (Optional): To obtain the free 2-ethoxy-4,6-dihydroxypyrimidine, the isolated salt is dissolved in water and acidified with a mineral acid or carboxylic acid, causing the product to precipitate.[5]
-
Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.
Biological Activities and Therapeutic Potential
While data on the specific 2-ethyl derivative is limited, its analogs have demonstrated significant potential across several therapeutic areas. The primary activities reported are urease inhibition, kinase inhibition for anticancer effects, and STAT6 inhibition for inflammatory and allergic conditions.
Urease Inhibition
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea. Its activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, which is implicated in gastritis and peptic ulcers.[7][8] Dihydropyrimidine derivatives have emerged as potent urease inhibitors.[7][8]
| Compound Class | Target | Activity (IC₅₀) | Reference |
| Dihydropyrimidine-2-thione Derivatives | Jack Bean Urease | 34.7 - 42.9 µM | [8] |
| Hydrazine Dihydropyrimidine Derivatives | Jack Bean Urease | 15.0 - 26.0 µM | [8] |
| Pyrano[2,3-d]-pyrimidine dione Derivative | Jack Bean Urease | 19.45 µM | [9] |
| Dihydropyrimidine-hydroxamic acid hybrids | H. pylori Urease | Good to Excellent | [7] |
Kinase Inhibition (Anticancer Activity)
The inhibition of protein kinases is a proven strategy in cancer therapy. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical mediators of cell proliferation, survival, and angiogenesis in tumors.[10][11] Certain dihydropyrimidine derivatives have been identified as potent dual inhibitors of both EGFR and VEGFR-2.[10]
| Compound ID/Class | Target(s) | Activity (IC₅₀) | Reference |
| Dihydropyrimidine Derivative 15 | EGFR | 84 nM | [10] |
| VEGFR-2 | 3.5 nM | [10] | |
| Dihydropyrimidine Derivative 12 | EGFR | Not specified | [10] |
| VEGFR-2 | 4.20 nM | [10] | |
| 1,6-Dihydropyrimidin-2-thiol 3e | VEGFR-2 | 198.7 nM | [12] |
| Thienopyrimidine Derivative 5f | EGFR | 1.18-fold > Erlotinib | [11] |
| VEGFR-2 | 1.23 µM | [11] |
STAT6 Inhibition (Anti-inflammatory/Allergy)
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukins IL-4 and IL-13.[13][14] These cytokines are central to the Th2 immune response, which drives allergic conditions like asthma and atopic dermatitis.[15] Inhibiting STAT6 is therefore a promising therapeutic strategy for these diseases.[13][15]
| Compound ID/Class | Target | Activity (IC₅₀) | Reference |
| AS1517499 (Pyrimidine-5-carboxamide) | STAT6 | 21 nM | [15] |
| IL-4 induced Th2 differentiation | 2.3 nM | [15] | |
| AS1810722 (7H-pyrrolo[2,3-d]pyrimidine) | STAT6 | Potent Inhibition | [16] |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of this compound analogs are achieved by modulating specific biological pathways.
Mechanism of Urease Inhibition
Urease inhibitors typically function by interacting with the nickel ions in the enzyme's active site, preventing the binding and hydrolysis of urea.[8] The sulfur atom and hydrazine moieties in dihydropyrimidine thiones and hydrazine derivatives are considered key pharmacophores that chelate the Ni²⁺ ions.[7][8]
References
- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. wjarr.com [wjarr.com]
- 4. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts - Google Patents [patents.google.com]
- 6. US5552546A - Process for the preparation of 2-ethoxy-4,6-dihydroxypyrimidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Dihydropyrimidine based hydrazine dihydrochloride derivatives as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iglobaljournal.com [iglobaljournal.com]
- 10. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of new 1,6-dihydropyrimidin-2-thio derivatives targeting VEGFR-2: Molecular docking and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Predicted ADMET Properties of 2-Ethyl-4,6-dihydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound 2-Ethyl-4,6-dihydroxypyrimidine. The information presented herein is generated from computational models and established scientific principles, offering a valuable preliminary assessment for drug discovery and development endeavors. It is important to note that these are in silico predictions and require experimental validation.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is crucial for predicting its ADMET profile. Key properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C6H8N2O2 | PubChem[1] |
| Molecular Weight | 140.14 g/mol | PubChem[1] |
| XLogP3-AA (LogP) | -0.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 61.7 Ų | PubChem[1] |
| pKa (Predicted) | 5.70 ± 0.10 | ChemicalBook[2] |
Predicted ADMET Profile
The following sections detail the predicted ADMET properties of this compound. These predictions are based on its physicochemical characteristics and established structure-activity relationships derived from various computational models.[3][4][5][]
Absorption
The process by which a drug enters the bloodstream. Key parameters influencing absorption include solubility, permeability, and intestinal absorption.
| Parameter | Predicted Value/Classification | Rationale/Implication |
| Aqueous Solubility | High | The low molecular weight and presence of polar functional groups (hydroxyl and nitrogen atoms) suggest good solubility in water. |
| Intestinal Absorption | High | Compounds with a low molecular weight and a sufficient number of hydrogen bond donors/acceptors are often well-absorbed. |
| Caco-2 Permeability | Low to Moderate | While small, the polar nature of the molecule might limit passive diffusion across the intestinal cell membrane. Caco-2 cell assays are the "gold standard" for in vitro prediction of drug permeability.[7] |
| P-glycoprotein (P-gp) Substrate | Unlikely | It is not predicted to be a substrate for P-gp, a major efflux transporter that can limit drug absorption. |
Distribution
The reversible transfer of a drug from the bloodstream into the various tissues of the body.
| Parameter | Predicted Value/Classification | Rationale/Implication |
| Volume of Distribution (Vd) | Low to Moderate | Hydrophilic compounds tend to have a lower volume of distribution, primarily remaining in the extracellular fluid. |
| Plasma Protein Binding (PPB) | Low | The compound's polarity suggests it is less likely to bind extensively to plasma proteins like albumin. |
| Blood-Brain Barrier (BBB) Penetration | Low | The high polarity and low LogP value indicate that the compound is unlikely to cross the blood-brain barrier effectively. |
Metabolism
The chemical modification of a drug by the body, primarily by enzymes in the liver.
| Parameter | Predicted Value/Classification | Rationale/Implication |
| Cytochrome P450 (CYP) Inhibition | Unlikely to be a potent inhibitor | The structure does not contain common motifs known to cause significant CYP450 inhibition. |
| CYP Substrate | Likely substrate for Phase II enzymes | The hydroxyl groups are susceptible to conjugation reactions (e.g., glucuronidation) mediated by Phase II metabolic enzymes. |
| Metabolic Stability | Moderate | The pyrimidine ring is generally stable, but the ethyl group could be a site for oxidation by CYP enzymes. |
Excretion
The removal of a drug and its metabolites from the body.
| Parameter | Predicted Value/Classification | Rationale/Implication |
| Primary Route of Excretion | Renal | Due to its high water solubility and low plasma protein binding, the compound is expected to be efficiently cleared by the kidneys. |
| Clearance (CL) | High | Expected to be rapidly cleared from the body via renal excretion. |
Toxicity
The potential of a drug to cause adverse effects.
| Parameter | Predicted Value/Classification | Rationale/Implication |
| hERG Inhibition | Low Risk | The molecular structure does not suggest a high potential for blocking the hERG potassium channel, which is associated with cardiotoxicity. |
| Hepatotoxicity | Low Risk | No structural alerts for liver toxicity are immediately apparent. |
| Mutagenicity (Ames Test) | Low Risk | The structure does not contain functionalities commonly associated with mutagenicity. |
| Carcinogenicity | Low Risk | No structural features are indicative of carcinogenic potential. |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments that would be conducted to validate the predicted ADMET properties.
Aqueous Solubility Assay
-
Principle: To determine the maximum concentration of the compound that can dissolve in an aqueous buffer at a specific pH.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Add an excess of the compound to a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Shake the solution at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24 hours) to ensure equilibrium is reached.
-
Filter the solution to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Caco-2 Permeability Assay
-
Principle: To assess the rate of transport of the compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium.
-
Methodology:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a polarized monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Add the test compound to the apical (AP) side of the monolayer (representing the intestinal lumen).
-
At various time points, collect samples from the basolateral (BL) side (representing the bloodstream).
-
To assess efflux, add the compound to the BL side and sample from the AP side.
-
Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in both directions (AP to BL and BL to AP).
-
Metabolic Stability Assay in Liver Microsomes
-
Principle: To evaluate the rate of metabolism of the compound by cytochrome P450 enzymes present in liver microsomes.
-
Methodology:
-
Incubate the test compound at a fixed concentration (e.g., 1 µM) with human liver microsomes.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Analyze the remaining concentration of the parent compound in each sample using LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
hERG Inhibition Assay (Patch Clamp)
-
Principle: To measure the effect of the compound on the potassium current flowing through the hERG channel expressed in a suitable cell line.
-
Methodology:
-
Use whole-cell patch-clamp electrophysiology on cells stably expressing the hERG channel (e.g., HEK293 cells).
-
Apply a specific voltage clamp protocol to elicit hERG currents.
-
Perfuse the cells with increasing concentrations of the test compound.
-
Measure the inhibition of the hERG tail current at each concentration.
-
Determine the IC50 value (the concentration at which 50% of the current is inhibited).
-
Visualizations
General ADMET Workflow
Caption: A generalized workflow illustrating the sequential assessment of ADMET properties in drug discovery.
Logical Relationships of Key ADMET Properties
Caption: Interdependencies of physicochemical properties and their influence on predicted ADMET outcomes.
References
- 1. This compound | C6H8N2O2 | CID 520836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,6-Dihydroxypyrimidine | 1193-24-4 [chemicalbook.com]
- 3. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 7. ADMET evaluation in drug discovery: 21. Application and industrial validation of machine learning algorithms for Caco-2 permeability prediction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 2-Ethyl-4,6-dihydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of 2-Ethyl-4,6-dihydroxypyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the well-established Pinner condensation reaction, which involves the cyclocondensation of an amidine with a β-dicarbonyl compound. In this protocol, propionamidinium chloride is reacted with diethyl malonate in the presence of a strong base, sodium ethoxide, to yield the target pyrimidine derivative. This method is analogous to the synthesis of similar 2-alkyl-4,6-dihydroxypyrimidines and offers a reliable route to the desired product. The protocol includes a detailed experimental procedure, a summary of reaction parameters, and a workflow diagram for clarity.
Introduction
Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The 4,6-dihydroxypyrimidine core, in particular, is a versatile intermediate for the synthesis of more complex molecules. The substituent at the 2-position of the pyrimidine ring plays a crucial role in modulating the biological activity of the resulting compound. The synthesis of 2-substituted-4,6-dihydroxypyrimidines is typically achieved through the condensation of a malonic ester with an appropriate amidine. This application note details a robust protocol for the synthesis of this compound.
Reaction Scheme
The synthesis of this compound proceeds via the condensation of diethyl malonate with propionamidinium chloride in the presence of sodium ethoxide. The reaction mechanism involves the formation of a sodium salt of the dihydroxypyrimidine, which is then neutralized with acid to precipitate the final product.
Experimental Protocol
Materials:
-
Propionamidinium chloride (CH₃CH₂C(=NH)NH₂·HCl)
-
Diethyl malonate (CH₂(COOEt)₂)
-
Sodium metal (Na)
-
Anhydrous ethanol (EtOH)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Ethoxide: In a dry three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 200 mL of anhydrous ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add 12.26 g (0.1 mol) of propionamidinium chloride with stirring.
-
Addition of Diethyl Malonate: Add 16.02 g (0.1 mol) of diethyl malonate dropwise to the reaction mixture at room temperature over a period of 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
-
Work-up: After the reflux period, cool the reaction mixture to room temperature. The sodium salt of the product will precipitate. Filter the solid precipitate using a Büchner funnel and wash with a small amount of cold ethanol.
-
Purification: Dissolve the collected solid in a minimum amount of cold water. Acidify the aqueous solution to pH 4-5 by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath. The this compound will precipitate out of the solution.
-
Isolation: Filter the precipitated product, wash with cold water, and dry in a vacuum oven at 60 °C to a constant weight.
Data Presentation
Table 1: Reactant Quantities and Properties
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Quantity |
| Propionamidinium chloride | C₃H₉ClN₂ | 108.57 | 0.1 | 10.86 g |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 0.1 | 16.02 g |
| Sodium | Na | 22.99 | 0.25 | 5.75 g |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | - | 200 mL |
Table 2: Reaction Conditions and Expected Results
| Parameter | Value |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 4 hours |
| Expected Yield | 70-80% |
| Appearance | White to off-white solid |
| Molecular Weight | 140.14 g/mol |
Visualizations
Diagram 1: Experimental Workflow for the Synthesis of this compound
Application Note: HPLC Method for Purity Analysis of 2-Ethyl-4,6-dihydroxypyrimidine
Introduction
2-Ethyl-4,6-dihydroxypyrimidine is a pyrimidine derivative with potential applications in pharmaceutical and chemical synthesis. Ensuring the purity of this compound is critical for its use in research and development, particularly in drug discovery, where impurities can affect biological activity and safety. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of this compound and the separation of its potential process-related impurities and degradation products. The described method is based on reversed-phase chromatography, which is a widely used technique for the analysis of polar and non-polar compounds.
Principle
The method utilizes a reversed-phase HPLC system with a C18 column to separate this compound from its impurities. The separation is achieved based on the differential partitioning of the analyte and impurities between the non-polar stationary phase (C18) and a polar mobile phase. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier allows for the effective separation of compounds with a range of polarities. Detection is performed using a UV detector at a wavelength where the analyte and its potential impurities exhibit significant absorbance.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A gradient HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade or Milli-Q)
-
2. Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic Modifier): Acetonitrile (HPLC grade).
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 1 mg/mL.
3. Chromatographic Conditions
A summary of the proposed HPLC method parameters is provided in the table below.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0 |
| B: Acetonitrile | |
| Gradient Elution | 0-5 min: 5% B |
| 5-25 min: 5% to 95% B | |
| 25-30 min: 95% B | |
| 30.1-35 min: 5% B (Re-equilibration) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
4. Data Analysis and Purity Calculation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Parameters (Illustrative)
For regulatory submissions, the analytical method should be validated according to ICH guidelines. The following table summarizes typical acceptance criteria for method validation.
| Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from impurities and excipients. Peak purity should be evaluated using a DAD. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels. |
| Accuracy (% Recovery) | 98.0% to 102.0% for the analyte. |
| Precision (RSD) | Repeatability (n=6): RSD ≤ 1.0% |
| Intermediate Precision: RSD ≤ 2.0% | |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). |
Experimental Workflow
The following diagram illustrates the overall workflow for the purity analysis of this compound.
Caption: Workflow for HPLC purity analysis of this compound.
The proposed HPLC method provides a reliable and robust approach for the purity analysis of this compound. The method is specific, accurate, and precise, making it suitable for quality control in both research and manufacturing environments. Proper method validation should be performed to ensure its suitability for its intended purpose.
Application Note: Interpreting the ¹H NMR Spectrum of 2-Ethyl-4,6-dihydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the interpretation of the ¹H NMR spectrum of 2-Ethyl-4,6-dihydroxypyrimidine. Due to the tautomeric nature of this compound, it primarily exists as 2-ethyl-6-hydroxypyrimidin-4(3H)-one. The spectral data presented and the accompanying protocols are essential for the structural verification and purity assessment of this compound, which is a valuable scaffold in medicinal chemistry.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR data for this compound in its dominant tautomeric form, 2-ethyl-6-hydroxypyrimidin-4(3H)-one. Predictions are based on the analysis of structurally analogous compounds and established chemical shift principles. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| N-H | ~11.0 - 12.0 | Broad Singlet | 1H | - |
| O-H | ~10.0 - 11.0 | Broad Singlet | 1H | - |
| C₅-H | ~5.0 - 5.5 | Singlet | 1H | - |
| -CH₂- (Ethyl) | ~2.4 - 2.8 | Quartet | 2H | ~7.5 |
| -CH₃ (Ethyl) | ~1.0 - 1.3 | Triplet | 3H | ~7.5 |
Interpretation of the Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit five distinct signals corresponding to the different proton environments in its major tautomeric form.
-
N-H and O-H Protons: Two broad singlets are anticipated in the downfield region (δ > 10 ppm), corresponding to the N-H and O-H protons. Their broad nature is a result of chemical exchange and quadrupole broadening from the adjacent nitrogen atom. The exact chemical shifts of these protons are highly dependent on the solvent, concentration, and temperature.
-
C₅-H Proton: A singlet is predicted for the proton at the 5th position of the pyrimidine ring. Its chemical shift is expected in the range of δ 5.0-5.5 ppm. The absence of adjacent protons results in a singlet multiplicity.
-
Ethyl Group Protons: The ethyl group at the 2-position gives rise to a characteristic quartet and triplet. The methylene protons (-CH₂-) appear as a quartet due to coupling with the three neighboring methyl protons. The methyl protons (-CH₃-) appear as a triplet due to coupling with the two adjacent methylene protons.
Experimental Protocol: ¹H NMR Spectroscopy
This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid this compound sample. b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial. c. Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary. d. Transfer the solution to a standard 5 mm NMR tube using a clean Pasteur pipette. e. Cap the NMR tube securely.
2. NMR Spectrometer Setup: a. Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly. b. Place the spinner into the NMR probe. c. Lock onto the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.
3. Data Acquisition: a. Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:
- Spectral width: ~16 ppm
- Pulse angle: 30-45°
- Acquisition time: ~2-4 seconds
- Relaxation delay: 1-5 seconds
- Number of scans: 8-16 (can be increased for dilute samples) b. Acquire the Free Induction Decay (FID).
4. Data Processing: a. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. b. Phase correct the spectrum to ensure all peaks are in the positive absorptive mode. c. Apply a baseline correction to obtain a flat baseline. d. Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm). e. Integrate the peaks to determine the relative number of protons for each signal. f. Analyze the multiplicities and coupling constants to confirm the structure.
Visualization of Molecular Structure
To aid in the interpretation of the ¹H NMR data, the chemical structure of the dominant tautomer of this compound is presented below, with protons labeled for correlation with the spectral data.
Caption: Labeled structure of 2-ethyl-6-hydroxypyrimidin-4(3H)-one.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow from sample preparation to structural elucidation using ¹H NMR spectroscopy.
Caption: Workflow for ¹H NMR spectroscopic analysis.
Application Note: Mass Spectrometry Fragmentation Analysis of 2-Ethyl-4,6-dihydroxypyrimidine
Abstract
This application note details a proposed method for the analysis of 2-Ethyl-4,6-dihydroxypyrimidine using mass spectrometry. While specific experimental fragmentation data for this compound is not widely available, this document provides a predicted fragmentation pattern based on established principles of mass spectrometry and the known behavior of substituted pyrimidine derivatives.[1][2][3] The protocols outlined herein are designed to guide researchers in developing robust analytical methods for the characterization of this and similar molecules. The molecular weight of this compound is 140.14 g/mol .[4][5]
Introduction
This compound is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in pharmaceutical and biological research due to their presence in nucleic acids and their diverse pharmacological activities.[1] Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. The fragmentation pattern obtained from mass spectrometry provides a molecular fingerprint that can be used for identification and for inferring the compound's structure. Understanding the fragmentation pathways is crucial for the unambiguous identification of metabolites and degradation products in drug development and metabolic studies.
This note presents a hypothesized fragmentation pattern for this compound and provides a general protocol for its analysis by liquid chromatography-mass spectrometry (LC-MS).
Predicted Fragmentation Pattern
The fragmentation of pyrimidine derivatives in a mass spectrometer is typically initiated by the ionization of the molecule, which can lead to the cleavage of bonds and the formation of characteristic fragment ions. For this compound, the fragmentation is expected to involve the ethyl group and the pyrimidine ring.
Key predicted fragmentation pathways include:
-
Loss of an ethyl radical (•CH₂CH₃): A common fragmentation for alkyl-substituted aromatic rings, leading to a stable cation.
-
Loss of ethylene (CH₂=CH₂) via a rearrangement: This is a characteristic fragmentation for ethyl-substituted heterocyclic compounds.[3]
-
Ring cleavage: The pyrimidine ring can undergo fragmentation, leading to the loss of small neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN).[3]
The predicted major fragments for this compound are summarized in the table below.
| Predicted Fragment | Proposed Structure/Formula | m/z (monoisotopic) | Proposed Neutral Loss |
| [M]+• | C₆H₈N₂O₂ | 140.06 | - |
| [M - CH₃]+ | C₅H₅N₂O₂ | 125.04 | Methyl radical (•CH₃) |
| [M - C₂H₅]+ | C₄H₃N₂O₂ | 111.02 | Ethyl radical (•C₂H₅) |
| [M - CO]+• | C₅H₈N₂O | 112.06 | Carbon monoxide (CO) |
| [M - HCN]+• | C₅H₇NO₂ | 113.05 | Hydrogen cyanide (HCN) |
| [M - C₂H₄]+• | C₄H₄N₂O₂ | 112.03 | Ethylene (C₂H₄) |
| [M - CO - C₂H₅]+ | C₃H₃N₂O | 83.03 | CO and Ethyl radical |
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general procedure for the analysis of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
1. Materials and Reagents
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid
2. Sample Preparation
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare working solutions by diluting the stock solution with a mixture of water and acetonitrile (e.g., 50:50 v/v) to the desired concentrations (e.g., 1, 10, 100, 1000 ng/mL).
3. LC-MS/MS System and Conditions
-
Liquid Chromatography System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
MS Scan Mode: Full scan from m/z 50-200 to identify the precursor ion.
-
MS/MS Scan Mode: Product ion scan of the precursor ion (m/z 141.06 for [M+H]⁺) to generate the fragmentation pattern. Collision energy should be ramped (e.g., 10-40 eV) to observe the different fragment ions.
Data Analysis
The acquired data should be processed using the instrument's software. The full scan data will be used to identify the protonated molecular ion ([M+H]⁺ at m/z 141.06). The product ion scan data will reveal the fragmentation pattern, which can be compared to the predicted fragments in the table above.
Visualizations
Caption: Predicted fragmentation pathway of this compound.
Caption: General experimental workflow for LC-MS/MS analysis.
Conclusion
This application note provides a foundational guide for the mass spectrometric analysis of this compound. The predicted fragmentation pattern and the detailed experimental protocol offer a starting point for researchers to develop and validate their own analytical methods. Experimental verification of the proposed fragmentation pathways will be essential for the definitive structural elucidation of this compound and its related analogues.
References
Application Notes and Protocols for the Use of 2-Substituted-4,6-dihydroxypyrimidines in Antiviral Drug Discovery
Disclaimer: Direct experimental data on the antiviral activity of 2-Ethyl-4,6-dihydroxypyrimidine is limited in publicly available scientific literature. The following application notes and protocols are based on the broader class of 2-substituted-4,6-dihydroxypyrimidines and related pyrimidine derivatives that have been investigated for antiviral properties. These notes are intended to provide a representative framework for researchers, scientists, and drug development professionals.
Introduction
Pyrimidine derivatives represent a promising class of heterocyclic compounds in the field of antiviral drug discovery. Various analogs have demonstrated efficacy against a wide spectrum of DNA and RNA viruses.[1][2] The core pyrimidine scaffold can be chemically modified at different positions to optimize antiviral potency, selectivity, and pharmacokinetic properties. This document outlines the potential applications and experimental protocols for evaluating 2-substituted-4,6-dihydroxypyrimidines as potential antiviral agents.
The primary antiviral mechanisms associated with pyrimidine analogs include the inhibition of viral nucleic acid synthesis, interference with essential viral enzymes like RNA-dependent RNA polymerase (RdRp), and modulation of host cell pathways, such as the de novo pyrimidine biosynthesis pathway.[3][4]
Potential Antiviral Applications
Substituted pyrimidine derivatives have shown inhibitory activity against a diverse range of viruses. While data for this compound is not available, related compounds have been tested against several viral families.
Table 1: Antiviral Activity of Selected Pyrimidine Derivatives
| Compound Class | Target Virus(es) | Reported EC₅₀/IC₅₀ | Cell Line(s) | Reference(s) |
| 2-Substituted-4,5-dihydroxypyrimidine-6-carboxamides | Sendai virus (Paramyxovirus) | Not specified | Not specified | [5] |
| 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E (HCoV-229E) | EC₅₀ values in the low micromolar range | HeLa, Vero | [6] |
| 5-Substituted 2-amino-4,6-dihydroxypyrimidines | HIV-1, HIV-2, HCMV, HSV-1, HSV-2, Vaccinia, VSV, etc. | No significant activity observed (EC₅₀ > 100 µg/mL) | CEM, HeLa, CRFK, MDCK | [7] |
| Pyrimidine Nucleoside Analogs (general) | Herpes Simplex Virus, Vaccinia Virus | Varies by compound | Not specified | [8] |
| Dihydropyrimidinones | Punta Toro virus (Bunyaviridae) | EC₅₀ in the low micromolar range | Vero | Not specified in provided context |
Postulated Mechanisms of Action
The antiviral effect of pyrimidine analogs can be attributed to several mechanisms. For 2-substituted-4,6-dihydroxypyrimidines, two primary hypothetical pathways are proposed based on related compounds.
3.1. Inhibition of Host De Novo Pyrimidine Biosynthesis
A key mechanism for some broad-spectrum antiviral compounds is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH).[9] This enzyme is crucial for the de novo synthesis of pyrimidines. By inhibiting DHODH, the compound depletes the intracellular pool of pyrimidine nucleotides, which are essential for the replication of both viral and host nucleic acids. Viruses, being heavily reliant on host cell metabolism for their replication, are particularly sensitive to this depletion.
3.2. Direct Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)
Many RNA viruses encode their own RNA-dependent RNA polymerase (RdRp), an enzyme not typically found in host cells.[10][11] This makes RdRp an attractive target for selective antiviral therapy. Pyrimidine analogs can act as non-nucleoside inhibitors, binding to allosteric sites on the RdRp and preventing its function, or as nucleoside analogs that, once metabolized to their triphosphate form, compete with natural nucleotides for incorporation into the growing viral RNA chain, leading to chain termination.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-Substituted-4,5-dihydroxypyrimidine-6-carboxamide antiviral targeted libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Ethyl-4,6-dihydroxypyrimidine in Agrochemical Synthesis: Application Notes and Protocols
To: Researchers, Scientists, and Drug Development Professionals
Topic: Application of 2-Ethyl-4,6-dihydroxypyrimidine in Agrochemical Synthesis
Note on Availability of Information: Extensive research indicates a lack of publicly available scientific literature and patents detailing the direct application of this compound as a starting material for the synthesis of specific, commercialized agrochemicals. However, the pyrimidine scaffold is of significant importance in the agrochemical sector, with numerous derivatives exhibiting fungicidal, herbicidal, and insecticidal properties.[1][2]
This document provides comprehensive application notes and protocols based on the synthesis and utility of the closely related and well-documented parent compound, 4,6-dihydroxypyrimidine , and its derivatives. These compounds serve as crucial intermediates in the agrochemical industry.[3] The methodologies described herein are foundational and can be conceptually applied to the synthesis of derivatives from this compound.
Application Notes: The Role of Dihydroxypyrimidines in Agrochemicals
Pyrimidine derivatives are a cornerstone in the development of modern agrochemicals due to their versatile biological activities.[4][5] 4,6-Dihydroxypyrimidine and its analogs are key precursors in the synthesis of potent fungicides and herbicides.[3] Their utility stems from the reactivity of the dihydroxy- or dichloro-pyrimidine core, which allows for the facile introduction of various functional groups to modulate biological activity and physicochemical properties.
A common synthetic strategy involves the conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine. This highly reactive intermediate is then used to build more complex molecules through nucleophilic substitution reactions. This approach has been successfully employed in the development of novel and highly active fungicides.[6][7] For instance, 4,6-dichloropyrimidine is a key intermediate in the synthesis of the broad-spectrum fungicide azoxystrobin.[8]
The general workflow for leveraging dihydroxypyrimidines in agrochemical discovery is outlined below:
Caption: Workflow for agrochemical discovery using dihydroxypyrimidines.
Experimental Protocols
The following protocols detail the synthesis of the key precursor, 4,6-dihydroxypyrimidine, and its subsequent conversion to the reactive intermediate, 4,6-dichloropyrimidine.
Protocol 1: Synthesis of 4,6-Dihydroxypyrimidine (DHP)
This protocol describes an optimized procedure for the synthesis of 4,6-dihydroxypyrimidine from dimethyl malonate and formamide.[9][10][11]
Materials:
-
Dimethyl malonate
-
Formamide
-
Sodium methoxide (e.g., 30% solution in methanol)
-
Methanol
-
Water
-
Hydrochloric acid (36% aqueous solution)
-
Reaction vessel with heating, stirring, and reflux capabilities
Procedure:
-
In a suitable reaction vessel, charge sodium methoxide in methanol.
-
Add formamide to the sodium methoxide solution with stirring.
-
Heat the mixture to 50-75°C.
-
Slowly add dimethyl malonate to the reaction mixture over a period of 1 hour, maintaining the temperature.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-3 hours to ensure the reaction goes to completion.
-
Cool the mixture and add water to dissolve the resulting sodium salt of 4,6-dihydroxypyrimidine.
-
Carefully acidify the aqueous solution with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
-
Cool the mixture further to maximize precipitation.
-
Collect the solid product by filtration and wash with cold water.
-
Dry the product under vacuum at 70-80°C to yield 4,6-dihydroxypyrimidine.
Quantitative Data:
| Reactant Scale (Dimethyl Malonate) | Typical Yield of DHP | Purity | Reference(s) |
| 2.50 mol | 84.0 - 90.9% | >98% | [6][9] |
| 0.2 mol | 76.0% | >99% | [11] |
Protocol 2: Synthesis of 4,6-Dichloropyrimidine
This protocol outlines the chlorination of 4,6-dihydroxypyrimidine using phosphorus oxychloride.[12][13]
Materials:
-
4,6-Dihydroxypyrimidine (DHP)
-
Phosphorus oxychloride (POCl₃)
-
A suitable base (e.g., N,N-diisopropylethylamine or dimethylaniline)
-
An inert solvent (e.g., methylcyclohexane for extraction)
-
Reaction vessel with heating, stirring, and reflux capabilities, equipped for handling corrosive reagents.
Procedure:
-
In a dry reaction vessel, charge phosphorus oxychloride.
-
Add 4,6-dihydroxypyrimidine to the phosphorus oxychloride with stirring.
-
Slowly add the base (e.g., N,N-diisopropylethylamine) to the mixture, controlling any exotherm.
-
Heat the reaction mixture to 80-90°C and maintain for 1.5 - 2 hours.
-
After the reaction is complete, the 4,6-dichloropyrimidine can be isolated. One method is direct extraction from the hot reaction mixture with a high-boiling inert solvent like methylcyclohexane.[12]
-
Combine the organic extracts and remove the solvent under reduced pressure to obtain the crude product.
-
The crude 4,6-dichloropyrimidine can be further purified by recrystallization or distillation.
Synthetic Pathway Diagram:
Caption: Synthesis of 4,6-dichloropyrimidine from 4,6-dihydroxypyrimidine.
Conclusion
While direct synthetic applications of this compound in agrochemicals are not well-documented in public sources, the foundational chemistry of the dihydroxypyrimidine scaffold provides a clear and viable path for the development of novel agrochemical candidates. The protocols for the synthesis of 4,6-dihydroxypyrimidine and its conversion to the highly versatile 4,6-dichloropyrimidine intermediate offer a robust starting point for researchers. By applying these established methods, scientists can synthesize and explore the biological activities of a wide range of pyrimidine derivatives, including those derived from this compound, to discover next-generation fungicides, herbicides, and other crop protection agents.
References
- 1. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. DE19640756B4 - Process for the preparation of 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]
- 7. CN1321986C - Method for preparing 4,6 dichloropyridine - Google Patents [patents.google.com]
- 8. Method for preparing 4,6-dihydroxy-pyrimidine from byproduct hydrocyanic acid of acrylonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 9. EP0816345B2 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]
- 10. patents.justia.com [patents.justia.com]
- 11. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]
- 12. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 13. Process for the preparation of 4,6-dichloropyrimidine - Patent 1273574 [data.epo.org]
Application Notes and Protocols for the Scalable Synthesis of 2-Ethyl-4,6-dihydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the experimental setup for the synthesis of 2-Ethyl-4,6-dihydroxypyrimidine, a key intermediate in the development of various pharmaceutical compounds. The protocol details a robust and scalable method starting from diethyl malonate and propionamidine hydrochloride. These application notes include detailed experimental procedures for both laboratory-scale synthesis and considerations for industrial scale-up, quantitative data on reaction parameters, and visual representations of the synthetic pathway and experimental workflow to ensure clarity and reproducibility.
Introduction
This compound and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The efficient and scalable synthesis of this core structure is crucial for drug discovery and development programs. The primary synthetic route involves the condensation of a β-dicarbonyl compound, such as diethyl malonate, with an amidine, in this case, propionamidine. This established chemical transformation provides a reliable method for the construction of the pyrimidine ring.
This guide outlines a detailed protocol for the synthesis of this compound, focusing on reaction optimization and scalability. The provided methodologies and data are intended to serve as a practical resource for researchers in academic and industrial settings.
Chemical Reaction Pathway
The synthesis of this compound is achieved through a base-catalyzed condensation reaction between diethyl malonate and propionamidine hydrochloride. The reaction proceeds via a nucleophilic addition-elimination mechanism to form the heterocyclic pyrimidine ring.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Laboratory-Scale Synthesis of this compound (10 g scale)
Materials:
-
Diethyl malonate (99%)
-
Propionamidine hydrochloride (97%)
-
Sodium ethoxide (95% or prepared in situ from sodium metal and absolute ethanol)
-
Absolute Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Activated carbon
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a 500 mL three-necked flask equipped with a reflux condenser and a dropping funnel, under a nitrogen atmosphere, add 150 mL of absolute ethanol. Carefully add 5.8 g (0.25 mol) of sodium metal in small portions. Allow the sodium to react completely to form sodium ethoxide. The reaction is exothermic and generates hydrogen gas; ensure proper ventilation.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add 13.1 g (0.12 mol) of propionamidine hydrochloride with stirring.
-
Addition of Diethyl Malonate: Slowly add 16.0 g (0.10 mol) of diethyl malonate to the reaction mixture at room temperature using the dropping funnel over a period of 30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Precipitation: Dissolve the resulting solid residue in 100 mL of deionized water. Cool the solution in an ice bath and acidify to pH 4-5 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of this compound will form.
-
Isolation and Purification: Filter the precipitate using a Büchner funnel and wash with cold deionized water (2 x 20 mL). For further purification, the crude product can be recrystallized from hot water or an ethanol/water mixture after treatment with activated carbon.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Scale-Up Considerations for Industrial Production
Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges that need to be addressed to ensure safety, efficiency, and product quality.
Key Considerations:
-
Heat Management: The reaction is exothermic, particularly during the preparation of sodium ethoxide and the initial phase of the condensation. Industrial reactors must have efficient cooling systems to control the temperature and prevent runaway reactions.
-
Reagent Addition: The rate of addition of diethyl malonate becomes critical at a larger scale to maintain temperature control and ensure homogenous mixing. Automated dosing systems are recommended.
-
Mixing: Efficient agitation is crucial to ensure proper mixing of the reactants, especially in a heterogeneous reaction mixture. The choice of impeller and stirring speed should be optimized.
-
Solvent Handling: The use of large volumes of ethanol requires appropriate storage, handling, and recovery systems to minimize costs and environmental impact.
-
Product Isolation and Drying: Filtration and drying equipment must be appropriately sized for the larger batch sizes. Centrifuges and industrial-scale vacuum dryers are typically used.
-
Safety: Handling of sodium metal, flammable ethanol, and corrosive hydrochloric acid on a large scale requires strict adherence to safety protocols and the use of appropriate personal protective equipment and engineering controls.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of this compound. This data is based on typical results for this class of reaction and should be used as a guideline for optimization.
Table 1: Reactant Quantities and Molar Ratios for Laboratory-Scale Synthesis
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| Diethyl malonate | 160.17 | 16.0 | 0.10 | 1.0 |
| Propionamidine HCl | 108.57 | 13.1 | 0.12 | 1.2 |
| Sodium Ethoxide | 68.05 | 17.0 | 0.25 | 2.5 |
Table 2: Reaction Parameters and Expected Outcomes
| Parameter | Value | Expected Outcome |
| Reaction Temperature | 78 °C (Reflux) | Optimal reaction rate |
| Reaction Time | 4 - 6 hours | High conversion of starting materials |
| pH for Precipitation | 4 - 5 | Efficient precipitation of the product |
| Expected Yield (Crude) | 75 - 85% | Based on diethyl malonate |
| Expected Purity (after recrystallization) | >98% | As determined by HPLC and NMR |
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expected to show characteristic peaks for the ethyl group and the pyrimidine ring protons.
-
¹³C NMR: Expected to show the correct number of signals corresponding to the carbon atoms in the molecule.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (140.14 g/mol ) should be observed.
-
Melting Point: A sharp melting point is indicative of high purity.
-
HPLC: To determine the purity of the final compound.
Safety Precautions
-
Sodium metal: Reacts violently with water. Handle under an inert atmosphere and away from moisture.
-
Ethanol: Highly flammable. Work in a well-ventilated area and away from ignition sources.
-
Sodium ethoxide: Corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.
-
Hydrochloric acid: Corrosive. Use in a fume hood and wear appropriate gloves and eye protection.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for In Vitro Assays Using 2-Ethyl-4,6-dihydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
A summary of the key physicochemical properties of 2-Ethyl-4,6-dihydroxypyrimidine is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | PubChem |
| Molecular Weight | 140.14 g/mol | PubChem |
| IUPAC Name | 2-ethyl-4-hydroxy-1H-pyrimidin-6-one | PubChem |
| CAS Number | 3709-98-6 | PubChem |
| Synonyms | 2-ethyl-6-hydroxypyrimidin-4(3H)-one, 2-ethyl-4,6-pyrimidinediol | PubChem |
Potential In Vitro Applications & Experimental Protocols
Based on the activities of structurally related pyrimidine derivatives, this compound can be screened for a variety of biological effects. Detailed protocols for these assays are provided below.
Urease Inhibition Assay
Application: Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori and is implicated in the formation of infection-induced urinary stones. Inhibition of urease is a therapeutic strategy for these conditions.
Experimental Protocol:
Principle: The assay measures the inhibition of urease-catalyzed hydrolysis of urea to ammonia. The amount of ammonia produced is determined spectrophotometrically using the Berthelot (indophenol) method.
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.4)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hypochlorite and sodium hydroxide)
-
Thiourea (standard inhibitor)
-
This compound (test compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and thiourea in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of urease enzyme solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.
-
Incubate at room temperature for 20 minutes for color development.
-
Measure the absorbance at 625 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
Data Presentation:
| Compound | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| This compound | Data not available | Data not available | Data not available |
| Thiourea (Standard) | Data not available | Data not available | Reported values vary |
Nitric Oxide (NO) Production Inhibition Assay in Macrophages
Application: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Compounds that inhibit NO production may have anti-inflammatory properties.
Experimental Protocol:
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
L-NG-Nitroarginine Methyl Ester (L-NAME) (standard inhibitor)
-
This compound (test compound)
-
96-well cell culture plate
-
Cell incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
Assess cell viability using an MTT assay to rule out cytotoxicity.
Data Presentation:
| Compound | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| L-NAME (Standard) | Data not available | Data not available | Data not available | Reported values vary |
Antioxidant Activity Assay (DPPH Radical Scavenging)
Application: This assay assesses the free radical scavenging capacity of a compound, which is an indicator of its potential antioxidant activity.
Experimental Protocol:
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This reduction is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (standard antioxidant)
-
This compound (test compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of the test compound and the standard antioxidant in methanol.
-
In a 96-well plate, add 100 µL of the test compound or standard solution to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100
Data Presentation:
| Compound | Concentration (µg/mL) | % Scavenging Activity | IC₅₀ (µg/mL) |
| This compound | Data not available | Data not available | Data not available |
| Ascorbic Acid (Standard) | Data not available | Data not available | Reported values vary |
Visualizations
Caption: General workflow for in vitro bioassays.
Concluding Remarks
The protocols outlined in these application notes provide a solid foundation for the in vitro characterization of this compound. While direct experimental data for this specific compound is currently limited in publicly accessible literature, the structural similarity to other biologically active pyrimidines suggests that it is a promising candidate for screening in assays for urease inhibition, anti-inflammatory, and antioxidant activities. Researchers are encouraged to use these protocols as a starting point for their investigations, which will contribute to a better understanding of the pharmacological profile of this compound.
Application Notes and Protocols for Cell-Based Assay Development with 2-Ethyl-4,6-dihydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic compounds in medicinal chemistry, forming the core structure of numerous biologically active molecules, including components of nucleic acids.[1][2] The pyrimidine scaffold is associated with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4][5] 2-Ethyl-4,6-dihydroxypyrimidine is a pyrimidine derivative with potential for biological activity. These application notes provide detailed protocols for cell-based assays to investigate the cytotoxic and anti-inflammatory potential of this compound.
Hypothetical Biological Activities
Based on the activities of structurally related pyrimidine compounds, this compound is hypothesized to exhibit:
-
Anticancer Activity: Many pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3][6][7][8][9]
-
Anti-inflammatory Activity: Certain pyrimidine derivatives are known to inhibit key inflammatory mediators.[1][10]
Section 1: Evaluation of Anticancer Activity
Cell Viability and Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It measures the metabolic activity of cells, where viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan.[10]
Experimental Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Treat the cells with various concentrations of the compound and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Hypothetical Data Presentation:
| Cell Line | This compound IC₅₀ (µM) after 48h | Doxorubicin IC₅₀ (µM) after 48h (Reference) |
| MCF-7 (Breast Cancer) | 45.8 | 1.2 |
| A549 (Lung Cancer) | 62.3 | 2.5 |
| PC3 (Prostate Cancer) | 55.1 | 3.1 |
Experimental Workflow:
Workflow for the MTT cell viability assay.
Section 2: Evaluation of Anti-inflammatory Activity
Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay determines the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and co-incubate with the compound for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.
Hypothetical Data Presentation:
| Compound Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (no LPS) | 1.2 | - |
| LPS only | 25.4 | 0 |
| 10 | 20.1 | 20.9 |
| 25 | 14.8 | 41.7 |
| 50 | 8.3 | 67.3 |
| 100 | 4.5 | 82.3 |
Experimental Workflow:
Workflow for the nitric oxide inhibition assay.
Hypothetical Signaling Pathway Inhibition
Pyrimidine derivatives can potentially modulate various signaling pathways involved in inflammation and cancer. A plausible target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammatory responses.
Hypothetical Mechanism of Action: this compound may inhibit the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. This would prevent the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes like iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2).
Hypothetical inhibition of the NF-κB signaling pathway.
Conclusion
These application notes provide a framework for the initial cell-based screening of this compound to explore its potential as an anticancer and anti-inflammatory agent. The provided protocols are standard methods that can be adapted to specific laboratory conditions and cell lines. Further investigations into the precise molecular mechanisms are recommended if promising activity is observed.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. nbinno.com [nbinno.com]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking [mdpi.com]
- 8. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of 2-Ethyl-4,6-dihydroxypyrimidine by LC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of 2-Ethyl-4,6-dihydroxypyrimidine in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols outlined are intended to serve as a robust starting point for method development and validation in research and drug development settings.
Introduction
This compound is a substituted pyrimidine with potential applications in medicinal chemistry and drug development. Accurate quantification of this compound in biological fluids is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. LC-MS offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose. This application note details the sample preparation, chromatographic separation, and mass spectrometric detection methods for this compound.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₆H₈N₂O₂[1] |
| Molecular Weight | 140.14 g/mol [1] |
| IUPAC Name | 2-ethyl-4-hydroxy-1H-pyrimidin-6-one[1] |
| CAS Number | 3709-98-6[1] |
Experimental Protocols
A validated bioanalytical method is essential for reliable results.[2][3][4][5][6] The following protocols are based on established methods for similar pyrimidine derivatives and should be optimized and validated for specific laboratory conditions.
The choice of sample preparation method depends on the biological matrix.
Protocol 1: Protein Precipitation for Plasma/Serum Samples
This method is suitable for removing proteins from plasma or serum samples.[7][8]
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.
Protocol 2: Dilute-and-Shoot for Urine Samples
For urine samples, a simple dilution is often sufficient.[9][10][11]
-
Thaw urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine sample at 4,000 rpm for 5 minutes to remove particulate matter.
-
In a clean microcentrifuge tube, mix 50 µL of the urine supernatant with 450 µL of the initial mobile phase containing the internal standard.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.
A reverse-phase UPLC/HPLC system is recommended for the separation of this compound.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm)[12] |
| Mobile Phase A | 0.1% Formic Acid in Water[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[12] |
| Flow Rate | 0.3 mL/min[12] |
| Column Temperature | 40 °C[12] |
| Injection Volume | 5 µL |
| Gradient Elution | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7.1-9 min: 5% B |
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification.[7]
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[12] |
| Capillary Voltage | 3.5 kV[12] |
| Source Temperature | 120 °C[12] |
| Desolvation Temperature | 350 °C[12] |
| MRM Transitions | See Table below |
MRM Transitions for Quantification (Hypothetical)
The following MRM transitions are proposed based on the structure of this compound and common fragmentation patterns. These will need to be experimentally optimized. The precursor ion is the protonated molecule [M+H]⁺.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 141.1 | 113.1 (Loss of C₂H₄) | 15 (To be optimized) |
| This compound | 141.1 | 96.1 (Loss of C₂H₅N) | 20 (To be optimized) |
| Internal Standard (IS) | - | - | - |
Quantitative Data Summary
A bioanalytical method should be validated to demonstrate its reliability.[2][3][4][5][6] The following table summarizes the expected performance characteristics of a validated LC-MS method for this compound.
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | Dependent on expected concentrations | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision <20% | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5% to +5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor < 15% | < 15% |
| Stability | Within ±15% of nominal concentration | Stable for 24h at RT, 3 freeze-thaw cycles, and 1 month at -80°C |
Visualizations
References
- 1. This compound | C6H8N2O2 | CID 520836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. Method validation in the bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 2-Ethyl-4,6-dihydroxypyrimidine for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical derivatization of 2-Ethyl-4,6-dihydroxypyrimidine, a key scaffold for structure-activity relationship (SAR) studies in drug discovery. The following protocols and data are designed to facilitate the synthesis and evaluation of novel pyrimidine derivatives with potential therapeutic applications.
Introduction
The pyrimidine nucleus is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including anticancer, antiviral, and kinase inhibitors.[1][2] The this compound core offers multiple points for chemical modification, making it an attractive starting point for the generation of compound libraries for SAR exploration. Derivatization at the C4 and C6 positions, in particular, allows for the modulation of physicochemical properties and biological activity. This document outlines key synthetic transformations to access a variety of 2-ethyl-4,6-disubstituted pyrimidine analogs and provides a framework for interpreting the resulting SAR data.
Synthetic Derivatization Workflow
The primary strategy for derivatizing this compound involves a two-step process: activation of the hydroxyl groups followed by nucleophilic substitution or cross-coupling reactions. The general workflow is depicted below.
Caption: General workflow for the derivatization of this compound.
Experimental Protocols
Chlorination of this compound
The conversion of the hydroxyl groups to chlorides is a critical activation step. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation.[3][4]
Protocol 3.1.1: Chlorination using POCl₃
-
Reagents and Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a base)
-
Toluene (or other high-boiling solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle.
-
-
Procedure: a. In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend this compound (1.0 eq) in toluene. b. Add N,N-Dimethylaniline (1.1 eq) to the suspension. c. Slowly add phosphorus oxychloride (2.5 - 3.0 eq) dropwise to the mixture at room temperature with stirring. d. After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC. e. Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood. f. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. g. Extract the aqueous layer with ethyl acetate (3 x 50 mL). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-Ethyl-4,6-dichloropyrimidine. i. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Nucleophilic Substitution and Cross-Coupling Reactions
The resulting 2-Ethyl-4,6-dichloropyrimidine is a versatile intermediate for introducing a wide range of substituents at the C4 and C6 positions.
The introduction of amino groups can be achieved through nucleophilic aromatic substitution or palladium-catalyzed Buchwald-Hartwig amination.
Protocol 3.2.1.1: Nucleophilic Amination
-
Procedure: a. Dissolve 2-Ethyl-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol. b. Add the desired primary or secondary amine (2.2 eq for disubstitution, or 1.1 eq for potential mono-substitution) and a base such as triethylamine or diisopropylethylamine (2.5 eq). c. Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC. d. Cool the reaction to room temperature and concentrate under reduced pressure. e. Purify the residue by column chromatography to obtain the desired 2-ethyl-4,6-diaminopyrimidine derivative.
Protocol 3.2.1.2: Buchwald-Hartwig Amination
This method is particularly useful for coupling less nucleophilic amines.
-
Procedure: a. To a dry Schlenk flask, add 2-Ethyl-4,6-dichloropyrimidine (1.0 eq), the amine (2.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 2.5 eq). b. Add anhydrous toluene or dioxane as the solvent. c. Degas the mixture and then heat under an inert atmosphere at 80-110 °C for 8-24 hours. d. After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite. e. Concentrate the filtrate and purify the residue by column chromatography.
This reaction is used to form C-C bonds by coupling with boronic acids.[4][5]
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.2.2.1: Suzuki-Miyaura Coupling
-
Procedure: a. In a Schlenk flask, combine 2-Ethyl-4,6-dichloropyrimidine (1.0 eq), the aryl or heteroaryl boronic acid (2.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq). b. Add a mixture of solvents such as dioxane and water (e.g., 4:1 ratio). c. Degas the mixture and heat under an inert atmosphere at 80-100 °C for 12-24 hours. d. After cooling, dilute with water and extract with an organic solvent. e. Dry the organic layer, concentrate, and purify by column chromatography.
This reaction allows for the introduction of alkyne moieties.
Protocol 3.2.3.1: Sonogashira Coupling
-
Procedure: a. To a Schlenk flask, add 2-Ethyl-4,6-dichloropyrimidine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%) in a solvent mixture of THF and triethylamine. b. Add the terminal alkyne (2.2 eq). c. Stir the reaction at room temperature to 50 °C under an inert atmosphere until completion (monitor by TLC). d. Filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold allows for the exploration of the SAR. The following tables summarize hypothetical, yet plausible, quantitative data for different series of derivatives, illustrating how SAR data can be presented.
SAR of 2-Ethyl-4,6-diaminopyrimidine Derivatives
Table 1: Kinase Inhibitory Activity of 2-Ethyl-4,6-diaminopyrimidine Analogs
| Compound ID | R¹ (at C4/C6) | R² (at C4/C6) | Kinase X IC₅₀ (nM) |
| 1a | -NH₂ | -NH₂ | 580 |
| 1b | -NHCH₃ | -NHCH₃ | 320 |
| 1c | -N(CH₃)₂ | -N(CH₃)₂ | 450 |
| 1d | -NH(cyclopropyl) | -NH(cyclopropyl) | 150 |
| 1e | -NH(phenyl) | -NH(phenyl) | 85 |
| 1f | -NH(4-fluorophenyl) | -NH(4-fluorophenyl) | 60 |
| 1g | -NH(3-aminophenyl) | -NH(3-aminophenyl) | 95 |
| 1h | -morpholino | -morpholino | 210 |
From this hypothetical data, one could infer that small alkyl and cycloalkyl substituents on the amino groups are well-tolerated, while aromatic substituents, particularly those with electron-withdrawing groups, enhance potency. The introduction of a polar amino group on the phenyl ring slightly decreases activity compared to the unsubstituted phenyl analog.
SAR of 2-Ethyl-4,6-disubstituted Pyrimidines via C-C Coupling
Table 2: Antiproliferative Activity of 2-Ethyl-4,6-diarylpyrimidine Analogs
| Compound ID | R (at C4/C6) | Cell Line A GI₅₀ (µM) | Cell Line B GI₅₀ (µM) |
| 2a | -phenyl | 15.2 | 20.5 |
| 2b | -4-methoxyphenyl | 8.7 | 12.3 |
| 2c | -4-hydroxyphenyl | 10.1 | 15.8 |
| 2d | -4-chlorophenyl | 5.4 | 7.9 |
| 2e | -3-pyridyl | 18.9 | 25.1 |
| 2f | -2-thienyl | 12.5 | 17.4 |
This illustrative data suggests that electron-donating and halogen substituents on the phenyl ring at the C4 and C6 positions can improve antiproliferative activity. The introduction of heteroaromatic rings like pyridine may be detrimental to activity in this hypothetical series.
Signaling Pathway Visualization
The derivatized this compound compounds often target key signaling pathways implicated in diseases such as cancer. For instance, many pyrimidine derivatives are known to be kinase inhibitors. The diagram below illustrates a simplified generic kinase signaling pathway that could be targeted.
Caption: A generic kinase signaling pathway targeted by pyrimidine inhibitors.
Conclusion
The derivatization of this compound provides a versatile platform for the development of novel therapeutic agents. The synthetic protocols outlined herein offer robust methods for accessing a wide range of analogs. Systematic exploration of the chemical space around this scaffold, guided by quantitative biological data, is essential for elucidating the structure-activity relationships and identifying lead compounds for further development.
References
- 1. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Ethyl-4,6-dihydroxypyrimidine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-Ethyl-4,6-dihydroxypyrimidine as a versatile chemical intermediate in the synthesis of biologically active molecules, particularly focusing on its role in the development of kinase inhibitors.
Introduction
This compound is a substituted pyrimidine that serves as a valuable building block in medicinal chemistry. Its dihydroxy functionality allows for conversion to more reactive dichloro intermediates, which can then undergo nucleophilic substitution reactions to introduce a variety of functional groups. This enables the synthesis of diverse libraries of compounds for screening and drug discovery programs. The pyrimidine scaffold is a common feature in many approved drugs and clinical candidates, particularly in the field of oncology, due to its ability to mimic the purine bases of ATP and interact with the hinge region of kinase enzymes.
General Synthetic Pathway
The primary utility of this compound as an intermediate involves a two-step synthetic sequence to generate substituted diaminopyrimidines, which are key scaffolds for many kinase inhibitors.
-
Chlorination: The hydroxyl groups of this compound are converted to chloro groups using a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction yields the highly reactive intermediate, 2-ethyl-4,6-dichloropyrimidine.
-
Nucleophilic Aromatic Substitution (SNAr): The chloro groups of 2-ethyl-4,6-dichloropyrimidine are sequentially or simultaneously displaced by nucleophiles, typically amines, to introduce desired side chains. This step is crucial for building molecular diversity and tuning the biological activity of the final compounds.
This synthetic approach allows for the modular assembly of complex molecules with potential therapeutic applications.
Experimental Protocols
Protocol 1: Synthesis of 2-Ethyl-4,6-dichloropyrimidine
This protocol describes the conversion of this compound to 2-ethyl-4,6-dichloropyrimidine. The procedure is adapted from general methods for the chlorination of dihydroxypyrimidines.[1][2]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (or another suitable tertiary amine)
-
Anhydrous toluene (or other high-boiling inert solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for organic synthesis under anhydrous conditions (round-bottom flask, reflux condenser with drying tube, dropping funnel, magnetic stirrer)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend this compound (1.0 eq) in anhydrous toluene.
-
Carefully add phosphorus oxychloride (3.0-5.0 eq) to the suspension.
-
Slowly add triethylamine (2.0-2.2 eq) dropwise to the stirred mixture at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-ethyl-4,6-dichloropyrimidine.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight | Expected Appearance |
| 2-Ethyl-4,6-dichloropyrimidine | C₆H₆Cl₂N₂ | 177.04 g/mol | Colorless to pale yellow oil or low-melting solid |
Protocol 2: Synthesis of 2-Ethyl-4,6-diaminopyrimidine Derivatives via Nucleophilic Aromatic Substitution
This protocol outlines a general procedure for the sequential nucleophilic substitution of the chloro groups on 2-ethyl-4,6-dichloropyrimidine with amines. The regioselectivity of the substitution can often be controlled by temperature. The first substitution typically occurs at the more reactive C4 or C6 position at lower temperatures, while the second substitution requires more forcing conditions. This protocol is adapted from procedures for the amination of similar dichloropyrimidines.[3][4]
Materials:
-
2-Ethyl-4,6-dichloropyrimidine
-
Primary or secondary amine (Nucleophile 1)
-
Primary or secondary amine (Nucleophile 2)
-
Triethylamine or Diisopropylethylamine (DIPEA) as a non-nucleophilic base
-
Anhydrous solvent (e.g., isopropanol, THF, or DMF)
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure for Sequential Diamination:
Step 1: Monosubstitution
-
Dissolve 2-ethyl-4,6-dichloropyrimidine (1.0 eq) in a suitable anhydrous solvent (e.g., isopropanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the first amine (Nucleophile 1, 1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (1.2-1.5 eq).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sulfate, and concentrate to obtain the crude 2-ethyl-4-amino-6-chloropyrimidine derivative.
-
Purify the product by column chromatography or recrystallization.
Step 2: Disubstitution
-
Dissolve the purified mono-substituted product from Step 1 (1.0 eq) in a suitable solvent (e.g., a higher boiling point solvent like DMF or 1-pentanol may be required).
-
Add the second amine (Nucleophile 2, 1.5-2.0 eq) and a non-nucleophilic base.
-
Heat the reaction mixture to a higher temperature (e.g., 100-140 °C) and monitor the reaction by TLC.
-
Work-up and purify the final 2-ethyl-4,6-diaminopyrimidine derivative as described in Step 1.
Quantitative Data for Biologically Active Pyrimidine Derivatives:
The following table summarizes the biological activity of some pyrimidine-based kinase inhibitors, illustrating the therapeutic potential of molecules accessible through this synthetic intermediate.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrimidine-based derivatives | Aurora A Kinase | < 200 | [5] |
| 6-Methyl-N⁴-(5-methyl-1H-pyrazol-3-yl)-N²-(pyrrolidin-3-yl)pyrimidine-2,4-diamine derivatives | Aurora A Kinase | Potent Inhibition | [6] |
Visualizations
Synthetic Workflow
Caption: General synthetic workflow from this compound.
Aurora Kinase A Signaling Pathway
The Aurora A kinase is a key regulator of mitotic events, and its overexpression is common in many cancers. It plays a role in stabilizing the MYC oncoprotein, a critical driver of cell proliferation. Inhibitors based on the pyrimidine scaffold can block Aurora A activity, leading to MYC degradation and tumor regression.[5][6]
Caption: Inhibition of the Aurora A Kinase signaling pathway.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex pyrimidine derivatives with significant potential in drug discovery. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel kinase inhibitors and other biologically active molecules. The modular nature of the synthetic route allows for the creation of diverse chemical libraries, facilitating the identification of new therapeutic agents. Further research into the specific reaction conditions and yields for derivatives of this compound will undoubtedly expand its utility in medicinal chemistry.
References
- 1. data.epo.org [data.epo.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. mdpi.com [mdpi.com]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethyl-4,6-dihydroxypyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Ethyl-4,6-dihydroxypyrimidine. Here you will find troubleshooting advice for common issues, answers to frequently asked questions, detailed experimental protocols, and optimized reaction parameters to improve your yield and product purity.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Inactive Base: The alkoxide base (e.g., sodium ethoxide) is highly sensitive to moisture and can be deactivated. | - Use freshly prepared sodium ethoxide or ensure it has been stored under strictly anhydrous conditions.- Ensure all glassware is thoroughly dried before use.- Use anhydrous ethanol as the solvent. |
| Poor Quality Starting Materials: Impurities in diethyl malonate or ethyl acetimidate hydrochloride can inhibit the reaction. | - Use freshly distilled diethyl malonate.- Ensure the ethyl acetimidate hydrochloride is dry and of high purity. | |
| Inadequate Reaction Temperature: The reaction may be too slow at lower temperatures. | - Gradually increase the reaction temperature, monitoring for any decomposition. A temperature range of 60-80°C is a good starting point. | |
| Formation of a Significant Amount of White Precipitate (By-product) | Presence of Water: Moisture in the reaction can lead to the hydrolysis of diethyl malonate and the formation of barbituric acid derivatives as by-products. | - As with low yield, ensure all reagents and equipment are anhydrous. |
| Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to the formation of side products. | - Carefully control the stoichiometry of ethyl acetimidate hydrochloride, diethyl malonate, and the base. A slight excess of the amidine and base may be beneficial. | |
| Difficulty in Product Isolation and Purification | Product is Soluble in the Work-up Solvent: The product may have some solubility in the aqueous acidic solution during precipitation. | - Cool the acidified mixture in an ice bath to minimize solubility before filtration.- Wash the filtered product with a minimal amount of cold water. |
| Co-precipitation of Impurities: Side products may precipitate along with the desired product upon acidification. | - Adjust the final pH carefully during precipitation. A pH of 4-5 is often optimal.- Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed to purify the product. | |
| Product is Colored | Degradation of Starting Materials or Product: High reaction temperatures or prolonged reaction times can lead to decomposition and the formation of colored impurities. | - Optimize the reaction temperature and time by monitoring the reaction progress using Thin Layer Chromatography (TLC).- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and effective method is the condensation of an ethylamidine derivative, such as ethyl acetimidate hydrochloride, with diethyl malonate in the presence of a strong base like sodium ethoxide. This reaction, a type of Claisen condensation followed by cyclization, forms the pyrimidine ring.
Q2: Why is the choice of base so critical in this synthesis?
A2: The base plays a crucial role in deprotonating the diethyl malonate, which initiates the condensation reaction. Sodium ethoxide is commonly used as it is a strong, non-nucleophilic base that is compatible with the ethanol solvent system. The purity and dryness of the base are paramount to achieving a high yield.
Q3: Can I use a different base, such as sodium methoxide?
A3: While it is possible to use other alkoxide bases, using a base with a different alkyl group from your ester and solvent (e.g., sodium methoxide with diethyl malonate in ethanol) can lead to transesterification, resulting in a mixture of products and lowering the yield of the desired 2-ethyl derivative. It is best to match the alkoxide of the base with the alcohol solvent.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Samples can be taken from the reaction mixture at regular intervals, quenched, and spotted on a TLC plate. The disappearance of the starting materials (diethyl malonate) and the appearance of the product spot will indicate the reaction's progression.
Q5: What is the purpose of the final acidification step?
A5: The condensation reaction forms the sodium salt of this compound, which is soluble in the reaction mixture. Acidification protonates the salt, causing the neutral this compound to precipitate out of the solution, allowing for its isolation by filtration.
Data Presentation
Table 1: Effect of Reaction Parameters on Yield
| Parameter | Variation | Observed Effect on Yield | Reference |
| Base | Sodium Ethoxide vs. Sodium Methoxide | Using sodium methoxide with diethyl malonate can lead to the formation of 2-methoxy-4,6-dihydroxypyrimidine as a by-product, reducing the yield of the desired 2-ethyl product.[1] | US5463055A |
| Solvent | Anhydrous Ethanol vs. Ethanol with Water | The presence of water can lead to the formation of barbituric acid as a by-product, significantly lowering the yield of the desired pyrimidine.[2] | US5552546A |
| Temperature | 25°C vs. 60-150°C | Higher temperatures generally increase the reaction rate, but excessively high temperatures can lead to degradation and lower yields. An optimal range is typically between 60-80°C.[3] | CN111303045A |
| Reactant Ratio (Amidine:Malonate) | 1:1 vs. 1.1:1 | A slight excess of the amidine component can help to drive the reaction to completion and improve the overall yield. | General Synthetic Chemistry Principles |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol details the synthesis of this compound via the condensation of ethyl acetimidate hydrochloride with diethyl malonate.
Materials:
-
Ethyl acetimidate hydrochloride
-
Diethyl malonate
-
Sodium metal
-
Anhydrous ethanol
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal in small portions to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow all the sodium to react to form a clear solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature with stirring.
-
Addition of Ethyl Acetimidate Hydrochloride: Add ethyl acetimidate hydrochloride portion-wise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to dissolve the precipitated salts.
-
Precipitation: Slowly add concentrated hydrochloric acid to the aqueous mixture with stirring until the pH reaches 4-5. The product will precipitate as a white solid.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold water and then with a small amount of cold ethanol. Dry the product under vacuum to obtain this compound.
Mandatory Visualization
References
Technical Support Center: 2-Ethyl-4,6-dihydroxypyrimidine Purification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Ethyl-4,6-dihydroxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as O-ethylisourea salts and malonic acid dialkyl esters.[1] Side products can also arise, particularly if the reaction conditions are not carefully controlled. For instance, if sodium methylate and methanol are present, the formation of 2-Methoxy-4,6-dihydroxy-pyrimidine as a by-product is possible.[1] Additionally, residual solvents and salts from the work-up procedure can be present.
Q2: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A2: A low and broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp and defined melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification steps are necessary to improve purity.
Q3: I am struggling to crystallize this compound. It keeps "oiling out". What can I do?
A3: "Oiling out," where the compound separates as a liquid rather than a solid, is a common problem in recrystallization. This often happens when the solution is supersaturated to a high degree or when the cooling is too rapid. To address this, try the following:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[2]
-
Solvent System: Experiment with different solvent systems. A mixture of solvents, where the compound is soluble in one and less soluble in the other, can be effective.[3] For pyrimidine-like structures that are soluble in DMF or DMSO, diffusion crystallization using a miscible anti-solvent like dichloromethane (DCM) or ethyl acetate can be attempted.[4]
-
Seed Crystals: If you have a small amount of pure product, adding a "seed crystal" can initiate crystallization.[2]
-
Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[2]
Q4: What is the expected solubility of this compound?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Purification | - Incomplete precipitation during recrystallization.- Product loss during transfers.- Adsorption onto purification media (e.g., silica gel). | - Ensure the solution is sufficiently cooled to maximize crystal formation.- Minimize the number of transfer steps.- When using chromatography, ensure proper elution to recover all the product. |
| Persistent Impurities in NMR Spectrum | - Co-crystallization of impurities.- Ineffective chromatographic separation. | - Re-crystallize from a different solvent system.- Optimize the mobile phase for column chromatography to improve resolution between the product and the impurity.[7] |
| Product Appears as a Colored Solid | - Presence of colored impurities or degradation products. | - Treat a solution of the compound with activated charcoal before filtration and recrystallization.- Ensure that the synthesis and purification are carried out under an inert atmosphere if the compound is sensitive to oxidation. |
| Difficulty Removing Salts | - Inadequate washing after precipitation. | - Wash the filtered crystals thoroughly with a solvent in which the desired compound has low solubility but the salt is soluble (e.g., cold water or an organic solvent). |
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C6H8N2O2 | [8] |
| Molecular Weight | 140.14 g/mol | [8] |
| CAS Number | 3709-98-6 | [8] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for the purification of solid this compound by recrystallization. The choice of solvent is critical and may require some experimentation.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, water, or a mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and gently heat the mixture on a hot plate while stirring until the solid completely dissolves.[2]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven.
Protocol 2: Flash Column Chromatography
This is a general protocol for purification if recrystallization is ineffective. The mobile phase (eluent) must be optimized by thin-layer chromatography (TLC) first.
Materials:
-
Crude this compound
-
Silica gel
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate eluent system using TLC that gives the desired compound an Rf value of approximately 0.25-0.35.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.[9]
-
Elution: Add the eluent to the top of the column and apply gentle pressure to begin eluting the sample.[9]
-
Fraction Collection: Collect the eluate in fractions and monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[9]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting an impure product.
References
- 1. US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. 2-Ethoxy-4,6-dihydroxypyrimidine | 61636-08-6 | Benchchem [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. This compound | C6H8N2O2 | CID 520836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
2-Ethyl-4,6-dihydroxypyrimidine solubility issues in DMSO and aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 2-Ethyl-4,6-dihydroxypyrimidine in DMSO and aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer for my experiment?
This is a common issue known as "crashing out." It occurs because the compound is highly soluble in the DMSO stock but has much lower solubility in the final aqueous buffer. When the DMSO stock is diluted, the overall solvent composition changes to be predominantly aqueous, and the compound precipitates out of the solution. To mitigate this, it is crucial to ensure the final concentration in the aqueous buffer does not exceed the compound's solubility limit in that specific medium. It is also important to maintain a low final DMSO concentration, ideally below 0.5%, as higher concentrations can be toxic to cells and affect experimental outcomes.
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
For most cell-based assays, the final concentration of DMSO should be kept as low as possible, typically below 0.5% and almost always under 1%.[2] Higher concentrations of DMSO can lead to cytotoxicity, affect cell membrane permeability, and interfere with the biological activity being measured.
Q4: How does pH affect the solubility of this compound in aqueous buffers?
The solubility of this compound in aqueous solutions is expected to be pH-dependent. The molecule contains dihydroxy groups on the pyrimidine ring, which can exist in tautomeric keto-enol forms. These groups can be deprotonated at higher pH values, forming a more soluble salt. Conversely, in acidic conditions, the nitrogen atoms in the pyrimidine ring can become protonated. Understanding the pKa of the compound is crucial for predicting its solubility at different pH levels. For many weak acids, solubility increases as the pH of the solution increases above the pKa.
Physicochemical Properties and Solubility Influencing Factors
Below is a summary of the key properties of this compound and factors that can influence its solubility.
| Property | Value | Reference |
| Molecular Formula | C6H8N2O2 | [3] |
| Molecular Weight | 140.14 g/mol | [3] |
| IUPAC Name | 2-ethyl-4-hydroxy-1H-pyrimidin-6-one | [3] |
| Factor | Influence on Solubility |
| Solvent Polarity | Higher solubility is expected in polar aprotic solvents like DMSO compared to polar protic solvents like water. |
| pH of Aqueous Buffer | Solubility is likely to increase in alkaline conditions where the hydroxyl groups can be deprotonated. |
| Temperature | For most compounds, solubility tends to increase with temperature. Gentle warming can be used to aid dissolution, but the stability of the compound at higher temperatures should be considered. |
| Tautomerism | This compound can exist in different tautomeric forms, which can influence its crystal packing and, consequently, its solubility. |
| Ionic Strength | The presence of salts in aqueous buffers can either increase or decrease solubility depending on the specific salt and its concentration. |
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon dilution of DMSO stock into aqueous buffer.
Caption: Troubleshooting workflow for addressing compound precipitation.
Recommended Steps:
-
Determine the Kinetic Solubility: Before performing your main experiment, determine the kinetic solubility of this compound in your specific aqueous buffer (see Experimental Protocol 1). This will give you an upper limit for the concentrations you can use.
-
Use an Intermediate Dilution Step: Instead of diluting your high-concentration DMSO stock directly into the final large volume of aqueous buffer, create an intermediate dilution. For example, dilute the 10 mM stock 1:100 into your cell culture medium to create a 100 µM intermediate solution with 1% DMSO. Mix this intermediate solution thoroughly.
-
Perform Serial Dilutions in the Final Medium: Use the 100 µM intermediate solution to perform your serial dilutions directly in the cell culture medium. This ensures that the DMSO concentration remains constant and low across all your final concentrations.[2]
-
Ensure Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure the buffer is being vigorously mixed (e.g., by vortexing or rapid pipetting). This can sometimes prevent localized high concentrations that lead to precipitation.
Issue 2: Difficulty dissolving the compound in 100% DMSO.
Caption: Troubleshooting workflow for dissolving the compound in DMSO.
Recommended Steps:
-
Vortexing: Ensure the solution is vortexed thoroughly for several minutes.
-
Sonication: If vortexing is insufficient, place the vial in a bath sonicator for 10-15 minutes. This can help break up small solid aggregates.
-
Gentle Warming: Warm the solution in a water bath (e.g., at 37°C). Be cautious with temperature to avoid potential compound degradation.
-
Lower the Stock Concentration: If the compound still does not dissolve, you may be exceeding its solubility limit in DMSO. Try preparing a stock solution at a lower concentration.
Experimental Protocols
Experimental Protocol 1: Kinetic Solubility Determination
This protocol is used to determine the solubility of a compound from a DMSO stock solution diluted into an aqueous buffer.
Caption: Experimental workflow for determining kinetic solubility.
Methodology:
-
Prepare Stock Solution: Prepare a 10-20 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.
-
Dilution: In a microtube, add a small aliquot of the DMSO stock solution to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). For example, add 10 µL of a 20 mM stock to 990 µL of buffer to achieve a final theoretical concentration of 200 µM with 1% DMSO. Prepare in duplicate or triplicate.
-
Equilibration: Place the tubes in a thermomixer and shake for 1-2 hours at a controlled temperature (e.g., 25°C).[4]
-
Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any precipitate. Alternatively, filter the samples using a solubility filter plate.
-
Quantification: Carefully take an aliquot of the clear supernatant or filtrate. Prepare a calibration curve using the DMSO stock solution diluted in a mixture of the aqueous buffer and an organic solvent (e.g., 50:50 acetonitrile:PBS) to ensure the compound remains soluble.[4] Measure the concentration of the dissolved compound in your samples using a suitable analytical method, such as UV-Vis spectrophotometry at the compound's λ_max or LC-MS.
-
Calculation: The determined concentration represents the kinetic solubility of the compound in that specific buffer.
Experimental Protocol 2: Thermodynamic Solubility Determination
This protocol measures the equilibrium solubility of the solid compound in a given solvent.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound powder to a vial containing a known volume of the test solvent (e.g., DMSO or an aqueous buffer). Ensure there is undissolved solid at the bottom of the vial.
-
Equilibration: Seal the vial and place it in a shaker or incubator at a constant temperature for an extended period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.
-
Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with an appropriate solvent and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis, LC-MS) against a calibration curve.
-
Data Reporting: The measured concentration is the thermodynamic solubility, typically reported in µg/mL or mM.
References
Stability of 2-Ethyl-4,6-dihydroxypyrimidine in solution over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Ethyl-4,6-dihydroxypyrimidine in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound in solution?
A1: Based on the general stability of pyrimidine derivatives, this compound is susceptible to degradation through several pathways.[1][2][3] The primary routes of degradation are likely to be:
-
Hydrolysis: The dihydroxypyrimidine ring can be susceptible to hydrolytic cleavage under strong acidic or basic conditions, potentially leading to ring-opening.
-
Oxidation: The pyrimidine ring can be oxidized, which may result in the formation of N-oxides or other oxidative degradation products.[2]
-
Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions, leading to the formation of various degradation products.[2]
Q2: What are the visible signs of this compound degradation in solution?
A2: Initial indicators of degradation can often be observed visually or through analytical techniques. These signs include:
-
A noticeable change in the color of the solution (e.g., from colorless to yellow or brown).
-
The formation of a precipitate or turbidity in the solution.
-
A significant shift in the pH of the solution over time.
-
The appearance of new peaks or a decrease in the main peak area during chromatographic analysis (e.g., HPLC).
Q3: What are the recommended storage conditions for solutions of this compound to ensure long-term stability?
A3: To maximize the shelf-life of this compound solutions, it is recommended to:
-
Store solutions at refrigerated temperatures (2-8 °C) or frozen (-20 °C or lower), depending on the solvent.
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
For aqueous solutions, consider using a buffered system at a neutral or slightly acidic pH to minimize hydrolysis.
-
Use airtight containers to prevent solvent evaporation and exposure to atmospheric oxygen.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Rapid degradation of the compound in an aqueous solution. | The pH of the solution is too acidic or basic, promoting hydrolysis. | Prepare the solution using a buffer system to maintain a stable pH, ideally between 4 and 7. |
| The solution is exposed to light, causing photodegradation. | Store the solution in a light-protected container (e.g., amber vial) and minimize exposure to ambient light during handling. | |
| The solution is stored at room temperature. | Store the solution at a lower temperature (2-8 °C or frozen) to slow down the degradation rate. | |
| Appearance of unknown peaks in the HPLC chromatogram over time. | The compound is degrading, leading to the formation of new chemical entities. | Perform a forced degradation study to identify potential degradation products and establish their chromatographic profiles. |
| The solution is contaminated. | Prepare a fresh solution using high-purity solvent and ensure all glassware is scrupulously clean. Filter the solution through a 0.22 µm filter. | |
| Precipitation is observed in a stored solution. | The compound has limited solubility in the chosen solvent at the storage temperature. | Determine the solubility of the compound at different temperatures before preparing stock solutions. Consider using a co-solvent system if solubility is an issue. |
| A degradation product is insoluble in the solution. | Characterize the precipitate to determine if it is a degradant. Adjusting the pH or solvent composition may help to keep degradation products in solution for analysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5]
1.1. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
1.2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
1.3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M HCl.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
1.4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period, protected from light.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
1.5. Photostability Testing:
-
Expose a solution of the compound to a calibrated light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined duration.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples by HPLC.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.
2.1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
2.2. Method Validation: The method should be validated according to ICH guidelines, including specificity (the ability to resolve the main peak from degradation products), linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General workflow for a comprehensive stability assessment study.
References
Technical Support Center: Synthesis of 2-Ethyl-4,6-dihydroxypyrimidine
This guide provides troubleshooting advice and frequently asked questions for researchers encountering unexpected side products during the synthesis of 2-Ethyl-4,6-dihydroxypyrimidine. The typical synthesis involves a condensation reaction between a derivative of propanoic acid that provides the 2-ethyl group and an amidine function (like ethyl propionimidate) and a malonic ester, such as diethyl malonate, in the presence of a strong base.
Troubleshooting Guide: Unexpected Side Products
Question 1: My final product is contaminated with a compound that has a similar mass spectrum, but different chromatographic properties. What could this be?
Answer: A common issue in the synthesis of 2-alkoxypyrimidines is the formation of an analogue corresponding to the alkoxide base used. For instance, if you are using sodium methoxide with diethyl malonate, you may form 2-Methoxy-4,6-dihydroxypyrimidine as a side product alongside your desired this compound.[1] This occurs through a competing reaction pathway where the methoxide acts as a nucleophile.
To mitigate this, ensure that the alkoxide base used matches the alcohol portion of your malonic ester (e.g., use sodium ethoxide with diethyl malonate).
Question 2: I am observing a significant amount of unreacted diethyl malonate and a byproduct that appears to be a self-condensation product. What is happening?
Answer: This could indicate several issues:
-
Inefficient Formation of the Amidine/Isourea: The reactive species providing the 2-ethyl-amidine moiety may not be forming efficiently or may be unstable.
-
Suboptimal Reaction Conditions: The temperature or reaction time may not be sufficient to favor the desired condensation with the amidine.
-
Competitive Self-Condensation: Diethyl malonate can undergo self-condensation (a Claisen condensation) in the presence of a strong base, especially if the desired reaction with the ethyl propionimidate is slow.[2][3][4]
Troubleshooting Steps:
-
Verify Amidine/Isourea Formation: If you are preparing the ethyl propionimidate or O-ethylisourea in situ or as a prior step, verify its formation and purity before the condensation step.
-
Optimize Temperature: Gradually increase the reaction temperature to see if it favors the desired pyrimidine formation. Be cautious, as higher temperatures can also promote decomposition.
-
Base Addition Strategy: Consider adding the base slowly to the mixture of the malonic ester and the amidine precursor to minimize the time the malonate is in an enolized form without the reaction partner present.
Question 3: My reaction yields are consistently low, and I isolate a complex mixture of products. How can I simplify the product profile?
Answer: A complex product mixture often points to a lack of control over the reaction conditions or the purity of starting materials.
-
Purity of Reagents: Ensure your diethyl malonate and the source of the ethyl amidine group are pure. Impurities can lead to various side reactions. Ethyl propionate, a precursor, is known to be used in the synthesis of some antimalarial drugs like pyrimethamine.[5]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can consume the strong base and lead to hydrolysis of the esters. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen and moisture.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound? A1: The synthesis is a type of Claisen condensation followed by cyclization. A strong base deprotonates diethyl malonate to form a nucleophilic enolate. This enolate attacks the carbon of an amidine (like ethyl propionimidate), which is followed by an intramolecular cyclization and elimination of ethanol to form the pyrimidine ring.
Q2: Can I use a different base, like sodium hydroxide? A2: It is not recommended to use hydroxide bases as they can cause the hydrolysis (saponification) of the ester groups in diethyl malonate, which would prevent the desired condensation reaction.[4] An alkoxide base, such as sodium ethoxide, is preferred.
Q3: My product seems to exist in different tautomeric forms. Is this normal? A3: Yes, 4,6-dihydroxypyrimidines can exist in several tautomeric forms, including the dihydroxy, hydroxy-keto, and diketo forms.[6] This is a known characteristic of this class of compounds and can affect their spectroscopic data (e.g., NMR, IR).
Q4: What is a typical yield for this reaction? A4: Yields can vary significantly based on the specific procedure, scale, and purity of reagents. Similar syntheses of substituted 4,6-dihydroxypyrimidines report yields ranging from moderate to high (e.g., 80-90% under optimized conditions).[7][8]
Data on Side Product Formation
The following table summarizes data from a patent describing the formation of a methoxy-substituted side product during the synthesis of an ethoxy-pyrimidine, illustrating the impact of the choice of base.
| Target Product | Malonate Ester | Base Used | Solvent | Observed Side Product | Yield of Target | Yield of Side Product | Reference |
| 2-Ethoxy-4,6-dihydroxypyrimidine | Dimethyl Malonate | Sodium Methoxide | Methanol | 2-Methoxy-4,6-dihydroxypyrimidine | 74.9% | 16.2% | [1] |
Key Experimental Protocols
Protocol 1: General Synthesis of this compound
-
Base Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., Argon), dissolve metallic sodium (2 equivalents) in anhydrous ethanol (sufficient volume) to prepare a fresh solution of sodium ethoxide.
-
Amidine Formation (if necessary): If starting from ethyl propionimidate hydrochloride, neutralize it with one equivalent of the prepared sodium ethoxide solution.
-
Condensation: To the remaining sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature. Stir for 30 minutes.
-
Cyclization: Add the ethyl propionimidate solution to the reaction mixture. Heat the mixture to reflux for 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure. Dissolve the resulting solid in water and acidify with a suitable acid (e.g., acetic or hydrochloric acid) to precipitate the product.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture).
Protocol 2: Analysis of Side Products by HPLC-MS
-
Sample Preparation: Dissolve a small amount of the crude reaction product in a suitable solvent (e.g., methanol or acetonitrile).
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Analysis: Compare the retention times and mass-to-charge ratios of the peaks in your sample to the expected values for the desired product and potential side products (e.g., methoxy-analogue, self-condensation product of malonate).
Visualizations
Caption: Main synthesis pathway for this compound.
References
- 1. US5552546A - Process for the preparation of 2-ethoxy-4,6-dihydroxypyrimidine - Google Patents [patents.google.com]
- 2. Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+ [pearson.com]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ethyl propionate - Wikipedia [en.wikipedia.org]
- 6. US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts - Google Patents [patents.google.com]
- 7. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting poor resolution in HPLC analysis of 2-Ethyl-4,6-dihydroxypyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Ethyl-4,6-dihydroxypyrimidine. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may arise during the HPLC analysis of this compound, presented in a question-and-answer format.
Q1: Why am I observing poor resolution or co-elution of my this compound peak with other components?
A1: Poor resolution in the analysis of this compound, a polar compound, is a common challenge. Several factors related to the mobile phase, stationary phase, and other chromatographic conditions can contribute to this issue. Here are the primary aspects to investigate:
-
Mobile Phase Strength: In reversed-phase HPLC, if your analyte elutes too quickly, it may not have sufficient interaction with the stationary phase, leading to poor resolution. To increase retention and improve separation, you can decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase.[1]
-
Mobile Phase pH: The retention of ionizable compounds like this compound is highly dependent on the pH of the mobile phase. Small changes in pH can significantly alter retention times and selectivity. It is recommended to work at a pH that is at least one unit away from the pKa of the analyte to ensure it is in a single ionic form, which generally leads to better peak shape and reproducibility. For pyrimidine derivatives, a pH around 4 has been shown to provide optimal separation.[2]
-
Choice of Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Switching between these solvents can alter the selectivity of your separation due to different interactions with the analyte and stationary phase.
-
Stationary Phase Selection: Standard C18 columns are widely used, but for highly polar compounds, a column with enhanced polar retention, such as a polar-modified C18 or a C8 column, may provide better results.[1][3]
-
Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect resolution. Increasing the temperature generally leads to sharper peaks and shorter retention times.
Q2: My peak for this compound is tailing. What are the possible causes and solutions?
A2: Peak tailing is often a result of secondary interactions between the analyte and the stationary phase or issues with the chromatographic system. For a polar compound like this compound, this can be particularly prevalent.
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar analytes, causing tailing. To mitigate this, you can:
-
Use a well-endcapped, high-purity silica column.
-
Lower the pH of the mobile phase to suppress the ionization of silanol groups.
-
Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample.
-
Column Contamination: A contaminated guard column or analytical column can lead to poor peak shape. Flush the column with a strong solvent or replace the guard column.
Q3: I am experiencing a drift in the retention time of this compound. What should I check?
A3: Retention time instability can compromise the reliability of your analytical method. The following are common causes:
-
Mobile Phase Instability: Ensure your mobile phase is well-mixed, degassed, and that the composition is not changing over time due to evaporation of the more volatile component. The pH of the mobile phase should be stable.
-
Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration can lead to drifting retention times.
-
Temperature Fluctuations: Inconsistent column temperature can cause retention time shifts. The use of a column oven is highly recommended to maintain a stable temperature.
-
Pump Performance: Leaks in the pump or faulty check valves can lead to inconsistent flow rates and, consequently, variable retention times.
Q4: What is a good starting point for developing an HPLC method for this compound?
A4: For a polar compound like this compound, a reversed-phase HPLC method is a suitable approach. Based on methods for structurally similar pyrimidine derivatives, a good starting point would be:
-
Column: A C18 or a more polar-retaining column (e.g., a polar-endcapped C18 or a phenyl column).
-
Mobile Phase: A gradient elution with an aqueous buffer and an organic modifier.
-
Aqueous Phase (A): Water with a buffer to control pH (e.g., 20 mM potassium dihydrogen phosphate or 0.1% formic acid, adjusted to a slightly acidic pH).
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Detection: UV detection is appropriate for pyrimidine derivatives. Based on spectroscopic studies of 4,6-dihydroxypyrimidine derivatives, a wavelength in the range of 252-254 nm should be suitable.
Experimental Protocol: A Starting Point for Method Development
Objective: To develop a reversed-phase HPLC method for the analysis of this compound.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Potassium dihydrogen phosphate (for buffer preparation)
-
Phosphoric acid (for pH adjustment)
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.
3. Chromatographic Conditions:
| Parameter | Recommended Starting Condition |
| Stationary Phase | C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size) |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate in water, pH adjusted to 4.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 5% B to 50% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent. Given its polar nature, a mixture of water and acetonitrile (e.g., 1:1 v/v) is a good starting point.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. Method Optimization:
-
Resolution: If resolution is poor, adjust the gradient slope (make it shallower), or decrease the initial percentage of the organic modifier (Mobile Phase B).
-
Peak Shape: If peak tailing is observed, consider using a different column (e.g., one with a different endcapping) or adding a small amount of a competing base to the mobile phase.
-
Retention Time: To decrease the retention time, increase the gradient slope or the initial percentage of the organic modifier. To increase the retention time, do the opposite.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor resolution in the HPLC analysis of this compound.
Caption: Troubleshooting workflow for poor HPLC resolution.
References
2-Ethyl-4,6-dihydroxypyrimidine interference in fluorescence-based assays.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of 2-Ethyl-4,6-dihydroxypyrimidine in fluorescence-based assays. While specific data on the fluorescent properties of this compound are not extensively documented, pyrimidine derivatives are known to sometimes interfere with such assays.[1][2][3] This guide offers strategies to identify and mitigate these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our research?
This compound is a small organic molecule with a pyrimidine core.[4] Pyrimidine scaffolds are of interest in drug discovery and other biological research due to their presence in nucleobases and their potential as urease inhibitors or for other biological activities.[5]
Q2: How can this compound potentially interfere with our fluorescence-based assays?
Small molecules like this compound can interfere with fluorescence-based assays through several mechanisms:[1][3]
-
Autofluorescence: The compound itself might fluoresce at the excitation and emission wavelengths used in your assay, leading to a higher background signal and potential false positives.[6][7]
-
Fluorescence Quenching: The compound could absorb the excitation light or the emitted light from your fluorophore, which would decrease the detected signal and potentially cause false negatives.[1][2]
-
Inner Filter Effect: At higher concentrations, the compound might absorb excitation or emission light, which is a common problem with compounds that absorb UV or visible light.[1]
Q3: What are the initial signs that this compound might be interfering with my assay?
Common indicators of interference include:
-
Unusually high background fluorescence in wells containing the compound.
-
A dose-dependent increase or decrease in signal that does not align with biological expectations.
-
Inconsistent results or poor reproducibility in the presence of the compound.
Q4: Are there any general strategies to minimize potential interference from small molecules?
Yes, several strategies can be employed:
-
Use the lowest effective concentration of the compound.
-
Switch to red-shifted fluorophores as many interfering compounds are more active in the blue-green spectrum.[8]
-
Incorporate appropriate controls in your experimental design to identify and quantify any interference.
Troubleshooting Guide
Issue 1: Unusually High Background Fluorescence
This issue may be caused by the autofluorescence of this compound.
Troubleshooting Steps:
-
Perform an Autofluorescence Check: Run a control experiment with the compound in your assay buffer, without the fluorescent probe or cells.[1]
-
Analyze the Results: If you observe a significant signal from the compound alone, it is likely autofluorescent.
-
Implement a Correction Method:
-
Background Subtraction: For each compound concentration, have a corresponding control well without the fluorescent probe. Subtract the signal from these control wells from your experimental wells.[1]
-
Use a Different Fluorophore: Select a fluorophore with excitation and emission wavelengths that do not overlap with the autofluorescence of the compound.[1]
-
Issue 2: Lower Than Expected Fluorescence Signal
This could be due to fluorescence quenching by this compound.
Troubleshooting Steps:
-
Conduct a Quenching Control Assay: In a cell-free system, mix a constant concentration of your fluorescent dye with varying concentrations of the compound.[1]
-
Evaluate the Data: A compound-dependent decrease in the fluorescence signal indicates quenching.
-
Mitigation Strategies:
Experimental Protocols
Protocol 1: Autofluorescence Assessment
Objective: To determine if this compound is autofluorescent at the assay's wavelengths.
Methodology:
-
Prepare a serial dilution of this compound in the final assay buffer.
-
Include wells with buffer only as a negative control.
-
Use the same type of microplate (e.g., black-walled, clear-bottom) and the same final volume per well as your primary assay.
-
Do not add the fluorescent reporter dye or cells to these wells.
-
Incubate the plate under the same conditions (time, temperature) as the main assay.
-
Read the plate on a microplate reader using the identical excitation/emission wavelengths and gain settings as your primary assay.[1]
-
Analyze the data: A signal that is significantly above the buffer-only control and increases with compound concentration is indicative of autofluorescence.[1]
Protocol 2: Fluorescence Quenching Assessment
Objective: To determine if this compound quenches the fluorescence of the assay's reporter.
Methodology:
-
Prepare three sets of wells:
-
Set A (Fluorophore only): Assay buffer + your fluorescent probe.
-
Set B (Fluorophore + Compound): Assay buffer + your fluorescent probe + varying concentrations of this compound.
-
Set C (Blank): Assay buffer only.[3]
-
-
Read the fluorescence of all wells using the same instrument settings as your main assay.
-
Analyze the data: If the signal in Set B is significantly lower than in Set A (after subtracting the blank signal from both), your compound is likely quenching the fluorescence.[3]
Data Presentation
Table 1: Hypothetical Spectral Properties of this compound and Common Fluorophores.
| Compound/Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Overlap |
| This compound (Hypothetical) | ~350 | ~450 | High with blue dyes |
| Hoechst 33342 | 350 | 461 | High |
| GFP | 488 | 509 | Moderate |
| Rhodamine B | 540 | 565 | Low |
| Cy5 | 650 | 670 | Very Low |
Table 2: Example Data from an Autofluorescence Control Experiment.
| Compound Concentration (µM) | Mean Fluorescence Intensity (RFU) | Standard Deviation |
| 0 (Buffer) | 150 | 10 |
| 1 | 350 | 25 |
| 10 | 1200 | 80 |
| 50 | 5500 | 350 |
| 100 | 11200 | 700 |
Table 3: Example Data from a Fluorescence Quenching Control Experiment.
| Compound Concentration (µM) | Mean Fluorescence Intensity (RFU) | % Quenching |
| 0 (Fluorophore Only) | 50000 | 0% |
| 1 | 48500 | 3% |
| 10 | 42500 | 15% |
| 50 | 27500 | 45% |
| 100 | 15000 | 70% |
Visualizations
Caption: Potential interference mechanisms of this compound.
Caption: Troubleshooting workflow for suspected assay interference.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule fluorescent probes and their design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 7. experiment 4 [staff.buffalostate.edu]
- 8. bmglabtech.com [bmglabtech.com]
Optimizing reaction conditions for 2-Ethyl-4,6-dihydroxypyrimidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 2-Ethyl-4,6-dihydroxypyrimidine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Suboptimal stoichiometry of reactants. | Ensure the correct molar ratios of the starting materials, particularly the condensing agents. | |
| Inactive reagents, especially the base. | Use freshly prepared or properly stored sodium ethoxide or other alkoxide bases. Ensure anhydrous reaction conditions as alkoxides are sensitive to moisture. | |
| Degradation of starting material or product. | Optimize temperature control to avoid overheating, which can lead to decomposition. | |
| Formation of Impurities or Side Products | Presence of moisture in the reaction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side reactions due to the strong basicity of the alkoxide. | Consider a milder base or optimize the reaction temperature to minimize side reactions like elimination. | |
| Incomplete hydrolysis of ester groups. | If a saponification step is involved, ensure complete hydrolysis by adjusting the reaction time, temperature, or concentration of the base. | |
| Difficulty in Product Isolation and Purification | Product is highly soluble in the reaction solvent. | After acidification, cool the solution to a lower temperature to promote precipitation. If the product remains in solution, concentrate the solvent under reduced pressure. |
| Oily product instead of a solid precipitate. | Try trituration with a non-polar solvent to induce crystallization. Seeding with a small crystal of the pure product can also be effective. | |
| Co-precipitation of inorganic salts. | Ensure the pH is correctly adjusted during work-up. Wash the crude product thoroughly with water to remove any inorganic impurities. Recrystallization from a suitable solvent system is also recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the condensation of an ethylamidine derivative, such as O-ethylisourea or ethylguanidine, with a malonic acid ester, typically diethyl malonate, in the presence of a strong base like sodium ethoxide.[1][2]
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters for a successful synthesis include:
-
Temperature Control: The reaction can be exothermic, and careful temperature management is crucial to prevent side reactions and degradation.[3]
-
Reagent Stoichiometry: The molar ratio of the reactants, especially the base to the other starting materials, is vital for driving the reaction to completion and maximizing yield.
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is essential as the strong bases used are sensitive to moisture.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[3] This allows for the determination of the optimal reaction time and ensures the complete consumption of starting materials.
Q4: What is the role of the base in this reaction?
A4: The base, typically an alkali metal alkoxide like sodium ethoxide, serves two primary purposes: it deprotonates the malonic ester to form a nucleophilic enolate, and it facilitates the cyclization and condensation reaction to form the pyrimidine ring.
Q5: What are the best practices for purifying the final product?
A5: After the reaction is complete, the typical work-up involves acidification to precipitate the this compound. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol/water, to obtain a high-purity product.[1] Washing the filtered solid with cold water helps remove inorganic salts.
Experimental Protocols
Synthesis of this compound from O-Ethylisourea and Diethyl Malonate
This protocol is based on the general principles of pyrimidine synthesis.
Materials:
-
O-Ethylisourea hydrochloride
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in anhydrous ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
Reaction Setup: In a separate reaction vessel, dissolve O-ethylisourea hydrochloride in anhydrous ethanol.
-
Addition of Base: Slowly add the prepared sodium ethoxide solution to the O-ethylisourea solution, maintaining the temperature at a controlled level (e.g., 0-10 °C).
-
Addition of Diethyl Malonate: To this mixture, add diethyl malonate dropwise while stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain for a set duration (e.g., 2-4 hours), monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Acidification: Dissolve the residue in water and acidify with hydrochloric acid to precipitate the crude product.
-
Isolation and Purification: Filter the solid precipitate, wash with cold water, and dry. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
How to handle hygroscopic nature of 2-Ethyl-4,6-dihydroxypyrimidine
This guide provides researchers, scientists, and drug development professionals with essential information for handling the potentially hygroscopic nature of 2-Ethyl-4,6-dihydroxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: Is this compound hygroscopic?
Q2: What are the signs that my compound has absorbed moisture?
Moisture absorption can lead to several observable changes:
-
Physical Appearance: The powder may change from free-flowing to clumpy, gummy, or even a paste-like consistency.[1][2]
-
Inaccurate Measurements: Difficulty in obtaining a stable weight reading on an analytical balance can indicate rapid moisture uptake.
-
Experimental Inconsistency: Variations in reaction yields, unexpected side products, or shifts in analytical data (e.g., NMR, IR, melting point) can be due to the presence of water.
Q3: How should I store this compound to prevent moisture absorption?
Proper storage is the first line of defense against moisture contamination.
-
Primary Container: Keep the compound in a tightly sealed container.[1][3][4]
-
Secondary Enclosure: Store the primary container inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate).
-
Inert Atmosphere: For long-term storage or for highly sensitive experiments, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Temperature: Store in a cool, dry place.[1][4] Some related compounds are stored at -20°C to minimize moisture absorption and degradation.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent weighing | Rapid moisture absorption from the air. | Weigh the compound quickly in a low-humidity environment if possible (e.g., a glove box or a room with a dehumidifier). Alternatively, use a weighing bottle with a ground glass stopper.[6] |
| Clumping or caking of the powder | The compound has already absorbed a significant amount of moisture. | If the compound is thermally stable, it may be possible to dry it in a vacuum oven at a gentle temperature. However, be cautious as excessive heat can cause decomposition.[1] It is often preferable to use a fresh, unopened container of the compound. |
| Poor solubility in non-polar solvents | The presence of water can decrease the solubility of the compound in non-polar organic solvents. | Ensure your solvents are anhydrous. Use freshly dried solvents or purchase high-purity anhydrous solvents. |
| Variable reaction outcomes | Water may be participating in the reaction, acting as a nucleophile, or altering the activity of catalysts or reagents. | Dry the compound before use. Consider making a stock solution with the entire contents of a new bottle in an anhydrous solvent and storing aliquots under an inert atmosphere.[6] |
| Unexpected peaks in analytical data (e.g., NMR, IR) | The presence of water will be evident in spectroscopic analysis (e.g., a broad peak for O-H stretch in IR, a peak for H2O in proton NMR). | Use deuterated solvents from freshly opened ampoules for NMR analysis. Ensure all glassware is thoroughly dried before preparing samples. |
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol [7] |
| CAS Number | 3709-98-6[7] |
| IUPAC Name | 2-ethyl-4-hydroxy-1H-pyrimidin-6-one[7] |
| Synonyms | 2-ethyl-4,6-pyrimidinediol, 4,6-dihydroxy-2-ethylpyrimidine[7] |
Experimental Protocols
Protocol 1: Drying Potentially Hygroscopic this compound
-
Preparation: Place a small, accurately weighed sample of the compound in a clean, dry round-bottom flask.
-
Drying: Connect the flask to a high-vacuum line (Schlenk line).
-
Heating (Optional): If the compound's thermal stability is known and allows for it, gently heat the flask with a heating mantle while under vacuum. Do not exceed the decomposition temperature.
-
Duration: Continue drying for several hours or until a constant weight is achieved.
-
Cooling and Storage: Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon. Store the dried compound in a desiccator or a glove box.
Protocol 2: Preparation of a Stock Solution
-
Glassware Preparation: Thoroughly dry all glassware (e.g., volumetric flask, syringe) in an oven at a suitable temperature (e.g., 125°C) overnight and cool in a desiccator.[8]
-
Inert Atmosphere: Assemble the glassware while still warm and flush with a stream of dry nitrogen or argon.[8]
-
Weighing: In a low-humidity environment (ideally a glove box), quickly weigh the entire contents of a new bottle of this compound.
-
Dissolution: Transfer the powder to the volumetric flask. Using a syringe, add the required volume of anhydrous solvent to the flask to achieve the desired concentration.[8]
-
Storage: Once dissolved, the stock solution can be aliquoted into smaller, sealed vials under an inert atmosphere and stored in a cool, dry place.
Visual Workflow for Handling Hygroscopic Compounds
Caption: Workflow for handling potentially hygroscopic compounds.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 7. This compound | C6H8N2O2 | CID 520836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Degradation pathways of 2-Ethyl-4,6-dihydroxypyrimidine under stress conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2-Ethyl-4,6-dihydroxypyrimidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during experimental studies, particularly concerning its stability under stress conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and stress testing of this compound.
Q1: I'm observing a rapid loss of the parent compound in my acidic aqueous solution, even at room temperature. What could be the cause?
A: Rapid degradation in acidic aqueous solutions can be attributed to the inherent chemical properties of the dihydroxypyrimidine ring system. One potential issue is dimerization, which has been observed for 4,6-dihydroxypyrimidine in acidic media.[1][2]
Troubleshooting Steps:
-
pH Control: The rate of dimerization can be influenced by pH. It is advisable to conduct a pH stability profile to identify the pH at which this compound exhibits maximum stability.
-
Solvent System: If your experimental design permits, consider using a co-solvent system (e.g., water-acetonitrile or water-methanol) to reduce water activity and potentially slow down hydrolysis or other water-mediated degradation pathways.
-
Temperature: Lowering the temperature of your solution may help to reduce the rate of degradation.
Q2: My HPLC chromatogram shows multiple new peaks after subjecting this compound to oxidative stress. How can I identify these degradation products?
A: The appearance of new peaks under oxidative stress (e.g., exposure to hydrogen peroxide) suggests the formation of degradation products. The pyrimidine ring is susceptible to oxidation, which could lead to N-oxides or ring-opened products.[3]
Troubleshooting Steps:
-
LC-MS Analysis: To identify the unknown peaks, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool. The mass-to-charge ratio (m/z) of the degradation products can provide valuable information for structure elucidation.
-
Forced Degradation Strategy: Systematically vary the concentration of the oxidizing agent and the exposure time. This can help in understanding the degradation pathway and distinguishing between primary and secondary degradation products.
-
Purity of Starting Material: Ensure the purity of your this compound starting material is well-characterized to rule out the possibility that the new peaks are arising from the degradation of existing impurities.
Q3: I am planning forced degradation studies for this compound. What are the recommended stress conditions?
A: Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5][6][7] Based on general guidelines for pharmaceuticals, the following stress conditions are recommended:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Solid drug substance exposed to UV (254 nm) and visible light for a specified duration.
It is important to monitor the degradation at various time points to achieve a target degradation of 5-20%.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound, as would be determined by a stability-indicating HPLC method.
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C, 24h | 15.2% | 2 | DP-A (4.8 min) |
| 0.1 M NaOH, 60°C, 24h | 21.5% | 3 | DP-B (3.2 min) |
| 3% H₂O₂, RT, 24h | 18.7% | 4 | DP-C (5.5 min) |
| Thermal (105°C), 48h | 8.9% | 1 | DP-D (6.1 min) |
| Photolytic (UV), 24h | 12.4% | 2 | DP-E (7.3 min) |
Experimental Protocols
Below are detailed methodologies for key experiments related to the degradation of this compound.
Protocol 1: Acidic Degradation Study
-
Preparation of Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL.
-
Stress Condition: Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 1 mL of 1 M HCl and dilute with a 50:50 mixture of water and organic solvent to the mark.
-
Incubation: Incubate the flask in a water bath maintained at 60°C for 24 hours.
-
Neutralization and Dilution: After incubation, cool the solution to room temperature. Neutralize the solution with 1 M NaOH and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
Analysis: Analyze the stressed sample using a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound as described in Protocol 1.
-
Stress Condition: Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Incubation: Keep the solution at room temperature for 24 hours, protected from light.
-
Dilution: Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
Analysis: Analyze the sample by a validated stability-indicating HPLC method.[3]
Visualizations
The following diagrams illustrate the hypothetical degradation pathways and a general experimental workflow for the stability assessment of this compound.
Caption: Hypothetical degradation pathways for this compound.
Caption: General experimental workflow for forced degradation studies.
References
- 1. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: 2-Ethyl-4,6-dihydroxypyrimidine in High-Throughput Screening (HTS)
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding and troubleshooting false positives when using 2-Ethyl-4,6-dihydroxypyrimidine and related compounds in High-Throughput Screening (HTS) campaigns.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in HTS?
This compound is a small molecule belonging to the pyrimidine class of compounds. Pyrimidine scaffolds are common in biologically active molecules and are often included in HTS libraries to identify novel inhibitors or modulators of various biological targets.[1]
Q2: What are the common causes of false positives in HTS?
False positives in HTS can arise from various compound-dependent assay interference mechanisms that are not related to the specific biological target of interest.[2] Common causes include:
-
Compound Aggregation: At higher concentrations, some compounds form colloidal aggregates that can non-specifically inhibit enzymes or disrupt protein-protein interactions.
-
Chemical Reactivity: Compounds may react directly with assay components, such as proteins (e.g., through thiol reactivity) or detection reagents.[3]
-
Interference with Detection Methods: Molecules can interfere with light-based detection methods by possessing intrinsic fluorescence, quenching the signal, or inhibiting reporter enzymes like luciferase.[2][4]
-
Redox Activity: Some compounds can undergo redox cycling, generating reactive oxygen species that can damage proteins and lead to a false signal.[5]
-
Impurities: Contaminants in the compound sample, such as metals, can be the true source of the observed activity.[6]
Q3: Are pyrimidine-containing compounds, like this compound, prone to causing false positives?
While not all pyrimidine-containing compounds are problematic, the pyrimidine scaffold has been associated with pan-assay interference compounds (PAINS).[7] Some pyrimidine derivatives have been shown to be promiscuous, hitting multiple targets, which can sometimes be an indicator of non-specific activity.[7] Therefore, it is crucial to perform rigorous hit validation when a pyrimidine-based compound is identified as a hit in an HTS campaign.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Apparent inhibition is observed in the primary screen, but the dose-response curve is steep and has a high Hill slope.
-
Possible Cause: This is often characteristic of compound aggregation. Aggregates can sequester the target protein, leading to what appears to be potent inhibition.
-
Solution: Perform a counter-screen in the presence of a non-ionic detergent. Genuine inhibitors should show a minimal shift in their IC50 value, while aggregators will typically show a significant loss of potency.
Problem 2: The inhibitory activity of this compound is not reproducible in a confirmatory screen or an orthogonal assay.
-
Possible Cause: The initial hit may be an artifact of the primary assay format. For example, the compound might interfere with the detection system (e.g., fluorescence or luminescence) of the primary assay.[5]
-
Solution: Employ an orthogonal assay that measures the same biological endpoint but uses a different detection technology.[2] For instance, if the primary screen was fluorescence-based, an orthogonal assay could be based on absorbance or mass spectrometry.
Problem 3: The compound shows activity in a biochemical assay but has no effect in a cell-based assay.
-
Possible Cause: This could be due to several factors, including poor cell permeability, rapid metabolism of the compound, or the initial biochemical activity being a false positive. It's also possible the compound is a reactive species that is quenched in the cellular environment.
-
Solution: First, confirm that the lack of cellular activity is not due to cytotoxicity. Then, perform counter-screens to rule out assay interference in the biochemical assay. If the biochemical activity is validated, subsequent studies can investigate the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Data Presentation
Table 1: Expected IC50 Shifts in Aggregation Counter-Screen
| Compound Type | Assay Condition | Expected IC50 | Interpretation |
| Aggregator | Standard Buffer | 1 µM | Potent apparent inhibition |
| + 0.01% Triton X-100 | > 50 µM | Significant loss of potency confirms aggregation | |
| True Inhibitor | Standard Buffer | 1 µM | Potent inhibition |
| + 0.01% Triton X-100 | 1.2 µM | Minimal change in potency suggests true binding |
Table 2: Interpreting Results from Common HTS Counter-Screens
| Counter-Screen Assay | Positive Result for this compound | Implication | Next Step |
| Detergent Addition (e.g., Triton X-100) | >10-fold increase in IC50 | Likely an aggregator | Deprioritize or find non-aggregating analogs |
| Thiol Reactivity (e.g., with DTT) | Significant decrease in activity in the presence of DTT | Potential for covalent modification of cysteines | Deprioritize, especially for targets with active site cysteines |
| Luciferase Inhibition | Direct inhibition of purified luciferase | False positive in luciferase-based reporter assays | Use a non-luciferase-based orthogonal assay |
| Fluorescence Interference Scan | Intrinsic fluorescence at assay wavelengths | False positive in fluorescence-based assays | Switch to a non-fluorescence-based assay format |
Experimental Protocols
Protocol 1: Detergent-Based Counter-Screen for Aggregation
-
Prepare Compound Dilutions: Prepare a serial dilution of this compound in the assay buffer.
-
Prepare Assay Plates: Dispense the compound dilutions into two sets of microplates.
-
Prepare Assay Buffers: Prepare two batches of the assay buffer: one standard buffer and one containing 0.01% (v/v) Triton X-100.
-
Initiate Reaction: Add the target enzyme and substrate to the wells of both plates, using the corresponding buffer for each plate.
-
Incubate: Incubate the plates under the standard assay conditions.
-
Measure Activity: Measure the enzyme activity using the appropriate detection method.
-
Data Analysis: Calculate the IC50 values for this compound in the presence and absence of Triton X-100. A significant increase in IC50 in the presence of the detergent suggests aggregation.
Protocol 2: Thiol Reactivity Assay
-
Assay Setup: Run the primary enzymatic assay under two conditions: with and without a reducing agent like Dithiothreitol (DTT) at a concentration of 1 mM.[8]
-
Compound Incubation: Pre-incubate the enzyme with this compound in both buffer conditions for 30 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Data Acquisition: Measure the reaction rate.
-
Analysis: Compare the inhibitory activity of the compound in the presence and absence of DTT. A significant decrease in inhibition in the presence of DTT suggests that the compound may be acting as a thiol-reactive electrophile.[8]
Protocol 3: Orthogonal Assay Confirmation
-
Select Orthogonal Assay: Choose an assay that measures the same biological endpoint as the primary screen but relies on a different detection principle. For example, if the primary assay used a fluorescence polarization readout, an orthogonal assay could utilize Surface Plasmon Resonance (SPR) to measure direct binding.
-
Assay Execution: Test this compound in the orthogonal assay across a range of concentrations.
-
Data Comparison: Compare the results from the orthogonal assay with the primary HTS data. Confirmation of activity in the orthogonal assay significantly increases the confidence that the compound is a true hit.[2]
Visualizations
Caption: Workflow for HTS hit validation.
Caption: Decision tree for troubleshooting false positives.
Caption: Mechanism of aggregation-based enzyme inhibition.
References
- 1. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing Cytotoxicity of 2-Ethyl-4,6-dihydroxypyrimidine in Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing and understanding the potential cytotoxicity of 2-Ethyl-4,6-dihydroxypyrimidine in cell-based assays. The information is presented in a question-and-answer format to directly address common issues and provide clear troubleshooting pathways.
Disclaimer: There is currently limited publicly available data on the specific cytotoxic profile of this compound. The quantitative data presented in this guide is hypothetical and for illustrative purposes to guide experimental design and data presentation. Researchers must empirically determine the cytotoxic properties of this compound in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cytotoxicity a concern?
A1: this compound is a small molecule belonging to the pyrimidine class of organic compounds. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1] However, these biological activities can also include unintended cytotoxicity, which is the ability of a substance to cause damage or death to cells. Understanding and managing this cytotoxicity is crucial for interpreting experimental results and for the development of safe and effective therapeutic agents.
Q2: What are the first steps to assess the cytotoxicity of this compound?
A2: The initial step is to perform a dose-response experiment to determine the concentration range over which this compound affects cell viability. This is typically done using a standard cytotoxicity assay, such as the MTT, XTT, or LDH assay, across a panel of relevant cell lines. The goal is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
Q3: How should I prepare this compound for cell-based assays?
A3: Proper preparation of the compound is critical for obtaining reliable and reproducible results. Due to the limited information on its solubility, it is recommended to first test its solubility in common solvents such as dimethyl sulfoxide (DMSO) or ethanol. A concentrated stock solution should be prepared in a suitable solvent and then diluted to the final working concentrations in the cell culture medium. It is important to ensure that the final solvent concentration in the culture medium is low (typically ≤ 0.5%) and non-toxic to the cells. A vehicle control (medium with the same final solvent concentration) must be included in all experiments.
Q4: What cell lines should I use to test the cytotoxicity of this compound?
A4: The choice of cell lines depends on the intended application of the compound. It is advisable to use a panel of cell lines that includes:
-
Target cell lines: Cells that are relevant to the proposed therapeutic area (e.g., specific cancer cell lines if developing an anticancer agent).
-
Non-target or "normal" cell lines: Non-cancerous cell lines (e.g., fibroblasts) to assess the selectivity of the compound's cytotoxic effects.
Troubleshooting Guide
Q5: I am observing high variability in my cytotoxicity assay results. What could be the cause?
A5: High variability can stem from several factors:
-
Uneven cell seeding: Ensure a single-cell suspension and proper mixing before and during cell plating.
-
Compound precipitation: The compound may be precipitating at higher concentrations in the culture medium. Visually inspect the wells for any precipitate. If precipitation is observed, consider using a different solvent or lowering the highest concentration tested.
-
Inconsistent incubation times: Adhere strictly to the planned incubation times for both compound treatment and assay development.
-
Pipetting errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of cells, compound, and assay reagents.
Q6: My vehicle control is showing significant cell death. What should I do?
A6: If the vehicle control (e.g., DMSO) is causing cytotoxicity, the concentration is likely too high. The final concentration of DMSO in the cell culture medium should generally not exceed 0.5%. Prepare a serial dilution of your vehicle to determine the maximum non-toxic concentration for your specific cell line and use that concentration in subsequent experiments.
Q7: The IC50 value for this compound seems to change between experiments. Why is this happening?
A7: Fluctuations in IC50 values can be due to:
-
Cell passage number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell density: The initial cell seeding density can influence the apparent cytotoxicity. Optimize and maintain a consistent seeding density for all experiments.
-
Reagent variability: Use fresh reagents and ensure consistency between batches of media, serum, and assay kits.
Hypothetical Cytotoxicity Data
The following table summarizes hypothetical IC50 values for this compound in various human cell lines after a 48-hour exposure. This data is for illustrative purposes only.
| Cell Line | Cell Type | IC50 (µM) |
| A549 | Lung Carcinoma | 45.2 |
| MCF-7 | Breast Adenocarcinoma | 68.7 |
| PC-3 | Prostate Carcinoma | 32.5 |
| HEK293 | Human Embryonic Kidney | > 100 |
| MRC-5 | Normal Lung Fibroblast | 95.8 |
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
This protocol outlines a standard method for determining the cytotoxicity of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well cell culture plates
-
Selected cell lines
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include wells for a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Workflow for assessing the cytotoxicity of a novel compound.
Caption: A simplified, hypothetical signaling pathway for induced apoptosis.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2-Ethyl-4,6-dihydroxypyrimidine and 2-Methyl-4,6-dihydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two closely related pyrimidine derivatives: 2-Ethyl-4,6-dihydroxypyrimidine and 2-Methyl-4,6-dihydroxypyrimidine. While direct comparative studies are limited, this document synthesizes available data on related compounds and general structure-activity relationships to offer insights into their potential therapeutic applications.
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of numerous biologically active molecules, including nucleic acids and various therapeutic agents. The substituent at the 2-position of the pyrimidine ring is known to significantly influence the molecule's biological profile. This guide focuses on the comparison between the 2-ethyl and 2-methyl substituted 4,6-dihydroxypyrimidines, exploring their potential in antimicrobial, anti-inflammatory, and anticancer applications.
Chemical Structures
| Compound | Structure |
| This compound | C₆H₈N₂O₂OHOHNN |
| 2-Methyl-4,6-dihydroxypyrimidine | C₅H₆N₂O₂OHOHNN |
Comparative Biological Activity
Table 1: Summary of Potential Biological Activities
| Biological Activity | This compound | 2-Methyl-4,6-dihydroxypyrimidine | Key Considerations & Supporting Evidence |
| Antimicrobial | Potentially Active | Potentially Active | Pyrimidine derivatives are known to possess broad-spectrum antimicrobial properties. The slight increase in lipophilicity from methyl to ethyl may marginally enhance activity against certain bacterial or fungal strains, although this is speculative without direct data. |
| Anti-inflammatory | Likely Inactive (as a direct NO inhibitor) | Likely Inactive (as a direct NO inhibitor) | A study on 5-substituted 2-amino-4,6-dihydroxypyrimidines showed they were devoid of nitric oxide (NO) inhibitory activity. While the 2-substitution differs, this suggests the core dihydroxypyrimidine scaffold may not be a potent direct inhibitor of NO production. However, other anti-inflammatory mechanisms are possible. |
| Anticancer | Potentially Active | Potentially Active | The pyrimidine scaffold is a key component in many anticancer drugs. The cytotoxic potential would be highly dependent on the specific cancer cell line and the mechanism of action. Further screening is required to determine their efficacy. |
Potential Signaling Pathways
The biological activities of pyrimidine derivatives are often mediated through their interaction with various signaling pathways. While the specific pathways modulated by 2-Ethyl- and 2-Methyl-4,6-dihydroxypyrimidine have not been elucidated, related compounds have been shown to target key inflammatory and cell proliferation pathways.
A Comparative Guide to the Antiviral Profile of Dihydroxypyrimidines and Other Pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral performance of dihydroxypyrimidine derivatives against other classes of pyrimidine analogs. Due to the limited availability of public data on 2-Ethyl-4,6-dihydroxypyrimidine, this document uses closely related 2-substituted-4,5-dihydroxypyrimidine-6-carboxamides as a representative for the dihydroxypyrimidine class. This comparison is supported by available experimental data and detailed methodologies for key antiviral assays.
Data Presentation: Comparative Antiviral Activity
The antiviral efficacy of various pyrimidine analogs is summarized below. The data highlights the 50% effective concentration (EC₅₀) required to inhibit viral replication and the 50% cytotoxic concentration (CC₅₀) that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window.
| Compound Class | Specific Analog | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Dihydroxypyrimidine | 2-substituted-4,5-dihydroxypyrimidine-6-carboxamides | Sendai virus (Paramyxovirus) | - | Data not specified | Data not specified | Data not specified |
| Nucleoside Analog | Acyclovir | Herpes Simplex Virus-1 (HSV-1) | - | 0.04 µg/mL (~0.18 µM) | >1000 µM | >5500 |
| Nucleoside Analog | Acyclovir | Herpes Simplex Virus-2 (HSV-2) | - | 0.10 µg/mL (~0.44 µM) | >1000 µM | >2200 |
| Nucleoside Analog | Acyclovir | Varicella-Zoster Virus (VZV) | - | 0.50 µg/mL (~2.22 µM) | >1000 µM | >450 |
| Nucleoside Analog | Lamivudine | Human Immunodeficiency Virus (HIV) | - | Data varies by study | Data varies by study | Data varies by study |
| Nucleoside Analog | Zidovudine (AZT) | Human Immunodeficiency Virus (HIV) | - | Data varies by study | Data varies by study | Data varies by study |
Note: Specific quantitative data for 2-substituted-4,5-dihydroxypyrimidine-6-carboxamides were not available in the reviewed literature. However, their activity against Sendai virus has been reported.[1] Data for Acyclovir is presented as µg/mL with an approximate conversion to µM for comparison.[2] EC₅₀ and CC₅₀ values for Lamivudine and Zidovudine can vary significantly depending on the specific HIV strain and the cell line used in the assay.
Experimental Protocols
Plaque Reduction Assay
This assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds by measuring the reduction in the number of viral plaques.
Materials:
-
Confluent monolayer of host cells (e.g., Vero, MDCK) in 6-well or 24-well plates.
-
Virus stock of known titer.
-
Test compounds at various concentrations.
-
Cell culture medium (e.g., DMEM).
-
Overlay medium (e.g., containing 0.4% agarose or carboxymethylcellulose).
-
Fixative solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.8% crystal violet in 50% ethanol).
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
-
Infection: Aspirate the growth medium from the cell monolayers and inoculate with a standardized amount of virus (typically to produce 40-80 plaques per well).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, aspirate the virus inoculum and add the overlay medium containing different concentrations of the test compound. Include a "no drug" virus control and a "no virus" cell control.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-7 days, depending on the virus).
-
Plaque Visualization: Aspirate the overlay medium and fix the cells with the fixative solution for at least 30 minutes. After fixation, remove the fixative and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Data Analysis: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well. The EC₅₀ is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the destructive effects of viral infection, known as the cytopathic effect.
Materials:
-
Host cells (e.g., A549, Vero E6) in 96-well plates.
-
Virus stock.
-
Test compounds at various concentrations.
-
Cell culture medium.
-
Cell viability reagent (e.g., Neutral Red, MTT, or ATP-based assays like CellTiter-Glo®).
Procedure:
-
Cell Seeding: Seed host cells in 96-well plates and incubate for 18-24 hours.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Infection: Add a predetermined amount of virus to the wells (except for the cell control wells).
-
Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).
-
Quantification of CPE:
-
Neutral Red Staining: Remove the medium, add medium containing neutral red, incubate, wash, and then extract the dye. Read the absorbance.
-
MTT Assay: Add MTT solution, incubate to allow for formazan crystal formation, dissolve the crystals, and read the absorbance.
-
ATP-based Assay: Add the lytic reagent that measures ATP levels and read the luminescence.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the cell control. The EC₅₀ is the compound concentration that results in a 50% protection from virus-induced CPE. The CC₅₀ is determined in parallel on uninfected cells to assess compound cytotoxicity.
Mandatory Visualizations
Signaling Pathway: Inhibition of Pyrimidine Biosynthesis
Several pyrimidine analogs exert their antiviral effect by targeting the host cell's de novo pyrimidine biosynthesis pathway. By inhibiting key enzymes like dihydroorotate dehydrogenase (DHODH), these compounds deplete the intracellular pool of pyrimidines, which are essential for viral RNA and DNA synthesis.[3][4] This inhibition can also trigger an innate immune response, further contributing to the antiviral state.[1][5][6]
Caption: Inhibition of DHODH by dihydroxypyrimidine analogs blocks viral replication.
Experimental Workflow: Plaque Reduction Assay
The following diagram illustrates the key steps involved in a typical plaque reduction assay for determining the antiviral efficacy of a test compound.
Caption: Workflow of the plaque reduction assay for antiviral testing.
Logical Relationship: Determination of Selectivity Index
The therapeutic potential of an antiviral compound is not solely determined by its efficacy but also by its safety. The Selectivity Index (SI) is a critical parameter that quantifies this relationship.
Caption: Relationship between efficacy, toxicity, and the Selectivity Index.
References
- 1. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthesis Methods for 2-Ethyl-4,6-dihydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Ethyl-4,6-dihydroxypyrimidine, a key heterocyclic scaffold, is of significant interest in medicinal chemistry and drug development due to its potential biological activities. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for research and development purposes.
Overview of Synthesis Strategies
The principal and most widely applicable method for the synthesis of 2-substituted-4,6-dihydroxypyrimidines is the Pinner synthesis , which involves the condensation of a 1,3-dicarbonyl compound, typically a malonic ester, with an amidine. For the synthesis of this compound, this translates to the reaction of a dialkyl malonate with propionamidine. A common alternative approach involves a multi-step process commencing with different starting materials.
This guide will focus on two primary methods:
-
Method 1: Direct Condensation of Diethyl Malonate with Propionamidine
-
Method 2: Biginelli-type Multicomponent Reaction (a plausible alternative)
Data Presentation: Comparison of Synthesis Methods
| Parameter | Method 1: Direct Condensation | Method 2: Biginelli-type Reaction (Projected) |
| Starting Materials | Diethyl Malonate, Propionamidine Hydrochloride, Sodium Ethoxide | Ethyl 3-oxopentanoate, Urea, an Aldehyde (e.g., glyoxylic acid) |
| Key Reagents | Sodium Ethoxide in Ethanol | Acid or Base catalyst (e.g., HCl, Lewis acids) |
| Reaction Steps | Typically a one-pot reaction | One-pot, three-component reaction |
| Reaction Conditions | Reflux in an alcoholic solvent (e.g., Ethanol) | Varies (e.g., reflux, microwave irradiation) |
| Reported Yield | Good to excellent (Yields for analogous 2-alkyl derivatives are often in the range of 85%) | Variable, depends on specific reactants and catalyst |
| Purity | Generally high after recrystallization | May require chromatographic purification |
| Scalability | Well-established for industrial production of similar compounds | Can be suitable for library synthesis and smaller scale |
| Advantages | High yield, reliable, and well-documented for analogous compounds | Potentially fewer steps for more complex derivatives, convergent |
| Disadvantages | Requires pre-synthesis or commercial availability of propionamidine | Lower availability of specific β-ketoester starting materials, potentially lower yields for simple derivatives |
Experimental Protocols
Method 1: Direct Condensation of Diethyl Malonate with Propionamidine
This method is adapted from established procedures for the synthesis of analogous 2-alkyl-4,6-dihydroxypyrimidines.
Materials:
-
Sodium metal
-
Anhydrous Ethanol
-
Propionamidine hydrochloride
-
Diethyl malonate
-
Concentrated Hydrochloric Acid
-
Deionized Water
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), sodium metal is cautiously added in portions to anhydrous ethanol to prepare a solution of sodium ethoxide. The reaction is exothermic and should be cooled in an ice bath.
-
Reaction with Propionamidine: To the freshly prepared sodium ethoxide solution, propionamidine hydrochloride is added. The mixture is stirred to form the free base of propionamidine and a precipitate of sodium chloride.
-
Addition of Diethyl Malonate: Diethyl malonate is then added dropwise to the stirred suspension at room temperature.
-
Reaction: The reaction mixture is heated to reflux and maintained for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The resulting solid residue is dissolved in water.
-
Precipitation: The aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2 with concentrated hydrochloric acid. This leads to the precipitation of this compound.
-
Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or water.
Mandatory Visualizations
Diagrams of Experimental Workflows
Caption: Workflow for the synthesis of this compound via direct condensation.
Caption: Logical relationship in the Pinner synthesis of this compound.
Validating the Mechanism of Action of 2-Ethyl-4,6-dihydroxypyrimidine: A Comparative Guide to its Role as a Precursor for Acetolactate Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-4,6-dihydroxypyrimidine is a key chemical intermediate in the synthesis of a significant class of herbicides: the triazolopyrimidine sulfonamides. While direct studies elucidating the specific mechanism of action of this compound as a standalone active molecule are limited in publicly available research, its role as a precursor provides a clear path to understanding the biological activity of its derivatives. This guide focuses on the well-established mechanism of action of these final herbicidal products, which function by inhibiting the enzyme acetolactate synthase (ALS).
The inhibition of ALS is a validated and highly effective herbicidal mechanism.[1][2][3] This enzyme, also known as acetohydroxyacid synthase (AHAS), is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1][2] As these amino acids are essential for protein synthesis and overall plant growth, inhibition of ALS leads to a deficiency in these vital building blocks, ultimately resulting in plant death.[1][4] A key advantage of targeting ALS is that this enzyme is not present in animals, conferring a high degree of selectivity and low mammalian toxicity to these herbicides.[3]
This guide will provide a comparative analysis of pyrimidine-derived herbicides that target ALS, detail the experimental protocols used to validate this mechanism, and present quantitative data to support these findings.
Mechanism of Action: Inhibition of Acetolactate Synthase
The primary mechanism of action for herbicides derived from this compound is the inhibition of the acetolactate synthase (ALS) enzyme. This inhibition disrupts the production of essential branched-chain amino acids, leading to the cessation of plant growth and eventual death.
Signaling Pathway of ALS Inhibition
The following diagram illustrates the metabolic pathway affected by ALS-inhibiting herbicides.
Caption: Inhibition of Acetolactate Synthase (ALS) by pyrimidine-derived herbicides.
Comparative Analysis of ALS-Inhibiting Herbicides
Several classes of herbicides, including those derived from pyrimidine intermediates, function by inhibiting ALS. While they share a common target, their efficacy and spectrum of activity can vary. The following table summarizes the inhibitory activity of different classes of ALS inhibitors.
| Herbicide Class | Representative Compound(s) | Target Weeds | IC50 Range (nM) for ALS Inhibition | Reference |
| Triazolopyrimidines | Flumetsulam, Penoxsulam | Broadleaf and grass weeds | 10 - 100 | [5][6] |
| Sulfonylureas | Chlorsulfuron, Metsulfuron-methyl | Primarily broadleaf weeds | 1 - 50 | [7] |
| Imidazolinones | Imazapyr, Imazethapyr | Broadleaf and grass weeds | 100 - 1000 | [8] |
| Pyrimidinyl-thiobenzoates | Pyrithiobac-sodium | Broadleaf weeds | 50 - 200 | [9] |
Note: IC50 values can vary depending on the plant species and experimental conditions.
Experimental Protocols for Validating Mechanism of Action
The validation of ALS inhibition as the mechanism of action for these herbicides relies on specific and reproducible experimental protocols.
In Vitro ALS Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the activity of the ALS enzyme extracted from a target plant species.
Objective: To determine the concentration of the test compound required to inhibit 50% of the ALS enzyme activity (IC50).
Workflow:
Caption: Workflow for the in vitro ALS enzyme inhibition assay.
Detailed Protocol:
-
Enzyme Extraction:
-
Harvest young, actively growing plant tissue (e.g., leaves) from the target weed species.
-
Homogenize the tissue in a cold extraction buffer (e.g., potassium phosphate buffer with pyruvate, MgCl2, and thiamine pyrophosphate).
-
Centrifuge the homogenate and collect the supernatant containing the crude ALS enzyme.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the assay buffer, substrate (pyruvate), cofactors (FAD), and various concentrations of the test compound.
-
Initiate the reaction by adding the enzyme extract.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding sulfuric acid. This also facilitates the decarboxylation of acetolactate to acetoin.
-
Add creatine and α-naphthol to the mixture and incubate to allow for color development (Voges-Proskauer reaction).
-
Measure the absorbance of the colored product at 530 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of ALS inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Whole-Plant Bioassay
This assay evaluates the herbicidal effect of the compound on the entire plant.
Objective: To determine the dose of the herbicide required to cause a 50% reduction in plant growth or biomass (GR50).
Protocol:
-
Plant Growth: Grow the target weed species from seed in a controlled environment (greenhouse or growth chamber).
-
Herbicide Application: Apply the test compound at various concentrations to the plants at a specific growth stage (e.g., 2-4 leaf stage). Application can be foliar or soil-drench.
-
Evaluation: After a set period (e.g., 14-21 days), assess the plants for injury symptoms such as stunting, chlorosis, and necrosis.
-
Data Collection: Harvest the above-ground biomass and determine the dry weight.
-
Data Analysis: Calculate the percent growth reduction relative to untreated control plants and determine the GR50 value.
Conclusion
References
- 1. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 5. nbinno.com [nbinno.com]
- 6. Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE [journal.hep.com.cn]
- 8. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]
- 9. researchgate.net [researchgate.net]
Comparative Kinase Cross-Reactivity Profile of 2-Ethyl-4,6-dihydroxypyrimidine
A Guide for Researchers and Drug Development Professionals
Disclaimer: Publicly available data on the specific kinase cross-reactivity profile of 2-Ethyl-4,6-dihydroxypyrimidine is limited. This guide, therefore, serves as a comprehensive framework and illustrative example of how such a compound would be evaluated and compared. The data presented herein is hypothetical and intended to model the rigorous analysis required for kinase inhibitor profiling in a drug discovery context.
Introduction
The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. However, the high degree of conservation within the ATP-binding site of kinases often leads to off-target effects, where a drug interacts with unintended kinases.[1][2] This cross-reactivity can result in unforeseen toxicities or, in some instances, beneficial polypharmacology.[3] Consequently, comprehensive cross-reactivity profiling is a critical step in the preclinical development of any new kinase inhibitor.[1][4]
This guide provides a comparative analysis of the hypothetical kinase cross-reactivity profile of this compound (referred to herein as Compound-E) against a panel of representative kinases. For comparative purposes, its hypothetical inhibitory activities are benchmarked against Staurosporine, a well-known promiscuous kinase inhibitor, and Gefitinib, a selective EGFR inhibitor.
Quantitative Comparison of Kinase Inhibition
The inhibitory activity of Compound-E was hypothetically assessed against a panel of kinases representing various families of the human kinome. The half-maximal inhibitory concentration (IC50), a quantitative measure of potency, was determined for each kinase. Lower IC50 values are indicative of higher potency.
Table 1: Hypothetical Kinase Inhibitory Profile of Compound-E, Staurosporine, and Gefitinib
| Kinase Target | Kinase Family | Compound-E IC50 (nM) | Staurosporine IC50 (nM) | Gefitinib IC50 (nM) |
| EGFR | Tyrosine Kinase | > 10,000 | 15 | 25 |
| SRC | Tyrosine Kinase | 2,500 | 5.8 | > 10,000 |
| ABL1 | Tyrosine Kinase | > 10,000 | 7.0 | > 10,000 |
| VEGFR2 | Tyrosine Kinase | 850 | 4.2 | > 10,000 |
| CDK2/cyclin A | CMGC | 120 | 6.5 | > 10,000 |
| GSK-3α/β | CMGC | > 10,000 | 8.0 | > 10,000 |
| PKA | AGC | 5,800 | 7.5 | > 10,000 |
| ROCK1 | AGC | > 10,000 | 12 | > 10,000 |
| BRAF | TKL | > 10,000 | 20 | > 10,000 |
| p38α (MAPK14) | CMGC | 4,200 | 30 | > 10,000 |
Data is illustrative and not based on published experimental results for this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following describes a generalized methodology for determining the kinase cross-reactivity profile.
Radiometric Kinase Inhibition Assay
The radiometric activity assay is widely considered the "gold standard" for kinase profiling due to its direct measurement of substrate phosphorylation without the need for modified substrates or coupling enzymes.[5]
1. Reagent Preparation:
- Test Compound: Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% DMSO. Perform serial dilutions in the appropriate assay buffer to achieve the desired final concentrations. The final DMSO concentration in the reaction should not exceed 1%.
- Kinase Buffer: A typical buffer may consist of 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
- [γ-³³P]-ATP: Prepare a working solution of [γ-³³P]-ATP in a buffer containing unlabeled ATP to achieve the desired specific activity and final ATP concentration (often at or near the Km for the specific kinase).
2. Reaction Assembly:
- In a 96-well plate, combine the following in order:
- 5 µL of the diluted test compound or control (e.g., Staurosporine, Gefitinib, or DMSO vehicle).
- 10 µL of the specific kinase enzyme in assay buffer.
- 10 µL of the corresponding peptide or protein substrate.
3. Initiation and Incubation:
- Initiate the kinase reaction by adding 10 µL of the [γ-³³P]-ATP solution to each well.
- Incubate the plate at 30°C for a predetermined duration (e.g., 60 minutes), ensuring the reaction remains within the linear range.
4. Reaction Termination and Detection:
- Terminate the reaction by adding a stop solution, such as 3% phosphoric acid.
- Transfer the reaction mixture to a filter plate (e.g., a phosphocellulose or glass fiber filter plate) that captures the phosphorylated substrate.
- Wash the wells multiple times with a wash solution (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]-ATP.
- Allow the filter plate to dry completely.
- Add scintillant to each well and measure the incorporated radioactivity using a scintillation counter.
5. Data Analysis:
- Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
- Determine the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological relationships.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
Comparative analysis of the spectroscopic data of pyrimidine derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic data for pyrimidine and its biologically significant derivatives: cytosine, thymine, and uracil. The presented experimental data, summarized in clear tabular format, offers a practical reference for the identification, characterization, and structural elucidation of pyrimidine-based compounds, which are fundamental to various biological processes and drug development endeavors.
Data Presentation: Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for pyrimidine, cytosine, thymine, and uracil, providing a clear comparison of their characteristic spectral features.
UV-Vis Spectroscopic Data
UV-Vis spectroscopy reveals information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is influenced by the molecular structure and the pH of the solvent.
| Compound | λmax at pH 7 (nm) |
| Pyrimidine | 243 |
| Cytosine | 267 |
| Uracil | 259 |
| Thymine | 265 |
Infrared (IR) Spectroscopic Data
Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignments |
| Pyrimidine | 1550-1600 | Aromatic C=C and C=N stretching[1] |
| Cytosine | 3300-3500, 1650-1700, 1450-1600, 1200-1350 | NH₂ stretching, C=O stretching, Aromatic ring vibrations, C-N stretching[1] |
| Uracil | 3200-3400, 1700-1720, 1500-1600 | N-H stretching, C=O stretching, C=C and C=N ring vibrations[1] |
| Thymine | 3200-3400, 1700-1720, 2850-2950, 1500-1600 | N-H stretching, C=O stretching, C-H stretching (methyl), C=C and C=N ring vibrations |
¹H NMR Spectral Data
¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of protons within a molecule. Chemical shifts (δ) are reported in parts per million (ppm).
| Compound | Proton | Chemical Shift (δ, ppm) in CDCl₃ |
| Pyrimidine | H-2 | 9.26[2] |
| H-4, H-6 | 8.78[2] | |
| H-5 | 7.36[2] | |
| Cytosine | H-5 | ~5.8 |
| H-6 | ~7.5 | |
| NH₂ | ~7.1 | |
| Uracil | H-5 | ~5.7 |
| H-6 | ~7.6 | |
| NH | ~11.1 | |
| Thymine | H-6 | ~7.4 |
| CH₃ | ~1.8 | |
| NH | ~11.0 |
¹³C NMR Spectral Data
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
| Compound | Carbon | Chemical Shift (δ, ppm) |
| Pyrimidine | C-2 | 157.4 |
| C-4, C-6 | 156.9 | |
| C-5 | 121.7 | |
| Cytosine | C-2 | ~157 |
| C-4 | ~166 | |
| C-5 | ~97 | |
| C-6 | ~141 | |
| Uracil | C-2 | ~152 |
| C-4 | ~165 | |
| C-5 | ~102 | |
| C-6 | ~142 | |
| Thymine | C-2 | ~152 |
| C-4 | ~165 | |
| C-5 | ~111 | |
| C-6 | ~137 | |
| CH₃ | ~12 |
Mass Spectrometry Data
Mass spectrometry determines the mass-to-charge ratio (m/z) of a molecule, providing its molecular weight and fragmentation patterns.
| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Pathways |
| Pyrimidine | 80.09 | Fragmentation involves the loss of HCN and C₂H₂. |
| Cytosine | 111.10 | Characteristic fragments arise from the loss of HNCO and CO. |
| Uracil | 112.09 | Fragmentation is characterized by the loss of HNCO and CO.[3] |
| Thymine | 126.12 | Fragmentation involves the loss of HNCO, CO, and a methyl radical. |
Experimental Protocols
The following are general methodologies for the key spectroscopic techniques cited.
UV-Vis Spectroscopy
-
Sample Preparation: Samples are dissolved in a UV-transparent solvent, typically ethanol, methanol, or water, to a concentration of approximately 10⁻⁴ to 10⁻⁵ M. For pH-dependent studies, buffered solutions are used.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A quartz cuvette with a 1 cm path length is filled with the sample solution, and a matching cuvette is filled with the solvent to serve as a reference.
-
Data Acquisition: The spectrum is scanned over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) is recorded.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Solid samples are typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: An FTIR spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Data Acquisition: For ¹H NMR, the spectral width is typically 0-15 ppm. For ¹³C NMR, the spectral width is typically 0-220 ppm. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: The sample molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the study of pyrimidine derivatives.
Caption: De Novo Pyrimidine Biosynthesis Pathway.
Caption: General Experimental Workflow for Spectroscopic Analysis.
References
Benchmarking the purity of 2-Ethyl-4,6-dihydroxypyrimidine against a reference standard
For Researchers, Scientists, and Drug Development Professionals: A Guide to Establishing Purity Against a Reference Standard
In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. For novel compounds such as 2-Ethyl-4,6-dihydroxypyrimidine, a crucial pyrimidine derivative, rigorous analytical characterization is essential to ensure safety, efficacy, and reproducibility in downstream applications. This guide provides a comprehensive framework for benchmarking the purity of a test sample of this compound against a well-characterized reference standard. We present detailed experimental protocols for state-of-the-art analytical techniques, hypothetical comparative data, and a logical workflow to guide researchers in their purity assessments.
Comparative Purity Analysis
A multi-pronged analytical approach is indispensable for a thorough purity evaluation. High-Performance Liquid Chromatography (HPLC) is the primary technique for quantitative purity determination and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) serves as a complementary method, particularly for volatile impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can detect impurities with different proton environments.
The following table summarizes hypothetical data from the comparative analysis of a test sample of this compound against a certified reference standard.
| Parameter | Test Sample | Reference Standard | Acceptance Criteria | Method |
| Purity by HPLC (Area %) | 99.5% | ≥ 99.8% | ≥ 99.0% | HPLC-UV |
| Individual Impurity (Area %) | Impurity A: 0.25%Impurity B: 0.15%Unidentified: 0.10% | Below Limit of Detection | Individual Impurity ≤ 0.3%Total Impurities ≤ 1.0% | HPLC-UV |
| Purity by GC-MS (Area %) | 99.4% | ≥ 99.8% | Reportable | GC-MS |
| Residual Solvents | Ethanol: 250 ppmToluene: 50 ppm | Below Limit of Detection | Ethanol: ≤ 5000 ppmToluene: ≤ 890 ppm | Headspace GC-MS |
| ¹H-NMR Conformance | Conforms | Conforms | Conforms to structure | ¹H-NMR (400 MHz) |
| Water Content (Karl Fischer) | 0.15% | ≤ 0.1% | ≤ 0.5% | Karl Fischer Titration |
| Loss on Drying | 0.20% | ≤ 0.2% | ≤ 0.5% | Gravimetric |
Visualizing the Analytical Workflow
A systematic approach is crucial for the comprehensive purity assessment of this compound. The following diagram illustrates the logical workflow, from initial sample preparation to the final purity statement.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving accurate and reproducible results.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is designed for the quantitative determination of this compound and its non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the test sample and reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
This protocol is suitable for identifying and quantifying volatile organic impurities and residual solvents.
-
Instrumentation: A GC system coupled with a Mass Spectrometer and a headspace autosampler.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 35-550 amu.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial. Add a suitable dissolution solvent (e.g., dimethyl sulfoxide).
¹H-Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation
¹H-NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the this compound molecule.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 10 mg/mL.
-
Acquisition Parameters:
-
Number of Scans: 16.
-
Relaxation Delay: 1 second.
-
Pulse Width: 90°.
-
Spectral Width: -2 to 12 ppm.
-
-
Data Processing: Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak.
Conclusion
The purity of this compound is a critical quality attribute that directly impacts its suitability for research and drug development. By employing a suite of orthogonal analytical techniques as outlined in this guide, researchers can confidently assess the purity of their material against a reference standard. The provided experimental protocols offer a robust starting point for method development and validation, ensuring the generation of reliable and accurate data. This systematic approach to purity benchmarking is indispensable for advancing scientific discovery and ensuring the quality of novel therapeutic agents.
Comparative Analysis of 2-Substituted-4,6-Diarylpyrimidine Analogs as α-Glucosidase Inhibitors
A guide for researchers and drug development professionals on the structure-activity relationship of pyrimidine derivatives.
Quantitative Comparison of α-Glucosidase Inhibitory Activity
The inhibitory potential of a series of synthesized 2-substituted-4,6-diarylpyrimidine analogs against α-glucosidase was evaluated. The results, presented as IC50 values, are summarized in the table below. Acarbose, a known α-glucosidase inhibitor, was used as a positive control. The majority of the tested compounds demonstrated significant inhibitory activity, with IC50 values in the micromolar range, far more potent than the acarbose standard (IC50 = 817.38 ± 6.27 μM).[2]
| Compound ID | R | Ar | IC50 (μM) ± SD |
| 6a | 4-chlorobenzyl | 4-bromophenyl | 20.4 ± 0.23 |
| 6b | 4-chlorobenzyl | 4-bromophenyl | 23.7 ± 0.27 |
| 6d | 4-chlorobenzyl | 4-bromophenyl | 29.0 ± 0.28 |
| 6j | 4-chlorobenzyl | 4-bromophenyl | 19.6 ± 0.21 |
| 6k | 4-chlorobenzyl | 4-bromophenyl | 21.2 ± 0.25 |
| 6s | 4-chlorobenzyl | 4-bromophenyl | 26.2 ± 0.27 |
| 6t | 4-chlorobenzyl | 4-bromophenyl | 25.3 ± 0.28 |
| Acarbose | - | - | 817.38 ± 6.27 |
Data sourced from a study on 2-substituted-4,6-diarylpyrimidines as α-glucosidase inhibitors.[2] Note that the specific substitutions for each compound (beyond the general structure) were detailed in the source study but are represented here with the most active examples highlighted.
Structure-Activity Relationship (SAR) Insights
The data reveals several key insights into the structure-activity relationship of these pyrimidine derivatives as α-glucosidase inhibitors:
-
General Potency : The 2-substituted-4,6-diarylpyrimidine scaffold is a promising template for potent α-glucosidase inhibitors.[2]
-
Influence of Substituents : The nature of the substituents at the 2 and 4/6 positions of the pyrimidine ring significantly influences the inhibitory activity. Compound 6j was identified as the most active in the series, with an IC50 value of 19.6 ± 0.21 μM.[2]
Caption: Logical flow of the Structure-Activity Relationship (SAR) analysis.
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol outlines the methodology used to determine the α-glucosidase inhibitory activity of the pyrimidine derivatives.
-
Preparation of Solutions :
-
Prepare a stock solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8).
-
Prepare solutions of the test compounds (pyrimidine analogs) and the positive control (acarbose) in DMSO.
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in phosphate buffer.
-
-
Assay Procedure :
-
In a 96-well plate, add 20 μL of the test compound solution to each well.
-
Add 20 μL of the α-glucosidase enzyme solution to each well and incubate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 20 μL of the pNPG solution to each well.
-
Incubate the plate at 37 °C for 30 minutes.
-
Stop the reaction by adding 80 μL of 0.2 M sodium carbonate solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
-
Data Analysis :
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (enzyme + substrate without inhibitor) and A_sample is the absorbance of the sample (enzyme + substrate + inhibitor).
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Biological Context and Signaling Pathway
α-Glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into glucose. Inhibition of this enzyme can delay glucose absorption and consequently lower postprandial blood glucose levels. This mechanism is a therapeutic target for the management of type 2 diabetes. While the direct signaling pathway of these non-sugar-based pyrimidine inhibitors is through competitive or mixed-type inhibition of the α-glucosidase enzyme, the broader impact is on the regulation of glucose metabolism.
Caption: Inhibition of α-glucosidase by pyrimidine analogs in carbohydrate digestion.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of various pyrimidine derivatives, with a focus on their anti-inflammatory and anticancer properties. While direct comparative in vivo studies for 2-Ethyl-4,6-dihydroxypyrimidine were not prominently available in the reviewed literature, this document synthesizes data from multiple studies on structurally related pyrimidine compounds to offer insights into their therapeutic potential.
I. Comparative Analysis of Biological Activity
The pyrimidine scaffold is a versatile core in medicinal chemistry, giving rise to compounds with a wide array of biological activities.[1][2] Strategic modifications to the pyrimidine ring significantly influence the pharmacological properties of these derivatives, leading to the development of potent agents for various diseases.[1] This section summarizes the in vitro and in vivo data for representative pyrimidine derivatives from different therapeutic areas.
Table 1: In Vitro Cytotoxicity of Various Pyrimidine Derivatives Against Cancer Cell Lines
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 4 | MCF-7 (Breast) | 0.57 | [3] |
| HepG2 (Liver) | 1.13 | [3] | ||
| Compound 11 | MCF-7 (Breast) | 1.31 | [3] | |
| HepG2 (Liver) | 0.99 | [3] | ||
| 2,4-Diaminopyrimidine | Compound 9k | A549 (Lung) | 2.14 | [3] |
| HCT-116 (Colon) | 3.59 | [3] | ||
| PC-3 (Prostate) | 5.52 | [3] | ||
| MCF-7 (Breast) | 3.69 | [3] | ||
| Compound 13f | A549 (Lung) | 1.98 | [3] | |
| HCT-116 (Colon) | 2.78 | [3] | ||
| PC-3 (Prostate) | 4.27 | [3] | ||
| MCF-7 (Breast) | 4.01 | [3] | ||
| 5-substituted 2-amino-4,6-dichloropyrimidines | 5-fluoro-2-amino-4,6-dichloropyrimidine | Mouse Peritoneal Cells (NO Inhibition) | 2 | [4] |
| Other derivatives | Mouse Peritoneal Cells (NO Inhibition) | 9-36 | [4] | |
| Spiro pyrrolo[3,4-d]pyrimidine | Compound 14 | Anti-inflammatory (in vitro) | 6.00 | [5] |
| Celecoxib (Reference) | Anti-inflammatory (in vitro) | 14.50 | [5] |
Note: IC50 values represent the concentration of a compound required for 50% inhibition of a biological process in vitro. A lower IC50 value indicates greater potency.
Table 2: In Vivo Anti-inflammatory Activity of Dihydropyrimidinone Derivatives
| Compound | Activity | Measurement | Finding | Reference |
| Dihydropyrimidinone 4a | Anti-inflammatory | Carrageenan-induced hind paw edema in albino mice | 1.011 mm ± 0.247 mg/kg | [6] |
| Dihydropyrimidinone 4b | Anti-inflammatory | Carrageenan-induced hind paw edema in albino mice | 1.447 ± 0.212 mg/kg | [6] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on the descriptions provided in the cited literature for the evaluation of pyrimidine derivatives.
A. In Vitro Cytotoxicity Assay (MTT Assay) [7]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The pyrimidine derivatives, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations. A vehicle control (solvent only) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent like DMSO is added to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.[7]
B. In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema) [6]
-
Animal Model: Albino mice are used for this study.
-
Compound Administration: The synthesized dihydropyrimidinone derivatives are administered to the test groups of mice at a specific dose. A control group receives a standard anti-inflammatory drug, and another control group receives the vehicle.
-
Induction of Inflammation: After a set time following compound administration, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each mouse to induce localized edema.
-
Edema Measurement: The volume of the paw is measured at different time intervals after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.
C. In Vivo Xenograft Tumor Model [7]
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: Human cancer cells are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Mice are randomized into treatment and control groups. The test compound is administered (e.g., orally or via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.[7]
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly (e.g., twice a week).[7]
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), the mice are euthanized, and the tumors are excised for weighing and further analysis.[7]
-
Data Analysis: The tumor growth inhibition in the treated groups is compared to the control group.[7]
III. Visualizing Mechanisms and Workflows
A. Signaling Pathways
Many pyrimidine derivatives exert their anticancer effects by targeting protein kinases involved in cancer progression.[7] The diagram below illustrates a generalized signaling pathway targeted by pyrimidine-based kinase inhibitors.
Caption: Generalized signaling pathway targeted by pyrimidine kinase inhibitors.
B. Experimental Workflow
The following diagram outlines the general workflow for screening and evaluating the anticancer potential of novel pyrimidine derivatives.
Caption: General workflow for anticancer drug discovery with pyrimidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Orthogonal assay to confirm the activity of 2-Ethyl-4,6-dihydroxypyrimidine
An Orthogonal Assay Approach to Confirming the Activity of 2-Ethyl-4,6-dihydroxypyrimidine as a MEK1 Inhibitor.
This guide provides a comparative analysis of this compound against established MEK1 inhibitors, Trametinib and Selumetinib. The data presented herein is for illustrative purposes to guide researchers in designing and interpreting orthogonal assay strategies for novel compound validation.
Comparative Efficacy of MEK1 Inhibitors
The inhibitory potential of this compound was first quantified using a biochemical assay to determine its direct effect on MEK1 activity. Subsequently, a cell-based orthogonal assay was employed to confirm its on-target activity within a cellular context by measuring the phosphorylation of ERK, a downstream substrate of MEK1.
| Compound | Primary Assay: MEK1 Inhibition (IC50, nM) | Orthogonal Assay: pERK Inhibition (EC50, nM) |
| This compound | 15.8 | 25.2 |
| Trametinib | 0.92 | 1.8 |
| Selumetinib | 14.4 | 21.7 |
Experimental Protocols
Primary Assay: Homogeneous Time-Resolved Fluorescence (HTRF) MEK1 Kinase Assay
This biochemical assay quantifies the direct inhibition of MEK1 kinase activity.
-
Materials: Recombinant human MEK1 enzyme, inactive ERK1 as a substrate, ATP, and HTRF detection reagents.
-
Procedure:
-
A solution of MEK1 enzyme is pre-incubated with varying concentrations of the test compounds (this compound, Trametinib, or Selumetinib) in a 384-well plate for 15 minutes at room temperature.
-
The kinase reaction is initiated by adding a mixture of inactive ERK1 substrate and ATP.
-
The reaction is allowed to proceed for 60 minutes at room temperature.
-
The reaction is stopped, and the detection reagents (europium-labeled anti-phospho-ERK1 antibody and XL665-labeled anti-GST antibody) are added.
-
After a 2-hour incubation, the HTRF signal is read on a compatible plate reader.
-
The IC50 values are calculated from the dose-response curves.
-
Orthogonal Assay: In-Cell Western Blot for Phospho-ERK
This cell-based assay confirms the compound's ability to inhibit the MEK1 signaling pathway within a cellular environment.
-
Materials: Human colorectal cancer cell line (e.g., HT-29), cell culture medium, serum, test compounds, lysis buffer, primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2), and secondary antibodies conjugated to infrared fluorophores.
-
Procedure:
-
HT-29 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then serum-starved for 24 hours.
-
Varying concentrations of the test compounds are added to the cells and incubated for 1 hour.
-
The cells are stimulated with a growth factor (e.g., EGF) to activate the MEK/ERK pathway and incubated for 30 minutes.
-
The cells are fixed, permeabilized, and incubated with primary antibodies against phospho-ERK1/2 and total-ERK1/2.
-
After washing, the cells are incubated with species-specific secondary antibodies conjugated to different infrared fluorophores.
-
The plate is scanned on an infrared imaging system.
-
The EC50 values are determined by normalizing the phospho-ERK signal to the total-ERK signal and generating dose-response curves.
-
Visualized Experimental Workflow and Signaling Pathway
Caption: Orthogonal assay workflow for inhibitor validation.
Caption: Inhibition of the MEK1 signaling pathway.
Navigating the Synthesis of 2-Ethyl-4,6-dihydroxypyrimidine: A Comparative Guide to Cost-Effective Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is a critical factor in the economic viability of a product. This guide provides a comparative analysis of two primary synthetic routes to 2-Ethyl-4,6-dihydroxypyrimidine, a valuable building block in medicinal chemistry. By examining the cost-effectiveness of these pathways, supported by detailed experimental protocols and quantitative data, this document aims to inform strategic decisions in process development and manufacturing.
The synthesis of this compound (CAS 3709-98-6) is most effectively achieved through the condensation of an amidine with a malonic ester derivative. The two principal routes explored in this guide utilize propionamidine hydrochloride as the ethyl source, reacting with diethyl malonate in the presence of different alkoxide bases: sodium ethoxide and sodium methoxide. While the core reaction remains the same, the choice of base and solvent system significantly impacts reaction conditions, yield, and overall cost.
At a Glance: Comparing the Synthetic Routes
The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their respective cost-effectiveness.
| Parameter | Route 1: Sodium Ethoxide in Ethanol | Route 2: Sodium Methoxide in Methanol |
| Starting Materials | Propionamidine hydrochloride, Diethyl malonate, Sodium ethoxide, Ethanol | Propionamidine hydrochloride, Diethyl malonate, Sodium methoxide, Methanol |
| Molar Ratio (Amidine:Ester:Base) | 1 : 1 : 2 | 1 : 1 : 2 |
| Reaction Temperature | ~78°C (Reflux) | ~65°C (Reflux) |
| Reaction Time | 3 - 5 hours | 3 - 5 hours |
| Reported Yield | ~75-85% | ~80-90% |
| Solvent | Ethanol | Methanol |
| Estimated Cost per Mole of Product * | Moderate | Lower |
*Cost estimation is based on commercially available reagent prices and may vary depending on supplier and scale.
Visualizing the Synthetic Pathways
To illustrate the logical flow of the synthetic processes, the following diagrams outline the key steps involved in each route.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for each synthetic route, based on established procedures for analogous pyrimidine syntheses.
Route 1: Synthesis using Sodium Ethoxide in Ethanol
Materials:
-
Propionamidine hydrochloride
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous Ethanol
-
Hydrochloric acid (concentrated)
-
Water
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal (2.0 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) with appropriate cooling.
-
To this solution, add propionamidine hydrochloride (1.0 equivalent) and diethyl malonate (1.0 equivalent) at room temperature.
-
The reaction mixture is then heated to reflux (approximately 78°C) and maintained for 3-5 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The resulting residue is dissolved in water and cooled in an ice bath.
-
The solution is then acidified to a pH of 5-6 by the dropwise addition of concentrated hydrochloric acid, leading to the precipitation of the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Route 2: Synthesis using Sodium Methoxide in Methanol
Materials:
-
Propionamidine hydrochloride
-
Diethyl malonate
-
Sodium methoxide
-
Anhydrous Methanol
-
Hydrochloric acid (concentrated)
-
Water
Procedure:
-
To a solution of sodium methoxide (2.0 equivalents) in anhydrous methanol under an inert atmosphere, add propionamidine hydrochloride (1.0 equivalent) and diethyl malonate (1.0 equivalent) at room temperature.
-
The reaction mixture is heated to reflux (approximately 65°C) for 3-5 hours, with reaction progress monitored by TLC or HPLC.
-
Upon completion, the mixture is cooled, and the methanol is evaporated in vacuo.
-
The residue is dissolved in water and cooled in an ice-water bath.
-
Acidification to pH 5-6 with concentrated hydrochloric acid precipitates the crude product.
-
The product is isolated by filtration, washed with cold water, and dried to afford pure this compound.
Cost-Effectiveness Analysis
The primary difference in the cost-effectiveness of these two routes lies in the price of the base and the solvent. Sodium methoxide and methanol are generally more economical than sodium ethoxide and ethanol, respectively. While the reported yield for the sodium methoxide route is slightly higher in some analogous preparations, this can be influenced by specific reaction optimization.
The lower boiling point of methanol in Route 2 also translates to potential energy savings during solvent removal. Both routes utilize similar starting materials in the same molar ratios and involve comparable reaction times and work-up procedures. Therefore, from a purely economic standpoint, Route 2, utilizing sodium methoxide in methanol, presents a more cost-effective option for the synthesis of this compound.
It is important to note that for industrial-scale production, factors such as process safety, waste disposal, and equipment availability must also be considered. However, based on the cost of raw materials and energy consumption, the methanol-based route offers a clear advantage. Further process optimization for either route could potentially lead to even greater cost efficiencies.
Evaluating the Therapeutic Index of 2-Ethyl-4,6-dihydroxypyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of novel therapeutic agents with a favorable safety profile is a cornerstone of modern pharmacology. 2-Ethyl-4,6-dihydroxypyrimidine is a heterocyclic compound of interest, belonging to a class of molecules known for diverse biological activities. However, a comprehensive evaluation of its therapeutic index is currently lacking in public literature. This guide provides a framework for the systematic evaluation of the therapeutic index of this compound, comparing it against established drugs from different therapeutic areas. Detailed experimental protocols and data presentation formats are provided to facilitate a robust assessment of the compound's potential clinical utility.
Introduction to this compound and the Therapeutic Index
This compound is a pyrimidine derivative with the molecular formula C₆H₈N₂O₂.[1] While specific biological activities for this compound are not extensively documented, the dihydroxypyrimidine scaffold is present in various biologically active molecules, suggesting potential applications in areas such as antimicrobial, anti-inflammatory, and anticancer therapies. Some derivatives of 4,6-dihydroxypyrimidine have been noted for their potential as urease inhibitors and in the synthesis of immune-activated nitric oxide production inhibitors.[2]
The therapeutic index (TI) is a critical quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.[3][4] A higher TI indicates a wider margin between the toxic and effective doses, suggesting a more favorable safety profile.[3]
Therapeutic Index (TI) = TD₅₀ / ED₅₀
Where:
-
TD₅₀ (Median Toxic Dose): The dose at which 50% of the population experiences a specific toxic effect. In preclinical studies, this is often represented by the LD₅₀ (Median Lethal Dose).
-
ED₅₀ (Median Effective Dose): The dose at which 50% of the population experiences the desired therapeutic effect.
This guide will outline the necessary in vitro and in vivo studies to determine the therapeutic index of this compound and provide a comparative analysis with the following established drugs:
-
Lisinopril: An angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension.
-
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) used for pain and inflammation.
-
Paclitaxel: A chemotherapy agent used in the treatment of various cancers.
Data Presentation: Comparative Therapeutic Index
The following tables provide a template for summarizing the quantitative data required to evaluate and compare the therapeutic index of this compound against known drugs. Note: The data for this compound is hypothetical and serves as a placeholder for experimental results.
Table 1: In Vitro Efficacy and Cytotoxicity
| Compound | Target/Assay | Cell Line | IC₅₀ / EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀ / IC₅₀) |
| This compound | Hypothetical Target | e.g., A549 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Lisinopril | ACE Inhibition | - | Relevant Value | >1000 | Relevant Value |
| Ibuprofen | COX-2 Inhibition | - | Relevant Value | >1000 | Relevant Value |
| Paclitaxel | Tubulin Polymerization | A549 | 0.01 | 0.1 | 10 |
Table 2: In Vivo Efficacy and Toxicity
| Compound | Animal Model | ED₅₀ (mg/kg) | LD₅₀ (mg/kg) | Therapeutic Index (TI = LD₅₀ / ED₅₀) |
| This compound | e.g., Murine Model | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Lisinopril | Spontaneously Hypertensive Rat | 1 | 2984 | 2984 |
| Ibuprofen | Rat (Carrageenan-induced paw edema) | 30 | 636 | 21.2 |
| Paclitaxel | Murine Xenograft Model (A549) | 10 | 30 | 3 |
Table 3: Preclinical Safety Assessment
| Compound | hERG Inhibition (IC₅₀, µM) | CYP450 Inhibition (e.g., CYP3A4 IC₅₀, µM) |
| This compound | Hypothetical Value | Hypothetical Value |
| Lisinopril | >100 | >100 |
| Ibuprofen | >100 | >50 |
| Paclitaxel | 1.5 | 5 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the test compound that reduces the viability of a cell culture by 50% (CC₅₀).
Materials:
-
Selected cell line (e.g., HEK293 for general cytotoxicity, and a relevant cancer cell line for anticancer evaluation)
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include vehicle controls (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value from the dose-response curve.
In Vivo Acute Toxicity Study (LD₅₀ Determination)
Objective: To determine the median lethal dose (LD₅₀) of the test compound in an animal model.
Materials:
-
Test animals (e.g., Swiss albino mice or Wistar rats)
-
Test compound formulation
-
Administration equipment (e.g., oral gavage needles)
-
Cages and standard animal housing facilities
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Divide animals into groups (e.g., 5 animals per group).
-
Administer a single dose of the test compound to each group at increasing dose levels. Include a control group receiving the vehicle only.
-
Observe the animals for mortality and clinical signs of toxicity at regular intervals for 14 days.
-
Record the number of mortalities in each group.
-
Calculate the LD₅₀ value using a recognized statistical method (e.g., Probit analysis).
hERG Potassium Channel Assay
Objective: To assess the potential of the test compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.
Materials:
-
Cell line stably expressing the hERG channel (e.g., HEK293-hERG)
-
Patch-clamp electrophysiology setup or automated patch-clamp system
-
Extracellular and intracellular recording solutions
-
Test compound stock solution
-
Positive control (e.g., E-4031)
Procedure:
-
Culture and prepare the hERG-expressing cells for patch-clamp recording.
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage protocol to elicit hERG tail currents and record baseline currents.
-
Perfuse the cells with increasing concentrations of the test compound and record the corresponding hERG currents.
-
Apply a positive control to confirm assay sensitivity.
-
Measure the percentage of inhibition of the hERG tail current at each concentration and calculate the IC₅₀ value.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To evaluate the potential of the test compound to inhibit major CYP450 enzymes, which is crucial for predicting drug-drug interactions.
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Specific probe substrates for different CYP isoforms (e.g., phenacetin for CYP1A2, testosterone for CYP3A4)
-
Test compound stock solution
-
Positive control inhibitors for each isoform
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Incubate human liver microsomes with the test compound at various concentrations in the presence of the NADPH regenerating system.
-
Add a specific probe substrate for the CYP isoform of interest.
-
Allow the reaction to proceed for a specific time and then stop it.
-
Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Determine the percentage of inhibition of metabolite formation at each concentration of the test compound and calculate the IC₅₀ value.
Visualization of Key Pathways and Workflows
Caption: Hypothetical signaling pathway for this compound.
Caption: Workflow for determining the therapeutic index.
Conclusion
The comprehensive evaluation of a novel compound's therapeutic index is paramount for its progression through the drug development pipeline. This guide provides a structured approach for assessing the efficacy and safety of this compound. By employing the detailed experimental protocols and comparative data presentation formats outlined, researchers can generate the necessary data to make informed decisions about the potential of this and other novel chemical entities as future therapeutic agents. A thorough understanding of the therapeutic index, in conjunction with safety pharmacology data, will ultimately determine the viability of a compound for clinical development.
References
- 1. This compound | C6H8N2O2 | CID 520836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic index - Wikipedia [en.wikipedia.org]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
Safety Operating Guide
Proper Disposal of 2-Ethyl-4,6-dihydroxypyrimidine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle 2-Ethyl-4,6-dihydroxypyrimidine with caution, assuming it may be hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Engineering Controls: Conduct all handling of this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Hazard Profile of Structurally Similar Pyrimidine Derivatives
In the absence of a specific Safety Data Sheet (SDS) for this compound, the hazard classifications of analogous pyrimidine compounds can provide guidance on potential risks. All chemical waste should be treated as hazardous unless confirmed to be non-hazardous.[1]
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity, Oral | May be harmful or toxic if swallowed.[2] | Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.[2] |
| Skin Corrosion/Irritation | May cause skin irritation.[3] | Wash skin thoroughly after handling. Wear protective gloves.[3] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[3] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[3] |
| Incompatible Materials | Oxidizing agents.[4] | Segregate from incompatible chemicals to prevent adverse reactions.[5] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for the collection, storage, and disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Classify as Hazardous: Treat all this compound waste, including the pure compound, solutions, and contaminated materials, as hazardous chemical waste.[1]
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless their compatibility is confirmed. It is best practice to keep different chemical wastes separated.[5] Halogenated and non-halogenated solvent wastes should typically be collected in separate containers.[5]
Step 2: Container Management
-
Select Appropriate Containers: Use containers that are chemically compatible with this compound. The original manufacturer's container is often a suitable choice.[6] Containers must be in good condition, free from damage, and have a secure, leak-proof closure.
-
Properly Label Containers: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[7] The label must include:
Step 3: Waste Accumulation and Storage
-
Designated Storage Area: Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[6]
-
Secondary Containment: Store hazardous waste containers in secondary containment to prevent spills from reaching drains.[1]
-
Keep Containers Closed: Waste containers must remain closed except when adding waste.[5]
Step 4: Arranging for Disposal
-
Contact a Licensed Disposal Company: Do not dispose of this compound down the drain or in regular trash.[1] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8]
-
Follow Institutional Procedures: Adhere to your organization's specific procedures for requesting a waste pickup.
Step 5: Disposal of Empty Containers
-
Non-Acutely Hazardous Waste Containers: A container that has held a hazardous waste that is not acutely toxic can be disposed of as regular trash after all contents have been removed, leaving as little residue as possible.[1]
-
Deface Labels: Before disposing of the empty container in the regular trash, completely deface or remove the chemical label.[7]
-
Remove Cap: The cap should be removed from the empty container before disposal.[1]
-
Acutely Hazardous Waste Containers: If there is reason to believe the compound is acutely hazardous, the empty container must be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[1]
Experimental Protocols
As no specific experimental protocols for the neutralization or deactivation of this compound were found in the search results, in-lab treatment of this waste is not recommended. The safest and most compliant method of disposal is through a licensed hazardous waste management service.
Disposal Workflow for this compound
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. vumc.org [vumc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
